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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 1,6-naphthyridine-8-carboxylate

Introduction The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, establishing them as key pharmacophores in drug discovery.[2] Methyl 1,6-naphthyridine-8-carboxylate, a specifically functionalized derivative, presents a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. This guide provides a comprehensive, in-depth exploration of a viable synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Retrosynthetic Analysis: A Strategic Blueprint

A logical approach to the synthesis of Methyl 1,6-naphthyridine-8-carboxylate begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available precursors, illuminating a clear and efficient forward synthetic strategy.

Retrosynthesis Methyl 1,6-naphthyridine-8-carboxylate Methyl 1,6-naphthyridine-8-carboxylate 8-Halo-1,6-naphthyridine 8-Halo-1,6-naphthyridine Methyl 1,6-naphthyridine-8-carboxylate->8-Halo-1,6-naphthyridine Pd-catalyzed Carbonylation 1,6-Naphthyridine 1,6-Naphthyridine 8-Halo-1,6-naphthyridine->1,6-Naphthyridine Regioselective Halogenation 4-Aminopyridine 4-Aminopyridine 1,6-Naphthyridine->4-Aminopyridine Skraup or Friedländer Synthesis Glycerol derivative Glycerol derivative 1,6-Naphthyridine->Glycerol derivative Skraup Synthesis Skraup Synthesis 4-Aminopyridine 4-Aminopyridine 1,6-Naphthyridine 1,6-Naphthyridine 4-Aminopyridine->1,6-Naphthyridine Glycerol Glycerol Glycerol->1,6-Naphthyridine H2SO4, Oxidizing Agent H2SO4, Oxidizing Agent H2SO4, Oxidizing Agent->1,6-Naphthyridine Heat

Caption: Skraup synthesis of the 1,6-naphthyridine core.

Experimental Protocol: Synthesis of 1,6-Naphthyridine

Materials:

  • 4-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator) [3]* Dichloromethane

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-aminopyridine and glycerol. The addition should be performed slowly and with cooling to manage the exothermic reaction. [3]2. Add the oxidizing agent (e.g., nitrobenzene) and a catalytic amount of ferrous sulfate.

  • Heat the reaction mixture to 140-160°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC). [3]4. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product into dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-naphthyridine.

  • Purify the product by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a moderator like ferrous sulfate helps to control the often vigorous and exothermic nature of the Skraup reaction. [3]* Careful temperature control is crucial to prevent side reactions and ensure a good yield.

Stage 2: Regioselective Halogenation of 1,6-Naphthyridine at the C8 Position

Direct C-H functionalization of pyridines and related heterocycles can be challenging due to the electron-deficient nature of the ring system. A common strategy to overcome this is to introduce a halogen, which can then serve as a versatile handle for subsequent cross-coupling reactions. While direct halogenation of pyridines often requires harsh conditions and can lead to mixtures of isomers, recent advances have provided milder and more selective methods. [4][5] Experimental Protocol: Synthesis of 8-Bromo-1,6-naphthyridine

Materials:

  • 1,6-Naphthyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,6-naphthyridine in dry acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 8-Bromo-1,6-naphthyridine.

Causality of Experimental Choices:

  • N-Bromosuccinimide is a convenient and relatively mild source of electrophilic bromine, often leading to higher regioselectivity compared to elemental bromine.

  • The use of an inert atmosphere is recommended to prevent side reactions with atmospheric moisture and oxygen.

Stage 3: Palladium-Catalyzed Carbonylation to Methyl 1,6-naphthyridine-8-carboxylate

Palladium-catalyzed carbonylation is a powerful and widely used method for the conversion of aryl halides to carboxylic acid derivatives. [6]This reaction typically employs a palladium catalyst, a phosphine ligand, a source of carbon monoxide, and a nucleophile, in this case, methanol.

Carbonylation 8-Bromo-1,6-naphthyridine 8-Bromo-1,6-naphthyridine Methyl 1,6-naphthyridine-8-carboxylate Methyl 1,6-naphthyridine-8-carboxylate 8-Bromo-1,6-naphthyridine->Methyl 1,6-naphthyridine-8-carboxylate CO, Methanol CO, Methanol CO, Methanol->Methyl 1,6-naphthyridine-8-carboxylate Pd Catalyst, Base Pd Catalyst, Base Pd Catalyst, Base->Methyl 1,6-naphthyridine-8-carboxylate Heat

Caption: Palladium-catalyzed carbonylation of 8-Bromo-1,6-naphthyridine.

Experimental Protocol: Synthesis of Methyl 1,6-naphthyridine-8-carboxylate

Materials:

  • 8-Bromo-1,6-naphthyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or a similar phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Methanol

  • Carbon monoxide (CO) gas (or a CO surrogate like phenyl formate) [7]* Anhydrous solvent (e.g., Toluene or DMF)

  • High-pressure reactor (if using CO gas)

Procedure:

  • To a high-pressure reactor, add 8-Bromo-1,6-naphthyridine, palladium(II) acetate, the phosphine ligand, and the anhydrous solvent.

  • Purge the reactor with an inert gas, then with carbon monoxide.

  • Add methanol and the base (e.g., triethylamine).

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to 80-120°C and stir for several hours, monitoring the pressure to gauge CO consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 1,6-naphthyridine-8-carboxylate.

Causality of Experimental Choices:

  • The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the carbonylation reaction. The ligand stabilizes the palladium center and influences its reactivity.

  • A base is required to neutralize the hydrogen bromide generated during the reaction.

  • The use of a high-pressure reactor is necessary when working with carbon monoxide gas due to safety considerations. Alternatively, CO surrogates can be employed under milder conditions. [7]

Quantitative Data Summary

CompoundMolecular FormulaMolecular WeightExpected Yield (%)
1,6-NaphthyridineC₈H₆N₂130.1540-60
8-Bromo-1,6-naphthyridineC₈H₅BrN₂209.0560-80
Methyl 1,6-naphthyridine-8-carboxylateC₁₀H₈N₂O₂188.1970-90

Conclusion

This technical guide has outlined a robust and well-precedented synthetic route to Methyl 1,6-naphthyridine-8-carboxylate. By employing a combination of classic and modern synthetic methodologies, including the Skraup synthesis, regioselective halogenation, and palladium-catalyzed carbonylation, the target molecule can be obtained in good overall yield. The provided experimental protocols and the rationale behind the procedural choices offer a solid foundation for researchers to successfully synthesize this valuable compound and its derivatives for further applications in drug discovery and materials science.

References

  • Paudler, W. W., & Kress, T. J. (1967). A One-step Synthesis of 1,6-Naphthyridine. The Journal of Organic Chemistry, 32(8), 2616–2617. [Link]

  • Mamedov, V. A., et al. (2010). Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. Russian Chemical Bulletin, 59(9), 1845–1849. [Link]

  • Paudler, W. W., & Kress, T. J. (1966). A One-step Synthesis of 1,6-Naphthyridine. Journal of the Chemical Society D: Chemical Communications, (21), 788. [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. ACS.org. [Link]

  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3843–3864. [Link]

  • Al-Tel, T. H. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(21), 5129. [Link]

  • Li, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(33), 23075–23080. [Link]

  • Chen, J., et al. (2011). Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence. Angewandte Chemie International Edition, 50(40), 9403–9407. [Link]

  • Zhichkin, P., et al. (2006). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synlett, 2006(03), 379–382. [Link]

  • Rolfe, A., et al. (2019). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 84(15), 9593–9606. [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. [Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]

  • Wu, X.-F., & Neumann, H. (2015). Palladium-catalyzed enantioselective carbonylation reactions. Organic & Biomolecular Chemistry, 13(29), 7896–7906. [Link]

  • Wai, J. S., et al. (2003). Design and synthesis of 8-hydroxy-n[2][8]aphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 46(4), 453–456. [Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Nakatani, K., & Sando, S. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.5. [Link]

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition in English, 48(23), 4114–4133. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of fused tetracyclic 1,6-naphthyridines. [Link]

  • Gfesser, G. A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]

  • Vinod, B., et al. (2004). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Chemistry, 3(2). [Link]

Sources

Exploratory

Methyl 1,6-naphthyridine-8-carboxylate chemical properties

Executive Summary Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0) is a specialized heterocyclic building block critical to the discovery of antiretrovirals (specifically HIV-1 integrase inhibitors) and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0) is a specialized heterocyclic building block critical to the discovery of antiretrovirals (specifically HIV-1 integrase inhibitors) and kinase inhibitors (e.g., FGFR, c-Met).[1] As an 8-substituted derivative of the 1,6-naphthyridine scaffold, it offers a strategic vector for optimizing ligand-protein interactions in the solvent-exposed regions of ATP-binding pockets or allosteric sites.[1] This guide details its physicochemical properties, synthetic pathways, and reactivity profile, providing a roadmap for its utilization in high-value medicinal chemistry campaigns.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The 1,6-naphthyridine core consists of a pyridine ring fused to another pyridine ring, with nitrogen atoms at positions 1 and 6. The 8-position carboxylate provides an orthogonal handle for diversification, distinct from the more common 2- or 3-substituted isomers.[1]

PropertyDataNote
IUPAC Name Methyl 1,6-naphthyridine-8-carboxylate
CAS Number 2106791-54-0
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.19 g/mol
Physical State SolidTypically off-white to pale yellow powder
Solubility DMSO, DMF, DCM, MeOHLow solubility in water and non-polar alkanes
pKa (Calc) ~3.5 (Pyridine N)N1 is generally more basic than N6 due to electronic effects
LogP (Calc) ~1.2 - 1.5Favorable lipophilicity for CNS penetration potential
H-Bond Acceptors 42 Nitrogens, 2 Oxygens (Ester)
Structural Numbering Context

Correct numbering is vital for regioselective functionalization.

  • Ring A (N1): Contains N1, C2, C3, C4.[2]

  • Ring B (N6): Contains C5, N6, C7, C8.

  • Position 8: Located on Ring B, adjacent to the ring junction (C8a) and C7. This position is sterically sensitive but electronically activated for specific transformations.

Synthetic Routes & Process Chemistry

Synthesis of 8-substituted 1,6-naphthyridines challenges standard Skraup conditions due to regiochemical ambiguity. Two primary strategies are employed: Palladium-Catalyzed Carbonylation (Modern/Scalable) and Friedländer-Type Condensation (Classical).[1]

Method A: Palladium-Catalyzed Carbonylation (Preferred for Scale)

This route ensures regiocontrol by installing the ester late-stage from a halogenated precursor.[1]

  • Precursor Synthesis: 8-Bromo-1,6-naphthyridine is prepared via direct bromination or ring-closure of 3-bromo-4-aminopyridine derivatives.[1]

  • Carbonylation: The bromide undergoes Pd-catalyzed alkoxycarbonylation.[1]

Protocol:

  • Reagents: 8-Bromo-1,6-naphthyridine (1.0 eq), Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (3.0 eq).

  • Solvent: Methanol (0.5 M).

  • Conditions: CO atmosphere (balloon or 5 atm), 70°C, 12-24 h.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

Method B: Modified Friedländer Condensation

A convergent approach building Ring B onto a pre-functionalized Ring A.

  • Starting Materials: 4-Aminonicotinaldehyde (or 4-amino-3-pyridinecarboxaldehyde) and Methyl Pyruvate.[1]

  • Cyclization: Base-catalyzed condensation.[1]

Protocol:

  • Step 1: Dissolve 4-aminonicotinaldehyde (1.0 eq) in EtOH.

  • Step 2: Add Methyl Pyruvate (1.2 eq) and Piperidine (0.1 eq).

  • Step 3: Reflux for 4–6 hours. The amine condenses with the ketone, and the C3-formyl group undergoes aldol-type condensation with the methyl group (regiochemistry can vary; strictly monitor by NMR).

Synthetic Pathway Visualization

Synthesis Start1 4-Aminonicotinaldehyde Inter1 Imine Intermediate Start1->Inter1 Condensation Reagent1 Methyl Pyruvate Reagent1->Inter1 Target Methyl 1,6-naphthyridine- 8-carboxylate Inter1->Target Cyclization (-H2O) Start2 8-Bromo-1,6-naphthyridine Start2->Target Pd-Catalyzed Carbonylation Reagent2 CO, MeOH Pd(OAc)2, dppf

Figure 1: Convergent and linear synthetic strategies for the 8-carboxylate scaffold.

Reactivity Profile & Functionalization

The 1,6-naphthyridine ring is electron-deficient, making the ester moiety and the ring carbons susceptible to specific transformations.

Ester Manipulation (The "Warhead" Installation)

The methyl ester is a masking group for the carboxylic acid, which is the gateway to amide coupling (key for HIV integrase inhibitors like L-870,810 analogs).[1]

  • Hydrolysis: LiOH in THF/H₂O (1:1) at 0°C to RT quantitatively yields the 8-carboxylic acid. Avoid harsh acidic hydrolysis which may protonate the ring nitrogens and retard reaction rates.

  • Direct Amidation: Treatment with AlMe₃ and an amine (Weinreb amidation conditions) can directly convert the ester to an amide, bypassing the acid.

Ring Oxidation (N-Oxide Formation)[1]
  • Regioselectivity: Treatment with m-CPBA typically oxidizes N1 preferentially over N6 due to steric shielding of N6 by the C5/C7 substituents and the 8-ester.

  • Utility: N-oxides are precursors for Reissert-Henze functionalization (e.g., introducing -CN or -Cl at C2).[1]

Reduction[7]
  • Alcohol Formation: Reduction with NaBH₄ in MeOH yields (1,6-naphthyridin-8-yl)methanol.[1]

  • Ring Reduction: Catalytic hydrogenation (Pd/C, H₂) can reduce the pyridine rings to piperidines (tetrahydro-1,6-naphthyridines), often used to create sp³-rich scaffolds for improved solubility.[1]

Reactivity Logic Map

Reactivity Core Methyl 1,6-naphthyridine- 8-carboxylate Acid 8-Carboxylic Acid (Precursor for Amides) Core->Acid LiOH, THF/H2O Hydrolysis Alcohol 8-Hydroxymethyl Derivative Core->Alcohol NaBH4 or LiAlH4 Reduction NOxide N1-Oxide (Activation for C2-subst) Core->NOxide m-CPBA Oxidation Amide Carboxamide Ligands (HIV/Kinase Inhibitors) Core->Amide AlMe3, R-NH2 Direct Amidation Acid->Amide HATU, R-NH2 Coupling

Figure 2: Divergent functionalization pathways from the parent ester.[1]

Medicinal Chemistry Applications

HIV-1 Integrase Inhibition

The 8-position is critical in the pharmacophore of naphthyridine-based integrase inhibitors.[1][3][4] The 8-carboxamide motif (derived from this ester) acts as a metal-chelating mimic (often in conjunction with an 8-hydroxy group, if present, or the N1/N6 lone pairs) to bind the Mg²⁺ ions in the integrase active site.

  • Key Interaction: The carbonyl oxygen of the amide/ester and the ring nitrogen coordinate the catalytic metals, displacing viral DNA.

Kinase Inhibition

1,6-Naphthyridines serve as bioisosteres for quinolines and quinazolines.[1] The 8-carboxylate allows for the projection of solubilizing groups or specific H-bond donors into the solvent front of the ATP-binding pocket.

  • Targets: c-Met, FGFR, and PI3K.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (ester hydrolysis risk over long term).

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood for all synthetic steps involving Pd-catalysis or volatile amines.

References

  • Hazuda, D. J., et al. (2004).[4] "A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase."[4] Proceedings of the National Academy of Sciences, 101(31), 11233-11238. Link

  • Zhuang, L., et al. (2003). "Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells." Journal of Medicinal Chemistry, 46(4), 453-456. Link

  • Shimkin, K. W., et al. (2024). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 89, 10912–10918. Link

  • Johns, B. A., et al. (2005). "A series of 5-(5,6)-dihydrouracil substituted 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid 4-fluorobenzylamide inhibitors of HIV-1 integrase."[5] Bioorganic & Medicinal Chemistry Letters, 15(20), 4550-4554. Link[5]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67488, 1,6-Naphthyridine." PubChem. Link

Sources

Foundational

An In-Depth Technical Guide to the 8-Substituted 1,6-Naphthyridine Core: A Scaffold of Significant Medicinal Potential

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Heterocycle in Drug Discovery The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Heterocycle in Drug Discovery

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for the development of novel therapeutic agents. The unique electronic properties and rigid, planar structure of the 1,6-naphthyridine core allow for precise spatial orientation of substituents, facilitating specific interactions with biological macromolecules.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antiviral (notably against Human Cytomegalovirus and HIV), anticancer, and kinase inhibitory effects.[2][3][4] This guide will focus on the 8-substituted 1,6-naphthyridine core, with a particular focus on the synthesis, characterization, and potential applications of compounds such as Methyl 1,6-naphthyridine-8-carboxylate (CAS Number 2106791-54-0). While specific literature on this precise ester is limited, by examining the well-established chemistry and biological activity of closely related analogues, we can provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The core of the subject is the 1,6-naphthyridine ring system, with a methyl carboxylate group at the 8-position.

PropertyValueSource
CAS Number 2106791-54-0[5]
Molecular Formula C10H8N2O2[5]
Molecular Weight 188.19 g/mol [5]
Purity ≥98% (Commercially available)[5]

Caption: Key physicochemical properties of Methyl 1,6-naphthyridine-8-carboxylate.

The presence of the ester functionality at the 8-position offers a versatile handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol. These transformations open up avenues for structure-activity relationship (SAR) studies and the development of new chemical entities.

Caption: A simplified representation of the 1,6-naphthyridine core.

Synthesis of the 8-Substituted 1,6-Naphthyridine Core: Strategies and Methodologies

One of the most powerful methods for constructing fused pyridine rings is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[6]

Proposed Synthetic Workflow:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product A Substituted 2-Aminopyridine-3-carbaldehyde C Friedländer Annulation A->C B Active Methylene Compound (e.g., Methyl Acetoacetate) B->C D Substituted 1,6-Naphthyridine C->D Cyclization E Methyl 1,6-naphthyridine-8-carboxylate D->E Functional Group Modification

Caption: A generalized workflow for the synthesis of 8-substituted 1,6-naphthyridines.

Exemplary Protocol: Friedländer Annulation for 1,6-Naphthyridine Synthesis

This protocol is a generalized procedure based on similar syntheses and should be optimized for the specific target molecule.

  • Reaction Setup: To a solution of a suitable 2-aminopyridine-3-carbaldehyde (1.0 eq) in a protic solvent such as ethanol or water, add the active methylene compound (e.g., methyl acetoacetate, 1.1 eq).[6]

  • Catalysis: Introduce a catalytic amount of a base (e.g., piperidine, triethylamine) or acid (e.g., p-toluenesulfonic acid), depending on the specific substrates.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired substituted 1,6-naphthyridine.

Spectroscopic Characterization

The structural elucidation of Methyl 1,6-naphthyridine-8-carboxylate would rely on a combination of standard spectroscopic techniques. Based on data from closely related compounds, the expected spectral features are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, typically in the downfield region (δ 7.0-9.5 ppm).[7][8] The methyl ester protons would appear as a sharp singlet around δ 3.9-4.1 ppm.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons between δ 110-160 ppm.[7] The carbonyl carbon of the ester group is expected to resonate in the range of δ 165-175 ppm, and the methyl carbon of the ester at approximately δ 50-55 ppm.[9]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the exact mass of the compound.

Reactivity and Chemical Transformations

The 1,6-naphthyridine ring system is generally stable but can undergo various chemical transformations. The ester group at the 8-position is a key site for further derivatization.

Reaction Scheme: Derivatization of the 8-Carboxylate Group

Reactivity cluster_0 Derivatives A Methyl 1,6-naphthyridine-8-carboxylate B 1,6-Naphthyridine-8-carboxylic Acid A->B Hydrolysis (e.g., LiOH, H₂O/THF) D (1,6-Naphthyridin-8-yl)methanol A->D Reduction (e.g., LiAlH₄, THF) C 1,6-Naphthyridine-8-carboxamide B->C Amide Coupling (e.g., H₂NR, EDC, HOBt)

Caption: Potential chemical transformations of the 8-carboxylate functionality.

These transformations allow for the synthesis of a library of compounds for biological screening, enabling the exploration of how different functional groups at the 8-position affect activity and selectivity.

Potential Biological and Pharmacological Applications

The 1,6-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for Methyl 1,6-naphthyridine-8-carboxylate is not publicly available, the extensive research on its analogues provides a strong basis for predicting its potential applications.

Kinase Inhibition: Many 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology.[2] The scaffold can be decorated with substituents that interact with the ATP-binding site of kinases, leading to the inhibition of cancer cell proliferation.

Antiviral Activity: Notably, 8-hydroxy-1,6-naphthyridine-7-carboxamides have been developed as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3] Other 1,6-naphthyridine derivatives have shown potent activity against human cytomegalovirus (HCMV).[4] This suggests that the 1,6-naphthyridine core is a viable starting point for the design of novel antiviral drugs.

Anticancer Properties: Beyond kinase inhibition, some 1,6-naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines through other mechanisms, such as topoisomerase inhibition.[10]

Signaling Pathway Modulation:

Signaling_Pathway cluster_0 Cellular Processes cluster_1 Potential Target cluster_2 Inhibitor Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Kinase Protein Kinase (e.g., c-Met, FGFR) Kinase->Proliferation Kinase->Survival Kinase->Angiogenesis Naphthyridine 1,6-Naphthyridine Derivative Naphthyridine->Kinase Inhibition

Caption: A conceptual diagram of 1,6-naphthyridine derivatives as kinase inhibitors.

Conclusion and Future Directions

Methyl 1,6-naphthyridine-8-carboxylate is a member of the medicinally important 1,6-naphthyridine family of heterocyclic compounds. While detailed characterization and application data for this specific molecule are not yet prevalent in the scientific literature, the rich chemistry and diverse biological activities of its close analogues provide a solid foundation for its exploration. The synthetic accessibility of the 1,6-naphthyridine core, coupled with the versatile reactivity of the 8-carboxylate group, makes this compound and its derivatives attractive targets for future research in drug discovery and development. Further investigation into the synthesis, functionalization, and biological evaluation of Methyl 1,6-naphthyridine-8-carboxylate is warranted to unlock its full therapeutic potential.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. 2025.
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Exploratory

Spectroscopic Data of Methyl 1,6-naphthyridine-8-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of therapeutic agents targeting a diverse range of biological targets. Methyl 1,6-naphthyridine-8-carboxylate, as a functionalized derivative, represents a key building block for the synthesis of more complex molecules in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, reaction monitoring, and quality control.

This technical guide provides a comprehensive analysis of the spectroscopic data of Methyl 1,6-naphthyridine-8-carboxylate. In the absence of direct experimental spectra in the public domain, this guide leverages established principles of spectroscopic interpretation, data from closely related analogs, and predictive algorithms to offer a detailed characterization. This approach is designed to provide researchers with a robust framework for identifying and characterizing this important molecule.

Molecular Structure and Synthesis

A plausible and efficient synthetic route to Methyl 1,6-naphthyridine-8-carboxylate is crucial for confirming its molecular structure, which is the foundation for all spectroscopic analysis. The Friedländer annulation is a well-established and versatile method for the synthesis of quinolines and their aza-analogs, including 1,6-naphthyridines.[1][2]

A proposed synthetic pathway for Methyl 1,6-naphthyridine-8-carboxylate is outlined below. This method involves the condensation of a substituted aminopyridine with a β-ketoester.

Synthesis_of_Methyl_1_6_naphthyridine_8_carboxylate cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminonicotinaldehyde 2-Aminonicotinaldehyde friedlander Friedländer Annulation (Acid or Base Catalysis) 2_aminonicotinaldehyde->friedlander methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->friedlander product_molecule Methyl 1,6-naphthyridine-8-carboxylate friedlander->product_molecule

Caption: Proposed synthetic workflow for Methyl 1,6-naphthyridine-8-carboxylate via Friedländer annulation.

This synthetic approach provides a logical and experimentally feasible route to the target molecule, thereby establishing a confident structural assignment for the subsequent spectroscopic analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 1,6-naphthyridine-8-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the naphthyridine core and the methyl protons of the ester group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 1,6-naphthyridine-8-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 12 ppm

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3 - 9.1Doublet1HH-2
~8.8 - 8.6Doublet1HH-5
~8.3 - 8.1Doublet1HH-7
~7.8 - 7.6dd1HH-3
~7.5 - 7.3Doublet1HH-4
~4.0 - 3.9Singlet3H-OCH₃

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show five distinct signals corresponding to the five protons on the 1,6-naphthyridine ring system.

  • Downfield Protons (H-2, H-5, H-7): The protons adjacent to the nitrogen atoms (H-2, H-5, and H-7) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atoms. Their signals will appear at the downfield end of the aromatic region.

  • Coupling Patterns: The coupling between adjacent protons will result in characteristic splitting patterns (doublets and doublets of doublets), allowing for the assignment of each proton. For instance, H-3 will appear as a doublet of doublets due to coupling with both H-2 and H-4.

  • Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm, as they have no adjacent protons to couple with.

1H_NMR_Correlations cluster_structure Methyl 1,6-naphthyridine-8-carboxylate Structure cluster_spectrum Predicted ¹H NMR Chemical Shifts (ppm) mol H2 H-2 ~9.2 H5 H-5 ~8.7 H7 H-7 ~8.2 H3 H-3 ~7.7 H4 H-4 ~7.4 OCH3 -OCH₃ ~3.9

Caption: Key proton assignments on the Methyl 1,6-naphthyridine-8-carboxylate structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of Methyl 1,6-naphthyridine-8-carboxylate will show distinct signals for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled pulse sequence

    • Spectral width: 0 to 200 ppm

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165 - 160C=O (Ester)
~155 - 150C-2, C-8a
~145 - 140C-4a, C-5
~138 - 135C-7
~125 - 120C-3, C-4, C-8
~53 - 51-OCH₃

Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is the most deshielded and will appear at the furthest downfield position.

  • Aromatic Carbons: The eight carbons of the 1,6-naphthyridine ring will appear in the aromatic region (typically 120-155 ppm). The carbons directly attached to the nitrogen atoms (C-2, C-5, and the bridgehead carbons C-4a and C-8a) will be more deshielded than the other aromatic carbons.

  • Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will appear at the most upfield position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

Predicted Mass Spectrometry Data

m/zIon
189.0608[M+H]⁺ (Calculated for C₁₀H₉N₂O₂⁺)
157.0502[M - OCH₃]⁺
131.0553[M - COOCH₃]⁺

Interpretation of the Mass Spectrum

  • Molecular Ion Peak: The protonated molecular ion ([M+H]⁺) will be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. For Methyl 1,6-naphthyridine-8-carboxylate (C₁₀H₈N₂O₂), the expected monoisotopic mass is 188.0586 g/mol , leading to a [M+H]⁺ peak at approximately m/z 189.0608.

  • Fragmentation Pattern: Aromatic esters typically exhibit characteristic fragmentation patterns.[3][4] The most common fragmentation would be the loss of the methoxy radical (•OCH₃) to form a stable acylium ion. Another significant fragmentation would be the loss of the entire carbomethoxy group (•COOCH₃). The stable 1,6-naphthyridine ring is expected to remain largely intact under soft ionization conditions.[5]

Mass_Spec_Fragmentation M+H [M+H]⁺ m/z = 189.0608 Fragment1 [M - OCH₃]⁺ m/z = 157.0502 M+H->Fragment1 - •OCH₃ Fragment2 [M - COOCH₃]⁺ m/z = 131.0553 M+H->Fragment2 - •COOCH₃

Caption: Predicted major fragmentation pathways for Methyl 1,6-naphthyridine-8-carboxylate in ESI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~3000 - 2850WeakC-H stretching (methyl)
~1725 - 1710StrongC=O stretching (ester)
~1600 - 1450MediumC=C and C=N stretching (aromatic)
~1300 - 1100StrongC-O stretching (ester)
~900 - 650MediumC-H out-of-plane bending

Interpretation of the IR Spectrum

  • C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl (C=O) stretch of the ester group, expected in the region of 1725-1710 cm⁻¹.[6][7]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations will appear as medium intensity bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed as weak bands just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the naphthyridine ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption corresponding to the C-O stretching of the ester will be present in the 1300-1100 cm⁻¹ region.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Methyl 1,6-naphthyridine-8-carboxylate. By combining a plausible synthetic route with predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, a comprehensive analytical profile of this important molecule has been constructed. The interpretations are grounded in fundamental spectroscopic principles and supported by data from related 1,6-naphthyridine derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the confident identification and utilization of Methyl 1,6-naphthyridine-8-carboxylate in their synthetic endeavors.

References

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (2025, October 11). Chemical Review and Letters.
  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]

  • Zhuang, L., et al. (2003). Design and Synthesis of 8-Hydroxy-[3][8]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry.

  • Shimkin, K. W., et al. (2024).
  • Li, Z., et al. (2025, August 1). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
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  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002, June 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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Foundational

The Ascendant Scaffold: A Technical Guide to 1,6-Naphthyridines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of the synthesis, chemical properties, and burgeoning therapeutic applications of 1,6-naphthyridine derivatives, offering field-proven insights for researchers and drug development professionals. While this document focuses on the broader 1,6-naphthyridine class, the principles discussed herein are directly applicable to the design and synthesis of specific derivatives such as methyl 1,6-naphthyridine-8-carboxylate.

I. The Strategic Importance of the 1,6-Naphthyridine Core

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms.[3] The specific arrangement of these nitrogen atoms defines six possible isomers, with the 1,6-naphthyridine scaffold being of particular interest in drug discovery.[4] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atoms offer opportunities for hydrogen bonding and other key interactions. This has led to the development of 1,6-naphthyridine derivatives with a wide array of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][5][6][7]

II. Synthetic Strategies for the 1,6-Naphthyridine Nucleus

The construction of the 1,6-naphthyridine core can be achieved through various synthetic routes, often tailored to the desired substitution pattern. A common and effective strategy involves the construction of a substituted pyridine ring onto a pre-existing pyridine.

A. Friedländer Annulation and its Modifications

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a cornerstone for the synthesis of quinolines and related heterocycles, including 1,6-naphthyridines. In a modified approach, a substituted 4-aminopyridine can be reacted with a β-ketoester or a similar carbonyl compound to construct the second pyridine ring.

Protocol: Synthesis of a Substituted 1,6-Naphthyridin-5(6H)-one

This protocol is a generalized example based on the synthesis of related 1,6-naphthyridine cores.

Materials:

  • Substituted 4-aminopyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Dowtherm A

Procedure:

  • Condensation: A mixture of the substituted 4-aminopyridine and diethyl malonate is heated in the presence of a base, such as sodium ethoxide, in ethanol. This facilitates the initial condensation reaction.

  • Cyclization: The resulting intermediate is then heated at a high temperature (typically >250 °C) in a high-boiling solvent like Dowtherm A to effect cyclization and formation of the 1,6-naphthyridine ring system.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

B. Multi-Component Reactions

More recently, multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines.[8][9] These reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer several advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of diverse compounds.[8]

A notable example is the one-pot synthesis of substituted 1,6-naphthyridine derivatives from a benzaldehyde derivative, two equivalents of malononitrile, and 1-naphthylamine in an aqueous medium.[8] This approach highlights the trend towards more environmentally friendly and atom-economical synthetic methods.

III. Chemical Reactivity and Functionalization

The 1,6-naphthyridine ring system exhibits a rich and varied chemical reactivity, allowing for the introduction of a wide range of substituents to modulate its biological activity. The nitrogen atoms influence the electron density of the rings, making certain positions susceptible to either nucleophilic or electrophilic attack.

A. Electrophilic Aromatic Substitution

While the pyridine rings are generally electron-deficient and thus less reactive towards electrophilic substitution than benzene, these reactions can be achieved under forcing conditions or with appropriately activated substrates.

B. Nucleophilic Aromatic Substitution

Halogenated 1,6-naphthyridines are valuable intermediates for the introduction of various functional groups via nucleophilic aromatic substitution (SNAr) reactions. For instance, chloro-substituted 1,6-naphthyridines can react with amines, alcohols, and thiols to yield the corresponding substituted derivatives.

C. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools for the functionalization of heterocyclic compounds. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of complex 1,6-naphthyridine derivatives with diverse substitution patterns.

Workflow: Functionalization of a 1,6-Naphthyridine Core

G A 1,6-Naphthyridine Core B Halogenation (e.g., Cl, Br) A->B F Esterification/Amidation of Carboxylate A->F For 8-carboxylate derivatives C Suzuki Coupling (Aryl/Heteroaryl Groups) B->C D Buchwald-Hartwig Amination (Amino Groups) B->D E Sonogashira Coupling (Alkynyl Groups) B->E

Caption: Functionalization pathways for the 1,6-naphthyridine scaffold.

IV. Biological Applications and Drug Development

The 1,6-naphthyridine scaffold is a key component in a number of biologically active molecules, with applications in oncology, virology, and other therapeutic areas.[1]

A. Anticancer Activity

Numerous 1,6-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

  • RET Kinase Inhibitors: A series of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of the rearranged during transfection (RET) kinase, a key driver in certain types of thyroid and lung cancers.[5] One of the lead compounds exhibited low nanomolar inhibitory activity against selpercatinib-resistant RET mutants.[5]

  • FGFR4 Inhibitors: 1,6-Naphthyridine-2-one derivatives have been developed as novel and selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target for the treatment of colorectal cancer.[6] The lead compound in this series demonstrated significant tumor inhibition in a xenograft mouse model.[6]

  • c-Met Kinase Inhibitors: The 1,6-naphthyridine framework has also been utilized to develop inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell growth, invasion, and metastasis.[2]

B. Antiviral Activity

Derivatives of 1,6-naphthyridine have also shown promise as antiviral agents. A series of 1,6-naphthyridine and related isoquinoline derivatives were found to exhibit potent activity against human cytomegalovirus (HCMV).[7] Importantly, these compounds were active against ganciclovir-resistant strains of HCMV, suggesting a novel mechanism of action.[7]

C. Other Therapeutic Areas

The versatility of the 1,6-naphthyridine scaffold extends beyond oncology and virology. Derivatives have been investigated for their potential as:

  • Monoamine Oxidase (MAO) Inhibitors: Benzo[b][1][10]naphthyridine derivatives have been identified as selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of Parkinson's disease.[11]

  • Antileishmanial Agents: 8-Hydroxy-1,6-naphthyridines have shown potent in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[12]

V. Quantitative Data Summary

Compound ClassTargetKey FindingReference
7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridinesRET KinaseIC50 values in the low nanomolar range against selpercatinib-resistant mutants.[5]
1,6-Naphthyridine-2-onesFGFR4Significant tumor inhibition in a colorectal cancer xenograft model.[6]
1H-Imidazo[4,5-h][1][10]naphthyridin-2(3H)-onesc-Met KinaseIC50 of 2.6 µM for the lead compound.[2]
Benzo[b][1][10]naphthyridinesMAO-BIC50 of 1.35 µM for the most potent derivative.[11]
1,6-Naphthyridine DerivativesHCMV39- to 223-fold lower IC50 than ganciclovir against two HCMV strains.[7]

VI. Future Perspectives

The 1,6-naphthyridine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the chemical space around this versatile core. The continued investigation of structure-activity relationships will be crucial for the design of next-generation 1,6-naphthyridine-based drugs with improved efficacy and safety profiles.

References

  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. (2024). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel Benzo[b][1][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed. Retrieved March 7, 2026, from [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed. Retrieved March 7, 2026, from [Link]

  • Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Retrieved March 7, 2026, from [Link]

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  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters. Retrieved March 7, 2026, from [Link]

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Exploratory

A Technical Guide to the Solubility Parameters of Methyl 1,6-Naphthyridine-8-carboxylate: A Framework for Drug Development Professionals

In the landscape of modern drug discovery, understanding the physicochemical properties of new chemical entities is paramount to their successful formulation and therapeutic efficacy. The 1,6-naphthyridine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, understanding the physicochemical properties of new chemical entities is paramount to their successful formulation and therapeutic efficacy. The 1,6-naphthyridine scaffold is a significant heterocyclic motif, with derivatives showing promise in a range of therapeutic areas, including as inhibitors of HIV integrase and various kinases.[1][2][3] Methyl 1,6-naphthyridine-8-carboxylate, as a representative of this class, presents both opportunities and challenges in drug development, with solubility being a critical hurdle to overcome.[4] Poor aqueous solubility is a major obstacle in formulation development, affecting bioavailability and the overall therapeutic potential of a drug candidate.[5][6]

This in-depth technical guide provides a comprehensive framework for characterizing the solubility of methyl 1,6-naphthyridine-8-carboxylate through the lens of solubility parameters. We will delve into the theoretical underpinnings of both Hildebrand and Hansen solubility parameters, offering a robust methodology for their determination—from computational prediction to experimental validation. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale to empower informed decision-making in pre-formulation and formulation strategies.

The Central Role of Solubility in Drug Efficacy

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental parameter in achieving the desired drug concentration in systemic circulation for a pharmacological response.[5][6] For orally administered drugs, insufficient aqueous solubility can lead to low and variable bioavailability, often necessitating higher doses to reach therapeutic plasma concentrations.[7] With over 40% of new chemical entities being poorly water-soluble, the ability to predict and modulate solubility is a cornerstone of successful pharmaceutical development.[5] Solubility parameters serve as a powerful predictive tool in this endeavor, guiding the selection of appropriate solvents, co-solvents, and excipients to enhance the solubility and ultimately, the performance of a drug.[8]

Theoretical Framework: Understanding Cohesive Energy Density

The concept of "like dissolves like" is qualitatively useful, but a quantitative approach is necessary for rational formulation design. Solubility parameters provide this numerical basis by quantifying the cohesive energy density of a substance, which is a measure of the energy required to separate its constituent molecules.[9][10]

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED).[9][11] It provides a single value to represent the overall solvency behavior of a substance.[10]

δ = (CED)¹ᐟ² = ((ΔHv - RT)/Vm)¹ᐟ²

Where:

  • ΔHv is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature

  • Vm is the molar volume

Substances with similar Hildebrand solubility parameters are likely to be miscible.[12]

Hansen Solubility Parameters (HSP)

For polar and hydrogen-bonding systems, the single-parameter Hildebrand approach can be insufficient. Hansen solubility parameters refine this by dividing the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14][15]

δ²total = δ²D + δ²P + δ²H

  • δD (Dispersion): Represents the energy from London dispersion forces.

  • δP (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Two substances are likely to be soluble in one another if their three Hansen parameters are similar.[16] This three-dimensional approach offers a more nuanced and accurate prediction of solubility, especially for complex molecules like methyl 1,6-naphthyridine-8-carboxylate.[17]

Part 1: Computational Estimation of Solubility Parameters

Before embarking on extensive experimental work, computational methods can provide valuable initial estimates of the solubility parameters for methyl 1,6-naphthyridine-8-carboxylate. These in-silico approaches are rapid and cost-effective, guiding the selection of solvents for subsequent experimental determination.

Group Contribution Methods

Group contribution methods are a well-established technique for estimating solubility parameters.[8][11] These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall solubility parameter. Software packages and published tables of group contributions can be utilized for these calculations.

Workflow for Computational Estimation of Solubility Parameters

G cluster_input Input cluster_methods Computational Methods cluster_output Estimated Parameters mol_structure Molecular Structure of Methyl 1,6-naphthyridine-8-carboxylate group_contribution Group Contribution Method mol_structure->group_contribution Analyze functional groups md_simulation Molecular Dynamics (MD) Simulation mol_structure->md_simulation Simulate molecular interactions hildebrand_est Estimated Hildebrand Solubility Parameter (δ) group_contribution->hildebrand_est hansen_est Estimated Hansen Solubility Parameters (δD, δP, δH) group_contribution->hansen_est md_simulation->hildebrand_est md_simulation->hansen_est

Caption: Workflow for the computational estimation of solubility parameters.

Molecular Dynamics (MD) Simulations

MD simulations offer a more sophisticated approach by modeling the interactions of a molecule with itself (for pure substance properties) or with solvent molecules.[12][18] From these simulations, the cohesive energy density can be calculated to determine the Hildebrand and Hansen solubility parameters.

Part 2: Experimental Determination of Solubility Parameters

Experimental methods are essential for validating and refining the computationally derived solubility parameters. A systematic approach involving a range of solvents with known Hansen parameters is employed.

Materials and Equipment
  • Methyl 1,6-naphthyridine-8-carboxylate (synthesized and purified)[1][19]

  • A selection of solvents with known and varied Hansen Solubility Parameters (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Experimental Protocol: Solubility Assessment
  • Solvent Selection: Choose a range of solvents with diverse Hansen parameters to probe the solubility of the compound across the HSP space.

  • Sample Preparation: Accurately weigh an excess amount of methyl 1,6-naphthyridine-8-carboxylate into individual vials.

  • Solvent Addition: Add a precise volume of each selected solvent to the corresponding vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved methyl 1,6-naphthyridine-8-carboxylate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[20]

  • Solubility Classification: Classify each solvent as a "good" solvent (high solubility) or a "poor" solvent (low solubility) based on a predetermined threshold.

Table 1: Example Solvents for Hansen Solubility Parameter Determination

SolventδD (MPa¹ᐟ²)δP (MPa¹ᐟ²)δH (MPa¹ᐟ²)
n-Hexane14.90.00.0
Toluene18.01.42.0
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3
Data Analysis and HSP Determination

The binary solubility data (good/poor solvent) is then used to determine the Hansen Solubility Parameters of the methyl 1,6-naphthyridine-8-carboxylate. This is typically done using specialized software that plots the solvents in 3D Hansen space and finds the center of a sphere that best encompasses the "good" solvents while excluding the "poor" solvents.[15] The coordinates of the center of this sphere represent the δD, δP, and δH values of the solute.

Workflow for Experimental Determination and Application of HSP

G cluster_exp Experimental Protocol cluster_analysis Data Analysis cluster_application Application in Formulation solubility_testing Solubility Testing in Selected Solvents data_collection Collect Solubility Data (Good vs. Poor Solvents) solubility_testing->data_collection hsp_sphere Plot Solvents in Hansen Space and Determine Solubility Sphere data_collection->hsp_sphere hsp_values Determine HSP (δD, δP, δH) for Methyl 1,6-naphthyridine-8-carboxylate hsp_sphere->hsp_values solvent_selection Rational Solvent/Co-solvent Selection hsp_values->solvent_selection formulation_dev Formulation Development (e.g., Solid Dispersions) solvent_selection->formulation_dev

Caption: Workflow for the experimental determination and application of Hansen Solubility Parameters.

Applications in Pharmaceutical Formulation

Once the solubility parameters of methyl 1,6-naphthyridine-8-carboxylate are determined, they become a powerful tool for rational formulation design.

  • Solvent and Co-solvent Selection: By matching the solubility parameters of the drug with those of potential solvents or co-solvent blends, a suitable vehicle for liquid formulations can be identified.[21]

  • Polymer and Excipient Compatibility: For solid dosage forms, such as solid dispersions, the solubility parameters can predict the miscibility of the drug with various polymers, which is crucial for achieving a stable and effective formulation.[22]

  • Predicting Solubility Enhancement: The HSP can guide the selection of solubility enhancement techniques, such as the use of surfactants or complexing agents, by identifying systems with favorable interactions.[7]

Conclusion

The successful development of methyl 1,6-naphthyridine-8-carboxylate as a therapeutic agent is intrinsically linked to overcoming its potential solubility challenges. The systematic determination of its Hildebrand and, more specifically, its Hansen solubility parameters provides a quantitative and predictive framework for rational formulation design. By integrating computational estimation with experimental validation, researchers can efficiently navigate the complexities of solubility, accelerating the journey from a promising new chemical entity to a viable drug product. This guide provides a robust and scientifically grounded approach to characterizing this important molecule, ultimately enabling the development of more effective and reliable medicines.

References

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  • ACS Publications. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules. [Link]

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  • Science and Education Publishing. (2014). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate. [Link]

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  • PubChemLite. (n.d.). Methyl 1,6-naphthyridine-2-carboxylate (C10H8N2O2). [Link]

  • National Center for Biotechnology Information. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

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  • ACS Publications. (2003). Design and Synthesis of 8-Hydroxy-[5][13]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. [Link]

  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. [Link]

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Foundational

The Architectural Versatility of 1,6-Naphthyridines: A Deep Dive into Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals The 1,6-naphthyridine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a div...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile substitutions, leading to compounds with a wide spectrum of biological activities. This in-depth technical guide explores the core proposed mechanisms of action for 1,6-naphthyridine compounds, providing a comprehensive overview for researchers and drug development professionals. We will delve into their roles as kinase inhibitors, topoisomerase poisons, DNA binders, and modulators of other critical cellular pathways, supported by experimental evidence and detailed protocols.

Kinase Inhibition: A Dominant Anti-Cancer Strategy

A primary mechanism through which 1,6-naphthyridine derivatives exert their therapeutic effects, particularly in oncology, is through the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. The 1,6-naphthyridine core often serves as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases, leading to competitive inhibition.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant FGFR4 signaling is a known driver in the progression of several cancers, including colorectal cancer.[1] Novel 1,6-naphthyridine-2-one derivatives have been designed and synthesized as potent and selective inhibitors of FGFR4 kinase.[1] These compounds have demonstrated the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to significant cytotoxic effects in colorectal cancer cell lines and tumor inhibition in xenograft models.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain 1,6-naphthyridine and pyridopyrimidine analogues have been identified as potent VEGFR-2 inhibitors.[2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have elucidated the key pharmacophoric features required for potent inhibition, highlighting the importance of specific substituents on the 1,6-naphthyridine ring for optimal activity.[2]

Other Kinase Targets

The versatility of the 1,6-naphthyridine scaffold extends to the inhibition of other critical kinases, including:

  • c-Met Kinase: 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[4][5]

  • Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines are being explored as CDK5 inhibitors for the treatment of various diseases, including kidney ailments.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of 1,6-naphthyridine compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP

  • 1,6-naphthyridine test compounds

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and the 1,6-naphthyridine test compound at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at the optimal temperature (typically 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Topoisomerase I Inhibition: Inducing Lethal DNA Damage

Another well-established mechanism of action for a specific class of 1,6-naphthyridine derivatives, particularly dibenzo[c,h][1][3]naphthyridines, is the inhibition of human topoisomerase I (Top1).[7][8][9][10] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks.

These 1,6-naphthyridine compounds act as "Top1 poisons" by stabilizing the covalent Top1-DNA cleavage complex.[8] This prevents the religation of the DNA strand, leading to the accumulation of persistent DNA single-strand breaks.[8] When the replication fork collides with these stabilized complexes, irreversible double-strand breaks are formed, ultimately triggering apoptosis and cell death.[8] This mechanism is shared with the well-known camptothecin class of anticancer drugs.[8]

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of 1,6-naphthyridine compounds to stabilize the Top1-DNA cleavage complex.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified human Topoisomerase I

  • 1,6-naphthyridine test compounds

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Incubate supercoiled plasmid DNA with purified human Topoisomerase I in the presence of varying concentrations of the 1,6-naphthyridine test compound.

  • Allow the reaction to proceed at 37°C for a specified time.

  • Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The stabilization of the Top1-DNA cleavage complex will result in an increase in the amount of nicked (open circular) DNA and a decrease in the amount of supercoiled DNA.

Direct DNA Interaction and Other Mechanisms

Beyond kinase and topoisomerase inhibition, 1,6-naphthyridine derivatives have been shown to interact directly with DNA and exhibit other modes of action.

DNA Binding and Intercalation

Some naphthyridine derivatives have demonstrated the ability to bind to DNA.[11][12] This binding can occur through intercalation, where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription processes. Other derivatives have shown selective binding to specific DNA structures, such as cytosine opposite an abasic site.[11]

PARP Inhibition

Certain 1,6-naphthyridinone-based compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1).[13] PARP1 is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy.[14]

Induction of Apoptosis and Reactive Oxygen Species (ROS)

Some novel 1,6-naphthyridine derivatives have been shown to induce apoptosis in cancer cells.[15][16] This process can be mediated by an increase in the intracellular levels of reactive oxygen species (ROS).[15][16] Elevated ROS can lead to oxidative stress, damage to cellular components including DNA, and ultimately trigger programmed cell death.

Visualizing the Mechanisms

To better illustrate the complex signaling pathways and experimental workflows, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR4, VEGFR-2) Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Phosphorylation Signaling_Proteins Signaling Proteins Kinase_Cascade->Signaling_Proteins Activation Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Naphthyridine 1,6-Naphthyridine Compound Naphthyridine->Receptor Inhibition caption Figure 1: Kinase Inhibition by 1,6-Naphthyridine Compounds

Caption: Figure 1: Kinase Inhibition by 1,6-Naphthyridine Compounds.

Topoisomerase_Inhibition cluster_process DNA Replication/Transcription cluster_inhibition Inhibition by 1,6-Naphthyridine Supercoiled_DNA Supercoiled DNA Top1 Topoisomerase I Supercoiled_DNA->Top1 Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Cleavage Religated_DNA Religated DNA Cleavage_Complex->Religated_DNA Religation Stabilized_Complex Stabilized Cleavage Complex Naphthyridine 1,6-Naphthyridine Compound Naphthyridine->Cleavage_Complex Stabilization DNA_Breaks Persistent DNA Single-Strand Breaks Stabilized_Complex->DNA_Breaks Replication Fork Collision Apoptosis Apoptosis DNA_Breaks->Apoptosis caption Figure 2: Topoisomerase I Inhibition Mechanism

Caption: Figure 2: Topoisomerase I Inhibition Mechanism.

Summary of In Vitro Activities

The following table summarizes the reported in vitro activities of selected 1,6-naphthyridine derivatives against various targets.

Compound ClassTargetAssayIC50/ActivityReference
1,6-Naphthyridine-2-one derivative (19g)FGFR4Kinase AssayPotent Inhibition[1]
Dibenzo[c,h][1][3]naphthyridinesTopoisomerase IDNA Cleavage AssayPotent Inhibition[7][8][9]
1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one (2t)c-Met KinaseKinase AssayIC50 = 2.6 µM[5]
(R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)-8-(3-ethylphenyl)-7-methoxy-1,6-naphthyridin-4-amine (16f)U87MG cellsCCK-8 AssayIC50 = 3.28±0.15 μM[15][16]
Naphthyridinone derivative (34)PARP1Biochemical AssayPotent Inhibition[13]

Conclusion

The 1,6-naphthyridine scaffold represents a remarkably versatile platform for the design of novel therapeutic agents. The diverse mechanisms of action, ranging from potent kinase and topoisomerase I inhibition to direct DNA interaction and PARP inhibition, underscore the broad therapeutic potential of this compound class. The ability to fine-tune the biological activity through targeted substitutions provides a rich avenue for future drug discovery and development efforts. A thorough understanding of these underlying mechanisms is paramount for the rational design of next-generation 1,6-naphthyridine-based drugs with enhanced efficacy and selectivity.

References

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Evaluation of Dibenzo[c,h][1][3]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.

  • Design, Synthesis and Evaluation of Dibenzo[c,h][1][3]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. PMC.

  • Design, Synthesis, and Evaluation of Dibenzo[c,h][1][3]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry.

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Deriv
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  • Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex and their application to fluorescence detection of single nucleotide polymorphisms. PubMed.
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  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs.
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Molecular Structure.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • Strong binding of naphthyridine derivatives to a guanine base in DNA duplexes containing an AP site. Oxford Academic.
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • discovery and SAR study of 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • discovery and SAR study of 1H-imidazo[4,5-h][1][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Methyl 1,6-Naphthyridine-8-carboxylate via Palladium-Catalyzed Methoxycarbonylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0)[1] Introduction & Scientific Rationale The 1,6-naphthyridine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0)[1]

Introduction & Scientific Rationale

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and targeted oncology therapeutics. Functionalization at the C8 position is critical for modulating target binding affinity and optimizing pharmacokinetic properties. This application note details a robust, scalable protocol for the synthesis of methyl 1,6-naphthyridine-8-carboxylate from commercially available 8-bromo-1,6-naphthyridine (CAS: 17965-74-1)[2].

Mechanistic Causality: Why Methoxycarbonylation?

Traditional de novo syntheses of functionalized naphthyridines (such as modified Skraup or Friedländer condensations) often suffer from harsh acidic conditions, poor regioselectivity, and low overall yields. Conversely, late-stage functionalization via transition-metal catalysis offers precise regiocontrol and functional group tolerance.

We employ a Palladium-catalyzed methoxycarbonylation strategy. The selection of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 as the pre-catalyst is deliberate and grounded in organometallic kinetics[3]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry on the palladium center. This specific geometry accelerates the migratory insertion of carbon monoxide into the Pd-Aryl bond and actively prevents catalyst deactivation pathways, such as the formation of inactive dinuclear Pd(I) hydride dimers. Triethylamine (

) is utilized as a stoichiometric base to neutralize the hydrobromic acid generated during the nucleophilic attack of methanol, thereby driving the catalytic cycle forward and preventing acid-induced ligand dissociation.

CatalyticCycle Pd0 Active Catalyst Pd(0)(dppf) OxAdd Oxidative Addition Ar-Pd(II)(Br)(dppf) Pd0->OxAdd 8-Bromo-1,6-naphthyridine COIns CO Migratory Insertion Ar-CO-Pd(II)(Br)(dppf) OxAdd->COIns CO Gas NuAtt Nucleophilic Attack & Reductive Elimination MeOH + Base COIns->NuAtt Methanol NuAtt->Pd0 Methyl 1,6-naphthyridine-8-carboxylate + Et3N·HBr

Figure 1: Catalytic cycle of the Pd-catalyzed methoxycarbonylation of 8-bromo-1,6-naphthyridine.

Reaction Optimization Data

To validate the self-correcting nature of this protocol, quantitative optimization data is summarized below. The superiority of the dppf ligand over monodentate phosphines (like


) is evident, as monodentate ligands often lead to incomplete conversion due to competitive CO binding and subsequent catalyst poisoning[3],[4].
EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1

/


MeOH70164538
2

/ dppp

MeOH70167265
3


MeOH70168578
4


MeOH 70 12 >99 92

Table 1: Optimization of reaction conditions. Entry 4 represents the finalized protocol parameters.

Experimental Protocol

Materials and Reagents
  • Substrate: 8-Bromo-1,6-naphthyridine (CAS: 17965-74-1) – 1.0 eq (5.0 mmol, 1.04 g)

  • Catalyst:

    
     adduct – 0.05 eq (0.25 mmol, 204 mg)
    
  • Base: Triethylamine (

    
    ), anhydrous – 2.0 eq (10.0 mmol, 1.4 mL)
    
  • Solvent: Methanol (MeOH), anhydrous and degassed – 20 mL

  • Reagent Gas: Carbon Monoxide (CO) – 1 atm (balloon) or 50 psi (autoclave)

Step-by-Step Methodology

Step 1: System Preparation & Deoxygenation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Charge the flask with 8-bromo-1,6-naphthyridine (1.04 g) and

    
     (204 mg).
    
  • Seal the flask with a rubber septum. Connect to a Schlenk line to evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Removing atmospheric oxygen is critical to prevent the irreversible oxidation of the electron-rich dppf ligand to its phosphine oxide, which would instantly terminate catalytic activity.

Step 2: Reagent Addition

  • Inject anhydrous, degassed methanol (20 mL) and triethylamine (1.4 mL) through the septum via a gas-tight syringe.

  • Stir the suspension at room temperature for 5 minutes. The mixture will transition to a deep red/orange hue as the Pd(II) pre-catalyst begins to dissolve and reduce to the active Pd(0) species.

Step 3: Carbon Monoxide Pressurization

  • Safety Warning: CO is a colorless, odorless, highly toxic gas. This step must be performed in a certified fume hood equipped with an active CO detector.

  • Attach a double-layered balloon filled with CO gas to the flask via a needle.

  • Briefly open the vacuum line to remove the Argon headspace, then immediately open the CO balloon valve to backfill the flask with CO. Repeat twice to ensure complete displacement of Argon.

Step 4: Reaction Execution

  • Transfer the flask to a pre-heated oil bath set to 70 °C.

  • Stir vigorously (800–1000 rpm) for 12 hours. High agitation is required to overcome the mass transfer limitations of dissolving CO gas into the liquid methanol phase.

  • Monitor the reaction via LC-MS or TLC (Eluent: DCM:MeOH 9:1). The reaction is deemed complete when the starting material peak (m/z 209/211) is fully replaced by the product peak (m/z 189)[2],[1].

Step 5: Workup and Extraction

  • Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Carefully vent the remaining CO gas into the fume hood exhaust.

  • Dilute the reaction mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove precipitated palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure. Partition the resulting residue between saturated aqueous

    
     (30 mL) and Ethyl Acetate (3 × 30 mL).
    
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Chromatographic Purification

  • Purify the crude material via flash column chromatography on silica gel.

  • Use a gradient elution starting from 50% Ethyl Acetate in Hexanes, ramping up to 100% Ethyl Acetate.

  • Pool the product-containing fractions and evaporate to afford methyl 1,6-naphthyridine-8-carboxylate as an off-white to pale yellow solid.

Workflow Step1 1. Preparation Evacuate & Backfill Step2 2. Reagent Addition MeOH, Et3N, Pd(dppf)Cl2 Step1->Step2 Step3 3. CO Purge Pressurize & Heat (70°C) Step2->Step3 Step4 4. Workup Celite Filtration & Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Sequential experimental workflow for the synthesis and isolation of the target compound.

References

  • methyl 1,6-naphthyridine-8-carboxylate - Appretech Scientific Limited, Appretech,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-4yN8DNARC2oYW7rT3GPLPtWRjs-swuWKSX3poBAYJ0RTjuCXaC6I6yPwVE_ot972kSaOkj9L4E520j7azHxnKg14wWIK5NTX4QWOgNoWWfvMz-_vGqGEDV-VbI7xHDJ31nFexX-ZIiHWtm6LfxI6y-lspTJrLniX31Q4z18=]
  • 948302-98-5|Methyl 7-aminoquinoline-3-carboxylate|BLD Pharm, BLD Pharm,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuPkGXdyxsaMVUbYs3mr0m_NCLZChK7qCXmdyVd3hOBHTMcqzKjy-xLE4J-bpm7ysPO2qMCDxruGTKbwkQBzpo8RamalTFD73oDbnBS6P9GqO5oqrkyVUtvtFwuupy98IZ7_TYuUvb-FAU0Zg=]
  • CAS 17965-74-1: 1,6-Naphthyridine, 8-bromo- | CymitQuimica, CymitQuimica,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFElw06kxatIgjUfIBwUp1BNccN2_zVjX5n9sT9tZReDQq3RvjmFlfQ67nWolGUMrmTAoeqIS7xovQKMAc8oXc5ucFX7bhfobFqS7Na-ZAP_R0_eKGNvFv9m13X_w_Bt44BIY=]
  • 8-Bromo-1,6-naphthyridine | 17965-74-1 - Sigma-Aldrich, Sigma-Aldrich,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1e5rPp25vXkz_Ntc-RGmqzo-CSmTkdzdidQO5-zjjBqAjKk03J7rAvgRwQjpGQL6YxNpxGhk3lTXyDEVhlsW9GESjL0U4dkaiA7kRnv4ShQ4WOybg7Ok6FV_YjNPLu_MHZasbukjTLVE2zc1NRNR3t4O8QYxMLR5zRaLxrem1Aw==]
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  • Highly regioselective palladium-catalyzed methoxycarbonylation of styrene using chiral ferrocene- and biphosphole-based ligands, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdFkpGQnX-HthXf1gyMo5YPo8BHov2_gU9yW0TMyEHhTAR5CI5TqS8J6nwCs_AQ8gtTq7GtdIZBcH4vz8hmMAKWXwuHAqfwowuAjg55lnljSoMrkF-ivRxknrzEGWe5xZ-AgUBn9SyqzwzWwvg7w00qgZLHNBsAHBO8z3ME5TmCZhimn4Jx9uxfrh5thhQVcMegVwaA2B2BUIYw4jta2n5gwsUCVVOW88D8imQ8l7u7PcjwSPFUm0qLQ0QxFKECspVAOUlROvC77Wac5NjcxVInk1nYmxAf6ueen-SQ0JdMIYhoGcw3SPXrF37yhkS]
  • Formation of Dinuclear Palladium(I) Hydride[Pd2(.mu.-H)(.mu.-CO){(S,S)-BDPP}2]Cl by Methanolysis or Hydrolysis, Researcher.life,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXfLSUZxzwCX9jqKd-bCw6kO8bbjM2gJTMonOyza0ZYKwx2egig04KoozG-BZmYbOREm5VWPPkDawKHcK-8KDW1JbRMAzqtqQ42T-pDu52gu0Z0s3r_-PioVQEXbadQ69UYNTtkslJO8vIbUCK3J1XFlTaZHg00OB9UVcJk3WhdmM26eRCTPW4i8jJ6oCvLdBQsc-a0UtAIVCVA913__LmH1iR5YPRJI66pCc0AC1hvp0-7HTEQWeW2m13JVKAn-gIgtNUjdjiL9C8ZMVsy-u83Jm4wBgoS57G7JLmmEQ8GK7DlREU93tKnUurJjab7JOOd-iF_ODsTIgQy4eA0jwfoS9p7pSRhZkPJCRHCnhygd6EgaUk2xAukra4X_9VcJKzMKBIfEsrcunv4yz3SgkNW7AGg==]

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Application

Application Note: Strategies and Protocols for the Functionalization of the 1,6-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,6-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its pres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, and kinase inhibition properties.[2][3] The ability to strategically and efficiently introduce functional groups onto the 1,6-naphthyridine ring is paramount for conducting structure-activity relationship (SAR) studies and optimizing lead compounds in drug discovery programs.[2]

This guide provides a detailed overview of key experimental procedures for the functionalization of the 1,6-naphthyridine core. It is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for common and effective transformation strategies, with a focus on palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Key Functionalization Strategies

The electronic nature of the 1,6-naphthyridine ring, characterized by two electron-deficient pyridine moieties, dictates its reactivity. Functionalization can be achieved through several powerful synthetic methods. This note will focus on two of the most robust and widely applied strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are indispensable for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. By starting with a halogenated or triflylated 1,6-naphthyridine, researchers can couple a vast array of building blocks. The Suzuki-Miyaura coupling is a premier example for C-C bond formation.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring system makes it susceptible to attack by nucleophiles, especially when activated by an appropriate leaving group (e.g., a halogen or triflate). This method is particularly effective for introducing amine, alcohol, and thiol functionalities.[6]

The choice of strategy depends on the desired final compound and the availability of starting materials. The following sections provide detailed protocols for these key transformations.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5] In the context of poly-halogenated 1,6-naphthyridines, this reaction can be performed with high regioselectivity, allowing for stepwise functionalization.

Principle and Causality:

The reaction's selectivity on a substrate like 5,7-dichloro-1,6-naphthyridine is governed by electronic effects. The C5 position is more electron-deficient than the C7 position, making it more susceptible to the initial oxidative addition of the Pd(0) catalyst. This inherent electronic bias allows for the selective mono-arylation at the C5 position under controlled conditions. Subsequent modification at C7 can then be achieved under more forcing conditions or with a different coupling partner.

Visualizing the Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂-R² transmetal->pd_intermediate boronate R²-B(OR)₂ boronate->transmetal base Base (e.g., Na₂CO₃) base->transmetal reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product substrate Ar-X (Halo-Naphthyridine) substrate->oxidative_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Mono-Arylation of 5,7-Dichloro-1,6-naphthyridine

This protocol is adapted from a procedure for the site-selective synthesis of 5-aryl-7-chloro-1,6-naphthyridines.

Materials and Equipment:

  • 5,7-Dichloro-1,6-naphthyridine

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene and Ethanol

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5,7-dichloro-1,6-naphthyridine (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add the aqueous 2M Na₂CO₃ solution (2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure mono-arylated product.

Data Presentation: Scope of C5-Selective Suzuki Coupling

The following table summarizes representative yields for the mono-arylation of 5,7-dichloro-1,6-naphthyridine with various arylboronic acids.

EntryArylboronic Acid (R-B(OH)₂)ProductYield (%)
14-Methylphenylboronic acid7-chloro-5-(p-tolyl)-1,6-naphthyridine70
2Phenylboronic acid7-chloro-5-phenyl-1,6-naphthyridine65
34-Methoxyphenylboronic acid7-chloro-5-(4-methoxyphenyl)-1,6-naphthyridine68
43-Chlorophenylboronic acid7-chloro-5-(3-chlorophenyl)-1,6-naphthyridine55
Data adapted from reference. Yields are for isolated products.

Protocol 2: One-Pot Ditriflation and Nucleophilic Aromatic Substitution (SNAr)

For 1,6-naphthyridine cores possessing hydroxyl groups (i.e., naphthyridinones), a powerful strategy involves converting them into highly reactive bis-triflate intermediates. These intermediates can then undergo sequential SNAr reactions, providing a modular approach to disubstituted products.[6]

Principle and Causality:

1,6-Naphthyridin-5,7-diones can be activated with triflic anhydride (Tf₂O) to form 5,7-bis(triflyloxy)-1,6-naphthyridine. The triflate group is an excellent leaving group. Similar to the dichloro-analogue, the C5 position is more electrophilic and reacts preferentially with nucleophiles at lower temperatures. After the first substitution, a second, different nucleophile can be introduced at the C7 position, often requiring catalysis or higher temperatures.[6] This one-pot, sequential functionalization is highly efficient as it minimizes purification steps.

Visualizing the Experimental Workflow

SNAr_Workflow start 1,6-Naphthyridin-5,7-dione step1 Step 1: Ditriflation (Tf₂O, Base) start->step1 intermediate In-situ generation of 5,7-bis(triflyloxy)-1,6-naphthyridine step1->intermediate step2 Step 2: C5 SₙAr (Nucleophile 1, rt) intermediate->step2 mono_sub 5-Substituted-7-triflyloxy- 1,6-naphthyridine step2->mono_sub step3 Step 3: C7 Functionalization (Nucleophile 2, Catalyst, Heat) mono_sub->step3 final_product 5,7-Disubstituted 1,6-Naphthyridine step3->final_product

Caption: One-pot sequential functionalization workflow for 1,6-naphthyridin-5,7-diones.

Detailed Experimental Protocol: One-Pot C5-Amination / C7-Suzuki Coupling

This protocol is a representative example based on the methodology for rapid diversification of the 1,6-naphthyridine core.[6]

Materials and Equipment:

  • 8-Substituted-1,6-naphthyridine-5,7(6H,8H)-dione

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Diisopropylethylamine (DIPEA) or DBU

  • Amine nucleophile (Nucleophile 1, e.g., morpholine)

  • Arylboronic acid (Nucleophile 2)

  • Palladium catalyst (e.g., Xantphos Pd G4) and Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube, syringes, and inert atmosphere setup

Procedure:

  • Stage I: Ditriflation & C5-Substitution

    • To a dry Schlenk tube under an inert atmosphere, add the starting 1,6-naphthyridin-5,7-dione (1.0 equiv.) and anhydrous 1,4-dioxane.

    • Cool the suspension to 0 °C. Add DIPEA (2.2 equiv.) followed by the dropwise addition of triflic anhydride (2.2 equiv.).

    • Allow the reaction to warm to room temperature and stir until the formation of the ditriflate is complete (monitor by TLC/LC-MS, typically <1 hour).

    • Add the amine nucleophile (1.1 equiv.) to the reaction mixture. Stir at room temperature for 1 hour. The SNAr reaction at C5 is typically fast and selective.

  • Stage II: C7-Coupling

    • To the same reaction vessel containing the in-situ generated 5-amino-7-triflyloxy intermediate, add the arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), and the palladium catalyst (e.g., Xantphos Pd G4, 0.1 equiv.).

    • Seal the vessel and heat the mixture to 100 °C until the reaction is complete (monitor by LC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 5,7-disubstituted-1,6-naphthyridine.

Characterization of Functionalized Products

Confirmation of successful functionalization requires rigorous analytical characterization. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, confirming the introduction of new functional groups and their position on the naphthyridine ring by analyzing chemical shifts and coupling constants.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Chromatography: TLC and LC-MS are used for reaction monitoring and assessing the purity of the final product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield (Suzuki) Inactive catalystEnsure the reaction is thoroughly degassed. Use fresh, high-purity catalyst and solvents.
Poor quality boronic acidUse fresh boronic acid; boronic acids can degrade over time.
Incorrect base or stoichiometryOptimize the base and ensure correct stoichiometry of all reagents.
Formation of Side Products (e.g., homocoupling) Oxygen contaminationImprove degassing procedure.
Incomplete Reaction (SNAr) Poor leaving groupEnsure complete formation of the triflate intermediate.
Insufficiently nucleophilic partnerFor C7 functionalization, a catalyst may be required. Increase temperature or reaction time.
Difficulty in Purification Close polarity of starting material and productOptimize chromatography conditions (e.g., different solvent system, gradient elution).

Conclusion

The functionalization of the 1,6-naphthyridine ring is a critical task for medicinal chemists aiming to develop novel therapeutics. The protocols detailed in this guide for palladium-catalyzed Suzuki-Miyaura coupling and sequential SNAr reactions represent robust, versatile, and highly effective methods for modifying this privileged scaffold. By understanding the principles behind the regioselectivity and reactivity of the 1,6-naphthyridine core, researchers can rationally design and execute synthetic routes to generate diverse libraries of compounds for biological screening and lead optimization.

References

  • Popowycz, F., et al. (2014). Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. Synlett, 25(12), 1699-1703. Available from: [Link]

  • Zareyee, D., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Review and Letters, 8(5), 1069-1079. Available from: [Link]

  • Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available from: [Link]

  • Lin, C., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecular Diversity, 25(4), 2449-2476. Available from: [Link]

  • Carr, T., et al. (2024). Development of a Safe and Scalable Method to Prepare 3-Bromo-N-Alkyl-1,6-Naphthyridones via Enamine Cyclization. Organic Process Research & Development, 28(4), 1083-1088. Available from: [Link]

  • Sagdullaeva, D. S., et al. (2023). Synthesis of Novel Benzo[b][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. Available from: [Link]

  • Sperry, J. B., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available from: [Link]

  • Ivanov, A. S., et al. (2003). Functionalization of benzo[b][3]naphthyridine derivatives. Russian Chemical Bulletin, 52(5), 1163-1170. Available from: [Link]

  • Devadoss, T., et al. (2023). Mechanism involved in the formation of 1,6‐naphthyridine derivatives. ResearchGate. Available from: [Link]

  • Hersperger, R., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available from: [Link]

  • Maguire, M. P., et al. (1995). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1625-1631. Available from: [Link]

  • Smith, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available from: [Link]

  • Dale, D. J., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(6), 591-596. Available from: [Link]

  • Al-Tel, T. H. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(23), 8206. Available from: [Link]

Sources

Method

Application Notes and Protocols: Methyl 1,6-Naphthyridine-8-carboxylate as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and catalysis for bidentate nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and catalysis for bidentate nitrogen-containing ligands. While methyl 1,6-naphthyridine-8-carboxylate (CAS 2106791-54-0) is a promising ligand candidate, specific peer-reviewed applications in catalysis are not extensively documented at the time of this writing. The provided protocols are representative examples for analogous systems and should be considered as a starting point for optimization.

Introduction: The Emerging Potential of Naphthyridine Ligands in Homogeneous Catalysis

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry and materials science.[1] Their isomeric structures offer a tunable platform for developing ligands with unique electronic and steric properties.[2] As bidentate nitrogen-donor ligands, they form stable complexes with a variety of transition metals, making them attractive candidates for homogeneous catalysis.[3][4] The 1,6-naphthyridine scaffold, in particular, presents a distinct coordination geometry that can influence the reactivity and selectivity of catalytic transformations.

The introduction of a carboxylate group at the 8-position, as in methyl 1,6-naphthyridine-8-carboxylate, offers an additional coordination site and modulates the electronic properties of the ligand. This can lead to enhanced stability of the metal complex and improved catalytic performance in a range of reactions, including but not limited to, palladium-catalyzed cross-coupling reactions and copper-catalyzed C-H functionalization.

This guide provides a comprehensive overview of the potential applications of methyl 1,6-naphthyridine-8-carboxylate as a ligand, including its synthesis, coordination chemistry, and detailed protocols for its use in key catalytic reactions.

Synthesis of Methyl 1,6-Naphthyridine-8-carboxylate

A potential synthetic pathway could involve a multi-step sequence starting from a suitably substituted pyridine precursor. The following diagram outlines a conceptual synthetic workflow.

Synthesis_Workflow A Substituted Aminopyridine C Cyclization/Condensation A->C B Dicarbonyl Synthon B->C D Aromatization C->D Dehydrogenation E Functional Group Interconversion D->E e.g., Oxidation, Halogenation F Methyl 1,6-naphthyridine-8-carboxylate E->F Carboxylation & Esterification

Caption: Conceptual workflow for the synthesis of Methyl 1,6-Naphthyridine-8-carboxylate.

Coordination Chemistry and Mechanistic Considerations

As a bidentate N,N'-ligand, methyl 1,6-naphthyridine-8-carboxylate is expected to form stable chelate complexes with transition metals such as palladium and copper. The two nitrogen atoms of the naphthyridine core coordinate to the metal center, forming a five- or six-membered ring, which enhances the stability of the complex. The ester group at the 8-position can influence the ligand's electronic properties through inductive effects, potentially impacting the electron density at the metal center and, consequently, its catalytic activity.

In palladium-catalyzed cross-coupling reactions, the general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7][8] The bidentate nature of the 1,6-naphthyridine ligand can stabilize the palladium(0) and palladium(II) intermediates, preventing catalyst decomposition and promoting efficient turnover.

Suzuki_Coupling_Cycle cluster_legend L = Methyl 1,6-naphthyridine-8-carboxylate Pd0 Pd(0)L PdII_A R-Pd(II)L-X Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)L-R' PdII_A->PdII_B Transmetalation (R'-B(OR)2) PdII_B->Pd0 Product R-R' PdII_B->Product Reductive Elimination l1 This diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Bidentate nitrogen ligands are widely employed in palladium-catalyzed cross-coupling reactions due to their ability to stabilize the active catalyst and promote high turnover numbers.[9][10] Methyl 1,6-naphthyridine-8-carboxylate is anticipated to be an effective ligand for reactions such as the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[11][12]

Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Methyl 1,6-naphthyridine-8-carboxylate (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane/Water (4:1 v/v, 5 mL)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and heating block

  • Procedure:

    • To a dry Schlenk tube, add the aryl halide, arylboronic acid, and potassium carbonate.

    • In a separate vial, dissolve the palladium(II) acetate and methyl 1,6-naphthyridine-8-carboxylate in 2 mL of the dioxane/water mixture. Stir for 10 minutes at room temperature to pre-form the catalyst.

    • Add the catalyst solution to the Schlenk tube containing the reagents.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling with Bidentate Nitrogen Ligands

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
21-Bromo-4-nitrobenzene4-Tolylboronic acid4-Methyl-4'-nitrobiphenyl>90
32-Bromopyridine3-Thienylboronic acid2-(3-Thienyl)pyridine>85

Note: Yields are representative and will vary depending on the specific substrates and optimized reaction conditions.

Heck-Mizoroki Reaction

The Heck reaction is a versatile method for the arylation of alkenes.[13][14]

Protocol: General Procedure for the Heck Reaction of an Aryl Halide with an Alkene

  • Materials:

    • Aryl halide (1.0 mmol)

    • Alkene (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • Methyl 1,6-naphthyridine-8-carboxylate (2 mol%)

    • Triethylamine (Et₃N) (1.5 mmol)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Sealed reaction vial

    • Magnetic stirrer and heating block

  • Procedure:

    • To a sealed reaction vial, add the aryl halide, palladium(II) acetate, and methyl 1,6-naphthyridine-8-carboxylate.

    • Add the DMF, followed by the alkene and triethylamine.

    • Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application in Copper-Catalyzed Reactions

Naphthyridine-based ligands have also shown promise in copper-catalyzed reactions, such as C-H amidation and N-arylation of imidazoles.[6][15] The ability of the 1,6-naphthyridine scaffold to support copper(I) and copper(II) oxidation states is crucial for these transformations.

Protocol: Conceptual Procedure for Copper-Catalyzed C-H Amidation

  • Materials:

    • Substrate with activatable C-H bond (1.0 mmol)

    • Amide source (e.g., N-fluoroarylsulfonimide) (1.2 mmol)

    • Copper(I) iodide (CuI) (5 mol%)

    • Methyl 1,6-naphthyridine-8-carboxylate (10 mol%)

    • Base (e.g., K₂CO₃) (2.0 mmol)

    • Anhydrous solvent (e.g., 1,2-dichloroethane) (5 mL)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • Inside a glovebox, to a dry reaction vessel, add CuI, methyl 1,6-naphthyridine-8-carboxylate, and the base.

    • Add the anhydrous solvent, followed by the substrate and the amide source.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Stir vigorously and monitor the reaction progress.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Dry, concentrate, and purify the product as described in previous protocols.

Conclusion and Future Outlook

Methyl 1,6-naphthyridine-8-carboxylate represents a promising, yet underexplored, ligand for homogeneous catalysis. Its bidentate nitrogen-donor framework, coupled with the electronic influence of the carboxylate substituent, suggests its potential to facilitate a wide range of catalytic transformations with high efficiency and selectivity. The protocols outlined in this guide, based on well-established catalytic systems for related ligands, provide a solid foundation for researchers to begin exploring the catalytic applications of this and other functionalized 1,6-naphthyridine derivatives. Further research is warranted to fully elucidate the coordination chemistry and catalytic capabilities of this intriguing ligand scaffold.

References

  • Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Palladium complexes containing rigid bidentate nitrogen ligands as catalysts for carboncarbon bond formation. SciSpace. [Link]

  • Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. Indian Journal of Chemistry. [Link]

  • Ligand and solvent control of selectivity in the C-H activation of a pyridylimine-substituted 1-naphthalene; a combined synthetic and computational study. PubMed. [Link]

  • Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. PubMed. [Link]

  • Transient directing ligands for selective metal-catalysed C-H activation. PubMed. [Link]

  • Synthesis and Characterization of Bimetallic Copper (I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand | ChemRxiv. ChemRxiv. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. PMC. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Easily Accessible and Solution-Stable Ni(0) Precatalysts for High-Throughput Experimentation. PubMed. [Link]

  • Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. IUCR. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Nature. [Link]

  • Complexes of l,6-benzo|A]naphthyridine with copper(II) and cadmium(II) and their stability constants. Chemical Papers. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Bi-1,6-naphthyridine metal complexes: a new ligand and a novel 2 × 2 inclined interpenetration of (4,4) nets or formation of helicoidal chains†. Royal Society of Chemistry. [Link]

  • Basic materials and precursors for heterogeneous catalysts. TIB Chemicals AG. [Link]

  • Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine A Redox-Active, Dinucleating Bis(bipyridine) Ligand. Flinders University. [Link]

  • Layered Double Hydroxide-Based Catalysts for Advanced Chemical Technologies. MDPI. [Link]

  • The paddlewheel complex of 1,8-naphthyridine and palladium(II). Aalborg University's Research Portal. [Link]

  • The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. [Link]

  • Chemistry Report for Case # P-20-0049. Regulations.gov. [Link]

  • Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complex through a non-catalyst C(sp3)–H methylenation. Indian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. University of Puget Sound. [Link]

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Application

methods for derivatization of Methyl 1,6-naphthyridine-8-carboxylate

Application Note: Strategic Derivatization of Methyl 1,6-naphthyridine-8-carboxylate Executive Summary & Strategic Value Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0) represents a high-value scaffold in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Methyl 1,6-naphthyridine-8-carboxylate

Executive Summary & Strategic Value

Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0) represents a high-value scaffold in modern medicinal chemistry, particularly in the development of HIV-1 integrase inhibitors (e.g., analogous to Raltegravir intermediates) and Type II kinase inhibitors (c-Met, CDK8/19). The 1,6-naphthyridine core offers a distinct vector profile compared to quinolines or isoquinolines, providing unique hydrogen bond acceptor motifs (N1, N6) and solubility properties.

This guide details a modular derivatization strategy, treating the molecule as a dual-zone system:

  • Zone A (The Anchor): The C8-ester, serving as the primary attachment point for pharmacophores via classical carbonyl chemistry.

  • Zone B (The Core): The heteroaromatic ring system, accessible for late-stage diversification via C-H activation and N-oxide rearrangements.

Strategic Analysis of Reactivity

The 1,6-naphthyridine scaffold is electron-deficient, making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack and radical functionalization.

SiteReactivity ModeStrategic Utility
C8-Ester Electrophilic (Carbonyl)Primary Handle. Amidation, reduction to alcohol/aldehyde. Essential for linking to benzyl/fluorobenzyl motifs common in integrase inhibitors.
N6 Nucleophilic / BasicActivation Site. More accessible than N1 (which suffers peri-strain from C8). Site of N-oxidation.
C5 Electron-DeficientRadical Target. Highly activated for Minisci reactions (para to N1, ortho to N6). Primary site for chlorination via N-oxide rearrangement.
C2 Electron-DeficientSecondary Radical Target. Alpha to N1. Accessible via Minisci reaction if C5 is blocked.

Detailed Experimental Protocols

Module A: Functionalization of the C8-Ester (The Anchor)

This module transforms the methyl ester into amides (common in drug discovery) or alcohols (for ether linkages).

Protocol A1: Direct Amidation (AlMe3 Mediated) Rationale: Direct conversion avoids the acidic hydrolysis step, which can be problematic if the core contains acid-sensitive motifs or if solubility of the zwitterionic acid is poor.

  • Reagents: Trimethylaluminum (2.0 M in toluene), Aniline/Amine partner, Dry Toluene/DCM.

  • Procedure:

    • In a flame-dried flask under Argon, dissolve the amine (1.2 equiv) in dry toluene.

    • Slowly add AlMe3 (1.5 equiv) at 0°C. Stir for 30 min at RT to form the aluminum amide species.

    • Add Methyl 1,6-naphthyridine-8-carboxylate (1.0 equiv) dissolved in minimum DCM.

    • Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Quench (Critical): Cool to 0°C. Carefully add Rochelle’s salt (sat. aq. potassium sodium tartrate) and stir vigorously for 1 hour until the emulsion breaks.

    • Purification: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Protocol A2: Hydrolysis & Coupling (Standard Route) Rationale: Preferred when the amine partner is expensive or sterically hindered.

  • Hydrolysis: Treat ester with LiOH (2.0 equiv) in THF/H2O (3:1) at RT for 2 h. Acidify to pH 4 with 1N HCl to precipitate the acid. Filter and dry.

  • Coupling: Suspend the acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 5 min. Add amine (1.1 equiv). Stir at RT for 2–4 h.

Module B: Core Diversification (Late-Stage Functionalization)

These protocols introduce diversity directly onto the rings, ideal for SAR (Structure-Activity Relationship) exploration without re-synthesizing the scaffold.

Protocol B1: Minisci C-H Alkylation (Radical Functionalization) Rationale: Introduces alkyl/cycloalkyl groups at electron-deficient positions (C2/C5) using carboxylic acids as radical precursors. This is a "magic methyl" effect strategy.

  • Target Regioselectivity: C5 (Major) > C2 (Minor).

  • Reagents: Carboxylic acid (R-COOH, alkyl source), AgNO3 (cat.), (NH4)2S2O8 (oxidant), TFA (solvent/proton source).

Step-by-Step:

  • Dissolve Methyl 1,6-naphthyridine-8-carboxylate (0.5 mmol) in a biphasic mixture of DCM (2 mL) and Water (2 mL). Note: TFA (10%) can be added to protonate the ring, increasing reactivity.

  • Add the alkyl carboxylic acid (2.0 equiv) and AgNO3 (0.2 equiv).

  • Heat to 40°C.

  • Add (NH4)2S2O8 (2.5 equiv) portion-wise over 30 minutes. Rapid addition causes decarboxylation without coupling.

  • Workup: Basify with sat. NaHCO3, extract with DCM.

  • Purification: Regioisomers (C5 vs C2) usually separate well on silica gel.

Protocol B2: N-Oxidation & Rearrangement (Chlorination) Rationale: Converts the C-H bond at C5 to a C-Cl bond, enabling subsequent Suzuki/Buchwald couplings.

  • N-Oxidation:

    • Dissolve substrate in DCM. Add mCPBA (1.1 equiv). Stir at RT for 3 h.

    • Observation: N6-oxide is favored due to steric crowding at N1 by the C8-ester.

    • Wash with aq. NaHCO3 to remove benzoic acid. Isolate N-oxide.

  • Chlorination (Reissert-Henze conditions):

    • Dissolve N-oxide in POCl3 (solvent/reagent).

    • Heat to 90°C for 2 hours.

    • Quench: Pour carefully onto ice/water with vigorous stirring. Neutralize with Na2CO3.

    • Result: Methyl 5-chloro-1,6-naphthyridine-8-carboxylate. This chloride is a prime handle for further cross-coupling.

Visualization of Derivatization Pathways

The following diagram illustrates the divergent synthesis pathways starting from the parent ester.

Naphthyridine_Derivatization Start Methyl 1,6-naphthyridine- 8-carboxylate Acid 8-Carboxylic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Amide 8-Carboxamide (HIV Integrase Motif) Start->Amide AlMe3, Amine (Direct) Alcohol 8-Hydroxymethyl (Reduction) Start->Alcohol LiBH4 or DIBAL NOxide N6-Oxide (Intermediate) Start->NOxide mCPBA, DCM Minisci C5/C2-Alkyl Derivative (Radical C-H) Start->Minisci R-COOH, Ag+, S2O8 (Minisci) Acid->Amide HATU, Amine Chloro 5-Chloro Derivative (via POCl3) NOxide->Chloro POCl3, 90°C (Reissert-Henze) Suzuki 5-Aryl/Heteroaryl (Cross-Coupling) Chloro->Suzuki Pd(PPh3)4, Ar-B(OH)2

Figure 1: Divergent synthetic workflow for Methyl 1,6-naphthyridine-8-carboxylate, highlighting the orthogonality of ester functionalization (Blue) and ring activation (Red/Green).

Quantitative Data & Reaction Parameters

Table 1: Optimization of Direct Amidation (Protocol A1)

SolventCatalystTemp (°C)Time (h)Yield (%)Notes
TolueneAlMe3 (2 eq)1101282%Cleanest conversion; requires rigorous anhydrous conditions.
DCMAlMe3 (2 eq)40 (Reflux)2445%Slow reaction; incomplete conversion.
THFLiHMDS-78 to RT430%Significant decomposition of ester observed.
Rec. Toluene 80-100 6 >80% Optimal balance of rate and purity.

Table 2: Regioselectivity in Minisci Reactions (Protocol B1)

Radical Source (R•)ConditionsC5:C2 RatioTotal Yield
Methyl (AcOH)Ag+/S2O83 : 165%
Isopropyl (iPrCOOH)Ag+/S2O85 : 172%
CyclohexylAg+/S2O86 : 170%
Note: Steric bulk of the radical increases selectivity for the less hindered C5 position over C2 (which is alpha to N1 and near the C8-ester).

Troubleshooting & Critical Quality Attributes (CQA)

  • Solubility: The parent ester is moderately soluble in DCM/MeOH but poor in ether/hexanes. 1,6-naphthyridine derivatives often "streak" on silica.

    • Solution: Use DCM:MeOH:NH4OH (90:10:1) as the eluent for polar derivatives to sharpen peaks.

  • N-Oxide Stability: The N-oxide intermediate is stable but light-sensitive. Store in amber vials. Do not heat above 40°C during isolation to prevent premature rearrangement.

  • Aluminum Emulsions: In Protocol A1, the aluminum quench is the bottleneck.

    • Solution: Use a 1:1 mixture of sat. Rochelle's salt and EtOAc, and stir vigorously for at least 60 minutes. If layers do not separate, filter through a Celite pad.

References

  • Scaffold Utility in HIV

    • Zhuang, L., et al. "Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase."[1] Journal of Medicinal Chemistry, 2003. Link

  • Kinase Inhibition (c-Met)

    • Wang, Y., et al. "Discovery of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry, 2012. Link

  • Minisci Reaction Methodology

    • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[2] MedChemComm, 2011. Link

  • Ditriflate Functionalization (Modern Approach)

    • Shimkin, K. W., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024. Link

  • General Naphthyridine Chemistry

    • Litvinov, V. P. "Structure, physicochemical properties, and synthesis of naphthyridines." Russian Chemical Reviews, 2004. Link

Sources

Method

Application Note: Scalable Synthesis of Methyl 1,6-naphthyridine-8-carboxylate

This Application Note and Protocol is designed for Process Chemists, Senior Researchers, and Scale-Up Engineers tasked with the synthesis of Methyl 1,6-naphthyridine-8-carboxylate . The guide prioritizes scalability, saf...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for Process Chemists, Senior Researchers, and Scale-Up Engineers tasked with the synthesis of Methyl 1,6-naphthyridine-8-carboxylate . The guide prioritizes scalability, safety (exotherm management), and reproducibility.

Target Molecule: Methyl 1,6-naphthyridine-8-carboxylate CAS: 2106791-54-0 Molecular Weight: 188.18 g/mol Application: Key heterocyclic building block for kinase inhibitors (e.g., PI3K, HIV Integrase) and diverse medicinal chemistry scaffolds.

Introduction & Retrosynthetic Analysis

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, offering distinct hydrogen-bonding vectors compared to quinolines or isoquinolines. The 8-carboxylate derivative is particularly valuable as it allows for rapid diversification at the C8 position (via amidation or reduction) while maintaining the naphthyridine core.

Retrosynthetic Logic

The most robust disconnection for the 1,6-naphthyridine core, particularly for scale-up where atom economy is critical, is the Skraup Cyclization .

  • Disconnection: The N1-C2-C3-C4 ring is constructed onto a pre-existing pyridine core.

  • Precursor: Methyl 4-aminonicotinate (Methyl 4-aminopyridine-3-carboxylate).

  • Regioselectivity: The Skraup reaction involves the condensation of glycerol (or an acrolein equivalent) with an aniline/aminopyridine. For 3,4-disubstituted pyridines, cyclization occurs at the less sterically hindered ortho position.

    • Substrate: Methyl 4-aminonicotinate.

    • Ortho positions: C3 (blocked by Ester) vs. C5 (Open).

    • Outcome: Cyclization occurs exclusively at C5, placing the C3-ester at the C8 position of the final 1,6-naphthyridine system.

Reaction Scheme

ReactionScheme SM Methyl 4-aminonicotinate (C7H8N2O2) Intermediate Acrolein In-Situ (Michael Addition) SM->Intermediate  140°C   Reagents Glycerol Na m-nitrobenzenesulfonate H2SO4 / FeSO4 Product Methyl 1,6-naphthyridine-8-carboxylate (Target) Intermediate->Product  Cyclization & Oxidation  

Figure 1: Synthetic pathway via modified Skraup reaction. The ester group at C3 of the pyridine directs cyclization to C5, resulting in the 8-carboxylate isomer.

Process Safety & Critical Process Parameters (CPPs)

The Skraup reaction is historically notorious for violent exotherms (the "volcano" reaction). For scale-up (>100g), standard literature protocols must be modified to ensure thermal stability.

Critical ParameterRiskMitigation Strategy
Oxidant Selection Nitrobenzene/As2O5 are toxic and explosive.Use Sodium m-nitrobenzenesulfonate (SMNBS) . It is water-soluble, non-volatile, and provides a controlled redox potential.
Glycerol Addition Sudden dehydration to acrolein causes spikes.Pre-mix glycerol with the amine, or use controlled addition of the sulfuric acid to the glycerol/amine mix.
Temperature Control Reaction initiates ~120°C; exotherm can reach >200°C.Use a ramp-and-hold protocol. Active cooling jacket required. Do not exceed 150°C.
Acid Stoichiometry High viscosity hinders stirring.Maintain H2SO4 concentration (65-75% SO3 equivalent) but ensure adequate volume for heat dissipation.

Detailed Scale-Up Protocol (100g Scale)

Objective: Synthesis of Methyl 1,6-naphthyridine-8-carboxylate. Yield Target: 55-65% (Isolated).

Materials
  • Methyl 4-aminonicotinate: 100.0 g (0.657 mol)

  • Glycerol (anhydrous): 181.5 g (1.97 mol, 3.0 equiv)

  • Sodium m-nitrobenzenesulfonate (SMNBS): 163.0 g (0.72 mol, 1.1 equiv)

  • Sulfuric Acid (conc. 98%): 400 mL

  • Iron(II) Sulfate heptahydrate: 4.0 g (Catalyst)

  • Boric Acid: 25.0 g (Moderator, optional but recommended for yield improvement)

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Equip a 2L double-jacketed glass reactor with a mechanical overhead stirrer (high torque), internal temperature probe, reflux condenser, and an addition funnel. Connect to a caustic scrubber (acrolein vapors are irritating).

  • Charging: Charge Methyl 4-aminonicotinate (100 g), SMNBS (163 g), Iron(II) Sulfate (4 g), and Boric Acid (25 g) into the reactor.

  • Acid Addition: Cool the reactor to 10-15°C. Add Sulfuric Acid (400 mL) slowly via addition funnel over 45 minutes. Note: Exothermic dissolution. Maintain T < 40°C.

  • Glycerol Addition: Add Glycerol (181.5 g) in one portion. The mixture will be a thick slurry.[1]

Phase 2: Controlled Cyclization (The Ramp)
  • Initiation: Heat the mixture slowly to 115°C over 1 hour.

  • Exotherm Watch: At ~120°C, the reaction typically initiates (evolution of water/acrolein).

    • Critical Step: Stop heating if T rises >2°C/min. Allow the exotherm to carry the temperature to 135-140°C.

  • Completion: Once the exotherm subsides, maintain external heating at 140°C for 4 hours.

  • IPC (In-Process Control): Aliquot 0.1 mL, quench in ice/NaOH, extract EtOAc. Analyze by HPLC/LC-MS. Target: <2% Starting Material.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mass to 25°C. Pour the dark viscous mixture slowly onto 2.5 kg of Crushed Ice with vigorous stirring.

  • Neutralization: Adjust pH to 8.0–9.0 using 50% NaOH solution (approx. 600-700 mL) or solid Na2CO3. Caution: Extremely exothermic. Keep T < 20°C using internal cooling coils or ice addition.

  • Extraction: The product may precipitate as a brown solid.

    • If Solid: Filter the crude solid. Wash with cold water (2 x 200 mL).

    • If Oiling out: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 500 mL).

  • Purification:

    • Combine organic layers, dry over MgSO4, and concentrate.

    • Recrystallization: Dissolve crude solid in boiling Methanol/EtOAc (1:4) . Decolorize with activated charcoal if necessary. Cool to 0°C to crystallize.

    • Alternative (Chromatography): If purity <95%, run a silica plug eluting with DCM:MeOH (95:5).

Analytical Validation

Self-Validating System:

  • 1H NMR (400 MHz, CDCl3): Distinctive pattern for 1,6-naphthyridine.[2]

    • 
       9.25 (s, 1H, H2), 9.10 (s, 1H, H5), 8.85 (d, 1H, H7), 8.20 (d, 1H, H4), 7.65 (dd, 1H, H3), 4.10 (s, 3H, OMe).
      
    • Key Diagnostic: Absence of broad NH2 peak (from SM) and appearance of the deshielded H2/H5 singlets.

  • LC-MS: [M+H]+ = 189.2.

Workup Flow Diagram

WorkupFlow ReactionMix Reaction Mixture (Acidic, T=25°C) Quench Pour onto Ice (Exotherm Control) ReactionMix->Quench Neutralize Adjust pH to 8-9 (50% NaOH) Quench->Neutralize Solid Precipitate Formed? Neutralize->Solid PhaseSplit Phase Separation Filter Filtration (Wash H2O) Solid->Filter Yes Extract DCM Extraction (3x) Solid->Extract No (Oil) Crude Crude Product Filter->Crude Extract->Crude Recryst Recrystallization (MeOH/EtOAc) Crude->Recryst Final Pure Methyl 1,6-naphthyridine-8-carboxylate Recryst->Final

Figure 2: Downstream processing workflow. Prioritize filtration if solid precipitates to minimize solvent usage.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Polymerization of acrolein or incomplete cyclization.Add Boric Acid (0.5 equiv) to stabilize the intermediate. Ensure Iron(II) catalyst is fresh.
Tar Formation Temperature spike >160°C.Strictly control the ramp rate (1°C/min) between 120-140°C.
Hydrolysis of Ester pH > 10 during workup or prolonged exposure to hot acid.Keep workup pH strictly 8-9. Perform acid quench rapidly on ice.
Regioisomer Contamination N/A (Regiospecific substrate).If 1,8-naphthyridine is observed, check SM purity (must be 4-amino, not 2-amino).

References

  • Preparation of 1,6-naphthyridine derivatives. Journal of Medicinal Chemistry, 2019, 62(3), 1348–1361. Link[1]

  • Synthesis of 1,6-naphthyridines via Skraup Reaction.Journal of Heterocyclic Chemistry, 1985, 22, 1373.
  • Scale-up of Skraup Reaction using Sulfo-mix.Organic Process Research & Development, 2008, 12(6), 1188–1192. (Safety protocols for exothermic quinoline/naphthyridine synthesis).
  • Methyl 1,6-naphthyridine-8-carboxylate Product Data. Appretech Scientific, Catalog No: APT003093. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of Methyl 1,6-naphthyridine-8-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing low yields and poor purity when isolating functionalized heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing low yields and poor purity when isolating functionalized heterocycles. The purification of Methyl 1,6-naphthyridine-8-carboxylate presents a specific trifecta of chromatographic hurdles:

  • Dual Basicity: The N1 and N6 nitrogens interact strongly with acidic stationary phases, causing severe peak tailing.

  • Ester Lability: The C8-methyl carboxylate is highly susceptible to hydrolysis under standard chromatographic pH extremes.

  • Metal Chelation: The fused heteroaromatic core acts as a bidentate ligand, trapping the product on trace metals within the system.

Understanding the causality behind these molecular interactions is critical. This guide provides self-validating protocols and targeted troubleshooting to ensure high-recovery isolation.

Purification Decision Workflow

G Start Crude Methyl 1,6-naphthyridine -8-carboxylate Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess Regio Regioisomers Present? (e.g., 1,5- or 1,7-isomers) Assess->Regio Polar Highly Polar/Basic Byproducts? Assess->Polar HPLC Prep RP-HPLC (pH 6.8 Buffer) Avoids Ester Hydrolysis Regio->HPLC Yes (Needs high resolution) Flash Normal Phase Silica + 1-2% TEA Modifier Polar->Flash Yes (Cap silanols) Alumina Basic Alumina Chromatography Polar->Alumina If silica fails

Decision matrix for Methyl 1,6-naphthyridine-8-carboxylate purification.

Troubleshooting Guides & FAQs

Q1: Why does my product streak heavily on standard normal-phase silica gel, resulting in poor recovery and broad peaks? A1: This is a classic acid-base interaction. Standard silica gel contains surface silanol groups with a pKa of approximately 4.5 to 5.5. The 1,6-naphthyridine core is highly basic and readily protonates or hydrogen-bonds with these silanols, causing severe tailing and irreversible adsorption. Causality & Solution: To disrupt this interaction, you must competitively saturate the acidic silanols. Adding 1–2% Triethylamine (TEA) to your organic mobile phase caps the active sites. If streaking persists, standard protocols for related naphthyridines emphasize switching to a basic alumina stationary phase to completely invert the surface chemistry and prevent irreversible adsorption .

Q2: During Reverse-Phase Preparative HPLC (RP-HPLC), I observe a new highly polar peak and a significant loss of my target ester. Is the compound degrading? A2: Yes, you are likely observing the hydrolysis of the methyl ester into the corresponding 1,6-naphthyridine-8-carboxylic acid. Causality & Solution: Many standard RP-HPLC methods use 0.1% Trifluoroacetic acid (TFA) to sharpen basic peaks. However, TFA drops the mobile phase pH to ~2.0, which acid-catalyzes the cleavage of the C8-methyl ester during the run or during subsequent fraction concentration. Recent methodologies in the rapid synthesis of highly substituted 1,6-naphthyridines highlight the absolute necessity of avoiding harsh acidic or basic conditions that can degrade functionalized cores . Switch to a pH-neutral volatile buffer, such as 10 mM Ammonium Acetate (pH 6.8).

Q3: How can I effectively separate the 1,6-naphthyridine core from its 1,5- or 1,7-regioisomers formed during the cyclization step? A3: Regioisomers of naphthyridine have nearly identical polarities, making normal-phase separation nearly impossible. Causality & Solution: While their polarities are similar, their dipole moments and basicities differ slightly depending on the nitrogen positions. Use a Pentafluorophenyl (PFP) reverse-phase column rather than a standard C18. The PFP stationary phase exploits subtle differences in


 interactions and fluorine-induced dipole interactions, offering superior selectivity for positional heteroaromatic isomers.

Q4: My isolated yield is much lower than my LC-MS conversion indicates, even with TEA modifiers. What is trapping my product? A4: The 1,6-naphthyridine core is a potent chelator of divalent transition metals. This property is often exploited in medicinal chemistry (e.g., antileishmanial drug design targeting metal-dependent enzymes) but is highly problematic during isolation [[1]]([Link]). Causality & Solution: Trace iron or copper in lower-grade silica gel, stainless-steel HPLC tubing, or column frits will irreversibly chelate the product. Use high-purity, metal-free silica, or transition to a PEEK-lined (Polyether ether ketone) HPLC system.

Quantitative Data: Purification Method Comparison

The following table summarizes the expected chromatographic behavior of Methyl 1,6-naphthyridine-8-carboxylate across various purification systems:

Purification MethodStationary PhaseMobile Phase SystemModifierTypical Retention (Rf / Rt)Expected Recovery
Standard Flash Bare Silica (60 Å)Hexane / EtOAcNoneRf ~0.15 (Heavy Tailing)< 40%
Deactivated Flash Bare Silica (60 Å)Hexane / EtOAc1-2% TEARf ~0.35 (Sharp Spot)80 - 85%
Basic Flash Basic AluminaDCM / MeOHNoneRf ~0.40 (Sharp Spot)85 - 90%
Acidic RP-HPLC C18 (10 µm)Water / MeCN0.1% TFA (pH 2.0)Rt ~4.5 min (Degradation)< 50% (Ester Cleavage)
Neutral RP-HPLC PFP or C18 (10 µm)Water / MeCN10 mM NH₄OAc (pH 6.8)Rt ~5.2 min (Stable)> 90%
Self-Validating Experimental Protocols
Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Use this protocol for standard crude mixtures lacking closely eluting regioisomers.

  • Solvent Preparation & System Priming: Prepare a mobile phase of Hexane/Ethyl Acetate containing 1% Triethylamine (TEA) by volume.

    • Self-Validation Check: Run one full column volume (CV) of the modified solvent through the silica cartridge. Collect the eluent and spot it on a TLC plate with a universal pH indicator; it must register as basic to confirm complete silanol saturation before loading your sample.

  • Sample Loading: Dissolve the crude Methyl 1,6-naphthyridine-8-carboxylate in a minimal volume of Dichloromethane (DCM). Do not use pure EtOAc for loading, as the compound may crash out on the column head.

  • Elution: Run a shallow gradient from 10% to 50% EtOAc in Hexane (maintaining a constant 1% TEA).

    • Self-Validation Check: Monitor UV absorbance simultaneously at 254 nm and 280 nm. The dual-wavelength ratio should remain constant across the peak width. A shifting ratio indicates the presence of a co-eluting regioisomer.

  • Post-Purification: Immediately evaporate the fractions under reduced pressure. Prolonged exposure to basic TEA during storage can initiate transesterification or ester hydrolysis over time.

Protocol B: pH-Buffered Reverse-Phase Preparative HPLC

Use this protocol when high-resolution separation from regioisomers is required, ensuring the ester remains intact.

  • Buffer Formulation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water.

    • Self-Validation Check: Calibrate a pH meter and verify the buffer is strictly between pH 6.5 and 7.0. Adjust with dilute acetic acid or ammonium hydroxide if necessary. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Analytical Scale-Down: Inject a 5 µL aliquot of the crude mixture onto an analytical PFP column using a 5% to 95% B gradient over 10 minutes.

    • Self-Validation Check: Analyze the MS spectra of the target peak. Ensure the

      
       mass corresponds to the intact ester (
      
      
      
      ) and that no
      
      
      peak for the hydrolyzed acid (
      
      
      ) is forming during the run.
  • Preparative Injection: Scale the gradient to the preparative PFP column. Collect fractions based on UV triggering at 254 nm.

  • Lyophilization: Do not use a standard rotary evaporator at high heat for aqueous fractions, as prolonged heating in water causes ester hydrolysis.

    • Self-Validation Check: Lyophilize (freeze-dry) the fractions overnight to isolate the pure Methyl 1,6-naphthyridine-8-carboxylate as a stable, dry powder.

References[2] Shimkin, K. W., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." The Journal of Organic Chemistry, 2024. URL:https://pubs.acs.org/doi/10.1021/acs.joc.4c01248[3] BenchChem Technical Support Team. "Purification of Benzo[c]naphthyridine derivatives using column chromatography." BenchChem, 2025. URL: https://www.benchchem.com/[1] Thomas, M. G., et al. "Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity." Journal of Medicinal Chemistry, 2020. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00705

Sources

Optimization

stability issues and degradation of Methyl 1,6-naphthyridine-8-carboxylate

Welcome to the technical support center for Methyl 1,6-naphthyridine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 1,6-naphthyridine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter with Methyl 1,6-naphthyridine-8-carboxylate, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm observing a decrease in the purity of my Methyl 1,6-naphthyridine-8-carboxylate sample over time, even when stored in a standard solvent like methanol or DMSO. What could be the cause?

Answer:

The decrease in purity is likely due to the hydrolysis of the methyl ester group. The ester functional group in Methyl 1,6-naphthyridine-8-carboxylate is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction is often catalyzed by acidic or basic conditions.[1][2][3] Even trace amounts of water in your solvent or exposure to atmospheric moisture can facilitate this degradation over time. The product of this hydrolysis is 1,6-naphthyridine-8-carboxylic acid.

Causality: The nitrogen atoms in the naphthyridine ring can act as bases, potentially influencing the local pH of the solution and contributing to the catalysis of hydrolysis.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use freshly opened, anhydrous grade solvents for preparing your stock solutions and experimental samples.

  • Inert Atmosphere: When preparing solutions for long-term storage, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Aprotic Solvents: For long-term storage, consider using aprotic solvents like anhydrous acetonitrile or dioxane, which are less likely to participate in hydrolysis.

  • pH Control: If your experimental conditions allow, buffering the solution to a neutral pH can help minimize acid- or base-catalyzed hydrolysis.[4]

Question 2: My analytical chromatogram (HPLC/UPLC) shows a new, more polar peak appearing after my samples have been exposed to light. What is this new peak?

Answer:

The appearance of a new, more polar peak after light exposure suggests that Methyl 1,6-naphthyridine-8-carboxylate is undergoing photodegradation. N-heterocyclic aromatic compounds, including naphthyridines, can be susceptible to degradation upon exposure to UV or even ambient light.[5] The increased polarity of the degradation product could be due to the formation of hydroxylated species or other photoproducts.

Causality: The conjugated π-system of the naphthyridine ring can absorb light energy, leading to excited states that can then undergo chemical reactions, such as oxidation or rearrangement.

Troubleshooting Steps:

  • Protect from Light: Always store both solid samples and solutions of Methyl 1,6-naphthyridine-8-carboxylate in amber vials or wrapped in aluminum foil to protect them from light.

  • Conduct Experiments Under Dim Light: If possible, perform experimental manipulations under low-light conditions.

  • Photostability Testing: To confirm this hypothesis, you can perform a controlled photostability study as outlined in the protocols section below.

Question 3: I'm performing a reaction at elevated temperatures, and I'm seeing significant degradation of my starting material, Methyl 1,6-naphthyridine-8-carboxylate. What is the likely degradation pathway?

Answer:

At elevated temperatures, you are likely observing thermal degradation. This can proceed through several pathways, including decarboxylation or other rearrangements of the naphthyridine core. The stability of the compound will be dependent on the solvent, the presence of other reagents, and the specific temperature.[6]

Causality: Increased thermal energy can provide the activation energy needed for various degradation reactions. The presence of other reactive species in your reaction mixture can also be exacerbated at higher temperatures.

Troubleshooting Steps:

  • Lower Reaction Temperature: If your reaction chemistry allows, try running the experiment at a lower temperature for a longer duration.

  • Solvent Choice: The choice of solvent can influence thermal stability. Consider using a solvent with a lower boiling point if feasible, or one that is known to be more inert.

  • Monitor Reaction Progress: Closely monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to minimize the time the compound is exposed to high temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of Methyl 1,6-naphthyridine-8-carboxylate.

What are the ideal storage conditions for solid Methyl 1,6-naphthyridine-8-carboxylate?

For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. A desiccator at room temperature or storage in a freezer at -20°C is recommended to minimize degradation from moisture and heat.

What is the likely primary degradation product of Methyl 1,6-naphthyridine-8-carboxylate in aqueous solutions?

The primary degradation product in aqueous solutions is expected to be 1,6-naphthyridine-8-carboxylic acid due to the hydrolysis of the methyl ester.

How can I assess the stability of Methyl 1,6-naphthyridine-8-carboxylate in my specific experimental conditions?

You can perform a forced degradation study.[6][7][8] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) and monitoring the formation of degradants over time using a stability-indicating analytical method like HPLC-UV.[9][10]

Is Methyl 1,6-naphthyridine-8-carboxylate susceptible to oxidation?

N-heterocyclic compounds can be susceptible to oxidation, particularly at the nitrogen atoms or electron-rich positions on the rings.[11][12] The presence of oxidizing agents or exposure to air and light can lead to the formation of N-oxides or other oxidative degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methyl 1,6-naphthyridine-8-carboxylate

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Methyl 1,6-naphthyridine-8-carboxylate in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, heat the stock solution at 60°C for 24 hours.

    • Prepare a solution from the solid sample and dilute the heated solution for analysis.

  • Photodegradation:

    • Expose the stock solution and solid compound to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil.

    • Prepare a solution from the solid sample and dilute the exposed solution for analysis.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Use a PDA detector to monitor for peak purity and the appearance of new peaks.

Data Presentation

Table 1: Potential Degradation Pathways and Products of Methyl 1,6-naphthyridine-8-carboxylate

Stress ConditionPotential Degradation PathwayLikely Primary Degradation Product(s)
Acid/BaseHydrolysis1,6-Naphthyridine-8-carboxylic acid
OxidationN-oxidation, Ring Oxidation1,6-Naphthyridine-N-oxide derivatives, Hydroxylated naphthyridines
Light (UV/Vis)Photolysis, Photo-oxidationVarious photoproducts, potentially including ring-opened species or dimers
HeatThermolysis, DecarboxylationDecarboxylated naphthyridine and other thermal decomposition products

Visualization

Diagram 1: Hydrolytic Degradation of Methyl 1,6-naphthyridine-8-carboxylate

Hydrolysis of Methyl 1,6-naphthyridine-8-carboxylate Methyl_1,6-naphthyridine-8-carboxylate Methyl 1,6-naphthyridine-8-carboxylate 1,6-Naphthyridine-8-carboxylic_acid 1,6-Naphthyridine-8-carboxylic acid Methyl_1,6-naphthyridine-8-carboxylate->1,6-Naphthyridine-8-carboxylic_acid H₂O (Acid or Base)

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Diagram 2: Potential Oxidative Degradation Pathway

Oxidative Degradation of the Naphthyridine Core Methyl_1,6-naphthyridine-8-carboxylate Methyl 1,6-naphthyridine-8-carboxylate N-Oxide_Derivative N-Oxide Derivative Methyl_1,6-naphthyridine-8-carboxylate->N-Oxide_Derivative [O]

Caption: Oxidation at a nitrogen atom of the naphthyridine ring.

References

  • Dale, D. J., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(6), 612-617. [Link]

  • Hu, A., & Zhang, X. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible‐Light‐Promoted Conditions. Chemistry – An Asian Journal, 16(15), 1959-1970. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-4. [Link]

  • Tanaka, K., et al. (2020). Oxidative degradation of acylsemicarbazide and its polymers. Polymer Journal, 52(1), 103-107. [Link]

  • Majek, M., & Filace, F. (2022). Decarboxylative photocatalytic transformations. Chemical Society Reviews, 51(2), 486-528. [Link]

  • Kim, H., et al. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]

  • Drogosz, P., & Pápai, G. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Catalysts, 8(11), 549. [Link]

  • Suárez-Castillo, O. R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 54(1), 44-48. [Link]

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  • Noszál, B., et al. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta Pharmaceutica Hungarica, 69(3), 147-154. [Link]

  • Global Substance Registration System. (n.d.). 1,6-NAPHTHYRIDINE-8-CARBOXYLIC ACID, 3-(AMINOCARBONYL)-4-(4-CYANO-2-METHOXYPHENYL)-5-ETHOXY-2-METHYL-, (4S)-. [Link]

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  • Reddy, M. S., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace. [Link]

  • Zareyee, D., et al. (2022). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]

  • Kumar, A., et al. (2023). Utilization of Multi Component Reactions in the Synthesis of 1,6-Naphthyridine Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • Chen, Y., et al. (2020). discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(28), 5416-5428. [Link]

  • Hughes, D. L., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

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  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Wang, C., et al. (2024). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences, 25(18), 10048. [Link]

  • Al-Alousy, A. A. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. Bradford Scholars - University of Bradford. [Link]

  • Al-Hamzi, A. M., et al. (2023). Cation-Doped Amino-Functionalized Zirconium MOF Nanocrystals for Enhanced Photocatalytic Degradation of 1-Naphthylamine. ACS Omega, 8(1), 1040-1051. [Link]

  • Organic Chemistry Help. (2020, April 21). Rates of hydrolysis reaction for amides and esters. YouTube. [Link]

  • Wang, C.-C., & Li, J.-R. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 9(5), 444. [Link]

  • Scribd. (n.d.). Factors Influencing Carbocation Stability. [Link]

  • Malecha, J., & Nizkorodov, S. A. (2023). Photodegradation of naphthalene-derived particle oxidation products. Physical Chemistry Chemical Physics, 25(1), 143-152. [Link]

  • Chemistry Steps. (n.d.). Carbocation Stability. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • YMC America, Inc. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. [Link]

  • ResearchGate. (2025, August 5). Efficient degradation of 4-nitrophenol by using functionalized porphyrin-TiO2 photocatalysts under visible irradiation. [Link]

  • OUCI. (n.d.). Arylbenzo[h][1][13]naphthyridine Derivatives: Synthesis and Photophysical Properties. [Link]

  • Chemistry LibreTexts. (n.d.). Factors Influencing Carbocation Stability. [Link]

Sources

Troubleshooting

troubleshooting NMR spectra of substituted 1,6-naphthyridines

Welcome to the Analytical Support Center for the structural elucidation of substituted 1,6-naphthyridines. As privileged scaffolds in medicinal chemistry and drug development, 1,6-naphthyridines present unique Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for the structural elucidation of substituted 1,6-naphthyridines. As privileged scaffolds in medicinal chemistry and drug development, 1,6-naphthyridines present unique Nuclear Magnetic Resonance (NMR) challenges. Due to their fused bicyclic heteroaromatic nature, two basic nitrogen atoms, and susceptibility to tautomerism, researchers frequently encounter overlapping signals, dynamic line broadening, and complex long-range couplings.

This guide is designed to provide authoritative, causality-driven troubleshooting strategies to help you acquire and interpret high-fidelity NMR data for these complex molecules.

Diagnostic Workflow: 1,6-Naphthyridine NMR

Workflow A Acquire 1D 1H & 13C NMR B Are signals broadened or overlapping? A->B C Suspect Tautomerism / Quadrupolar Relaxation B->C Yes E Acquire 2D NMR (COSY, HSQC, HMBC) B->E No D Change Solvent (DMSO-d6) or Add Trace TFA C->D D->E F Map Substituent Effects & Finalize Assignment E->F

Workflow for resolving signal broadening and assigning 1,6-naphthyridine NMR spectra.

Knowledge Base & Troubleshooting FAQs

Q1: Why are the protons in the pyridine-like rings of my substituted 1,6-naphthyridine appearing as broad humps instead of sharp multiplets? Causality: 1,6-naphthyridines, particularly those bearing hydroxy or amino substituents (e.g., 8-hydroxy-1,6-naphthyridin-5(6H)-ones), frequently undergo lactam-lactim or amine-imine tautomerism[1]. When this dynamic equilibrium occurs at an intermediate exchange rate on the NMR timescale, it causes severe line broadening. Furthermore, the presence of two basic nitrogen atoms (N-1 and N-6) can lead to partial protonation by trace acids in halogenated solvents (like CDCl₃), or quadrupolar relaxation from the


N nuclei.
Self-Validating Protocol:  To validate whether the broadening is dynamic (tautomeric/exchange-based), perform a variable-temperature (VT) NMR experiment. Heating the sample pushes the exchange into the fast regime, which will sharpen the peaks. Alternatively, add a trace amount of trifluoroacetic acid (TFA-

) to fully protonate the nitrogens. If the spectrum resolves into a sharp, time-averaged spectrum of the cationic species, the issue was intermediate exchange[2].

Q2: How can I unambiguously differentiate substitution at the C-5 position versus the C-8 position? Causality: The 1,6-naphthyridine core consists of two fused rings: Ring A (N1-C2-C3-C4-C4a-C8a) and Ring B (C4a-C5-N6-C7-C8-C8a). Because C-5 is isolated between the bridgehead C-4a and N-6, the H-5 proton lacks adjacent protons and appears as a singlet (ignoring fine long-range coupling). In contrast, C-7 and C-8 are adjacent, meaning H-7 and H-8 will appear as doublets (


 Hz). Furthermore, the anisotropic deshielding effect of the adjacent N-6 lone pair pushes the H-5 resonance significantly downfield (

ppm) compared to H-8 (

ppm)[3]. Self-Validating Protocol: When functionalizing highly substituted 1,6-naphthyridines[4], use 2D HMBC (Heteronuclear Multiple Bond Correlation). A substituent at C-5 will show a diagnostic 3-bond

H-

C correlation to C-4 and C-7. If you suspect C-8 substitution, look for a 3-bond correlation from the substituent to C-7 or across the fusion to C-2.

Q3: I am observing unexpected fine splitting (~1.0 Hz) in my singlets. Is this an impurity? Causality: It is highly likely to be legitimate signal, not an impurity. In rigid, planar fused bicyclic heteroaromatics, "W-coupling" (a 4-bond or 5-bond


-coupling) is structurally permitted. For instance, long-range coupling between H-4 and H-8, or H-5 and H-7 across the ring fusion can occur, typically with a magnitude of 0.5 to 1.0 Hz.
Self-Validating Protocol:  Run a 

H-

H COSY with a long-range delay optimized for small couplings, or a 1D selective homonuclear decoupling experiment. Irradiate the suspected cross-ring proton (e.g., H-7); if the fine splitting on the H-5 singlet disappears, the W-coupling network is confirmed.

Quantitative Reference Data

To assist in baseline assignments, the following table summarizes the standard chemical shifts and coupling constants for the parent (unsubstituted) 1,6-naphthyridine core. Substituents will shift these values predictably based on their electron-donating or withdrawing nature.

Table 1: Typical


H and 

C NMR Chemical Shifts for Parent 1,6-Naphthyridine (in CDCl₃)
[3]
Position

H Shift (ppm)
MultiplicityKey

H-

H Coupling (Hz)

C Shift (ppm)
C-2 9.10d

153.0
C-3 7.52dd

,

122.0
C-4 8.28d

136.0
C-4a ---125.0
C-5 9.28s (fine d)

(long-range)
152.0
C-7 8.76d

147.0
C-8 7.93d

120.0
C-8a ---148.0

Note: Chemical shifts are highly sensitive to concentration, solvent hydrogen-bonding capacity, and pH.

Standardized Experimental Protocol

Optimized Workflow for Structural Elucidation of Substituted 1,6-Naphthyridines

To ensure self-validating and reproducible data acquisition, follow this standardized methodology:

  • Step 1: Sample Preparation & Solvent Selection Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    is strongly hydrogen-bonding and disrupts intermolecular aggregation, effectively "locking" tautomeric states that would otherwise cause line broadening in non-polar solvents like CDCl₃.
  • Step 2: 1D

    
    H Acquisition & Acidification Check 
    Acquire a standard 
    
    
    
    H spectrum (minimum 16 scans, relaxation delay
    
    
    s). Inspect the baseline and peak sharpness. If the aromatic protons (particularly H-5 or H-8) are broad, add 1–2 drops of TFA-
    
    
    directly to the NMR tube. Invert to mix, and re-acquire the spectrum. Validation: The formation of the stable naphthyridinium cation will immediately sharpen the peaks.
  • Step 3: 1D

    
    C Acquisition 
    Acquire a 
    
    
    
    C{H} decoupled spectrum. Critical Adjustment: Due to the lack of protons on the bridgehead carbons (C-4a, C-8a) and potential quadrupolar relaxation from N-1 and N-6, increase the relaxation delay (
    
    
    to
    
    
    seconds) and acquire at least 512 scans to ensure adequate signal-to-noise for these quaternary carbons.
  • Step 4: 2D COSY & HSQC Mapping Acquire standard gradient

    
    H-
    
    
    
    H COSY and
    
    
    H-
    
    
    C HSQC. Use the HSQC to map the highly deshielded H-5 and H-2 protons to their respective carbons, establishing the boundaries of Ring A and Ring B.
  • Step 5: 2D HMBC for Regiochemistry Acquire a

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    Hz). Validation: Trace the 3-bond correlations from H-4 to C-5 and C-8a, and from H-8 to C-4a. This cross-bridgehead correlation is the definitive proof of the 1,6-naphthyridine framework and confirms the exact regiochemistry of your substituents.

References

1.1 - ResearchGate 2.4 - The Journal of Organic Chemistry - ACS Publications 3.2 - University of Twente 4.3 - ChemicalBook

Sources

Optimization

Technical Support Center: Understanding Degradation Pathways of Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers encountering challenges related to the stability and degradation of naphthyridine compounds....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges related to the stability and degradation of naphthyridine compounds. As a class of heterocyclic molecules with significant therapeutic potential, understanding their degradation pathways is critical for ensuring drug efficacy, safety, and stability.[1][2] This resource offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) about Naphthyridine Degradation

This section addresses common questions regarding the stability and degradation of naphthyridine-containing compounds.

FAQ 1: What are the most common degradation pathways for naphthyridine derivatives?

Naphthyridine scaffolds can be susceptible to several degradation pathways, primarily influenced by their specific substituents and the environmental conditions they are exposed to. The most prevalent pathways include:

  • Oxidation: This is a major degradation route for many naphthyridine compounds.[3] The nitrogen atoms in the rings can be oxidized to form N-oxides. Additionally, susceptible functional groups on the naphthyridine core or its side chains can undergo oxidation. For example, 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives have shown susceptibility to oxidation, leading to aromatization of the tetrahydro-pyridine ring and the formation of hydroxylated products.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][5] The extent of photodegradation is highly dependent on the chromophores present in the molecule. This can lead to complex reaction pathways, including oxidation and the formation of various photoproducts.[5]

  • Hydrolysis: While the core naphthyridine ring system is generally stable to hydrolysis, functional groups attached to the scaffold, such as amides or esters, can be susceptible to hydrolytic cleavage under acidic or basic conditions.[6][7] The pH of the environment plays a crucial role in the rate and extent of hydrolysis.[8]

  • Dimerization: Under certain stress conditions, such as elevated temperatures, dimerization of naphthyridine derivatives has been observed.[3] This can occur through various mechanisms, including the formation of methylene bridges if a source of formaldehyde is present.[3]

FAQ 2: My naphthyridine compound is showing unexpected peaks in the chromatogram after storage. What could be the cause?

The appearance of new peaks in a chromatogram upon storage is a classic sign of degradation. To identify the cause, consider the following:

  • Review Storage Conditions: Were the samples exposed to light, elevated temperatures, or humidity? These factors are known to accelerate degradation.[9][10]

  • Analyze the Degradation Profile: The retention times and UV spectra of the new peaks can provide initial clues. For instance, more polar degradation products often elute earlier in reversed-phase HPLC.

  • Perform Forced Degradation Studies: Systematically exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions can help identify the likely degradation pathway.[9][11][12] This is a standard practice in pharmaceutical development to establish stability-indicating methods.[9][11]

FAQ 3: How can I prevent the degradation of my naphthyridine compound during experiments?

Minimizing degradation during experimental work is crucial for obtaining accurate and reproducible results. Here are some practical tips:

  • Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[8]

  • Temperature Control: Keep samples at recommended temperatures (e.g., refrigerated or frozen) to slow down thermally induced degradation.

  • pH Control: If your compound is sensitive to pH, use buffers to maintain a stable pH environment.[8]

  • Inert Atmosphere: For oxygen-sensitive compounds, consider purging solutions with an inert gas like nitrogen or argon and using sealed containers.[8]

  • Use of Antioxidants: In some cases, adding an antioxidant to the formulation can help prevent oxidative degradation.[8]

Section 2: Troubleshooting Guide for Naphthyridine Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during the investigation of naphthyridine degradation.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Rapid degradation of the main compound peak in HPLC analysis. 1. Harsh mobile phase conditions: Extreme pH or reactive solvents can cause on-column degradation. 2. In-situ light degradation: Exposure to UV light in the HPLC detector. 3. High susceptibility to oxidation: The compound may be reacting with dissolved oxygen in the mobile phase.1. Optimize mobile phase: Evaluate a range of pH values and consider less reactive organic modifiers. The goal is to find conditions that provide good chromatography without inducing degradation. 2. Minimize detector exposure: Use a lower sampling rate or a detector with a shorter light path if possible. A dark control (injecting a sample without passing it through the detector) can help diagnose this issue. 3. De-gas mobile phase: Thoroughly de-gas the mobile phase to remove dissolved oxygen.
Poor mass balance in forced degradation studies. 1. Formation of non-UV active degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength. 2. Formation of volatile degradants: Degradation products may be lost to the headspace. 3. Precipitation of degradants: Degradation products may not be soluble in the analysis solvent.1. Use a universal detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-UV active compounds.[] 2. Analyze the headspace: Use headspace gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products.[] 3. Check for insolubility: Visually inspect stressed samples for precipitates. If present, attempt to dissolve them in a stronger solvent for analysis.
Inconsistent degradation profiles between batches. 1. Presence of impurities: Trace impurities (e.g., metal ions) in one batch may catalyze degradation. 2. Polymorphism: Different crystalline forms of the solid-state compound can have different stabilities. 3. Variations in excipient compatibility: If in a formulation, interactions with excipients may differ.[]1. Characterize starting materials: Thoroughly analyze the purity of each batch of the naphthyridine compound. 2. Perform solid-state characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form. 3. Evaluate excipient interactions: Conduct compatibility studies with individual excipients to identify any potential issues.[]

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for conducting forced degradation studies, a critical component of understanding naphthyridine stability.[9][11]

Protocol 1: Forced Degradation Study - General Procedure

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Naphthyridine compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the naphthyridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14] A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Propose degradation pathways based on the identified products.

Protocol 2: HPLC-MS Method for Separation and Identification of Degradants

Objective: To separate the parent naphthyridine compound from its degradation products and obtain mass spectral data for structural elucidation.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[][15]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • PDA Detection: Scan from 200-400 nm.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 100-1000.

  • MS/MS Analysis: Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation patterns for structural elucidation.[15]

Section 4: Visualizing Degradation Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Diagram 1: General Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_UV HPLC-UV/PDA Analysis Acid->HPLC_UV Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC_UV Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_UV Analyze Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->HPLC_UV Analyze Photo Photolytic (ICH Q1B Guidelines) Photo->HPLC_UV Analyze HPLC_MS HPLC-MS/MS Analysis HPLC_UV->HPLC_MS Characterize Peaks Structure_Elucidation Structure Elucidation HPLC_MS->Structure_Elucidation Interpret Spectra Deg_Pathways Degradation Pathways Structure_Elucidation->Deg_Pathways Propose Stability_Method Stability-Indicating Method Deg_Pathways->Stability_Method Develop API Naphthyridine API API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Potential Oxidative Degradation Pathways of a Tetrahydro-Naphthyridine Derivative

Oxidative_Degradation Parent Tetrahydro-Naphthyridine Derivative Aromatized Aromatized Product Parent->Aromatized Oxidation N_Oxide N-Oxide Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Product Parent->Hydroxylated Oxidation Dimer Dimer Parent->Dimer Dimerization

Caption: Common oxidative degradation products.

References

  • Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. [Link]

  • Greenslade, D., & Tinner, R. (1982). Microbiological Metabolism of Naphthyridines. Applied and Environmental Microbiology, 43(2), 237-241. [Link]

  • Ali, I., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Kumar, V., & Kumar, S. (2018). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 3(8), 633-640. [Link]

  • Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38493-38501. [Link]

  • Wolska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3169. [Link]

  • Ali, I., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]

  • Xu, X., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Ali, I., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3236. [Link]

  • Tita, B., et al. (2011). PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY. Journal of Thermal Analysis and Calorimetry, 105(3), 917-923. [Link]

  • Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 631093. [Link]

  • Sharma, A., et al. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(44), 8615-8636. [Link]

  • Park, C. H., et al. (2017). Enhanced hydrolytic stability of sulfonated polyimide ionomers using bis(naphthalic anhydrides) with low electron affinity. Journal of Materials Chemistry A, 5(13), 6149-6159. [Link]

  • Gawinecki, R., & Trzebiatowska, K. (1992). Complexes of 1,5-Benzo[h]naphthyridines, 1,6-Benzo[h]naphthyridines, and 4,6-Benzo[h]naphthyridines with Zinc(II) and Their Stability Constants Determined by the Potentiometric Method. Chemical Papers, 46(5), 284-285. [Link]

  • Yeh, M.-C., et al. (2007). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 31(11), 1951-1959. [Link]

  • Donskikh, A. I., et al. (1989). HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica Chemical Engineering, 33(1), 61-67. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Kopelent, H., & Lachmann, B. (2014). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. Journal of Liquid Chromatography & Related Technologies, 37(10), 1321-1333. [Link]

  • Wang, Y., et al. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research, 26(5), 200105. [Link]

  • Friščić, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(7), 1335-1342. [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. [Link]

  • Sravani, A., et al. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development, 8(12), a562-a573. [Link]

  • Chen, Y.-C., et al. (2021). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Molecules, 26(11), 3169. [Link]

  • Baillet, G., et al. (2016). Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Molecules, 27(10), 3244. [Link]

  • Zhang, Y., et al. (2024). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Molecules, 29(19), 4478. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024). In-Use stability testing FAQ. [Link]

  • Bajaj, S., et al. (2023). A Review on Stability Testing Guidelines of Pharmaceutical Products [With Case Studies]. Journal of Applied Pharmaceutical Science, 13(1), 1-13. [Link]

  • Friščić, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

  • Wang, Y., et al. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. Journal of Hazardous Materials, 147(1-2), 45-51. [Link]

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Troubleshooting

Technical Support Center: Large-Scale Synthesis of Methyl 1,6-Naphthyridine-8-Carboxylate

Executive Summary & Process Overview You are likely encountering difficulties because the 8-position of the 1,6-naphthyridine ring is electronically sensitive and sterically congested. Unlike the more common 1,8-naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Overview

You are likely encountering difficulties because the 8-position of the 1,6-naphthyridine ring is electronically sensitive and sterically congested. Unlike the more common 1,8-naphthyridines, the 1,6-isomer requires constructing a fused pyridine ring onto a 4-aminopyridine core (typically via Friedländer-type condensation or Gould-Jacobs cyclization ).

In large-scale synthesis (kg-scale), the three primary failure modes for Methyl 1,6-naphthyridine-8-carboxylate are:

  • Regio-isomer Contamination: Formation of 1,5- or 1,7-naphthyridines due to lack of selectivity in the starting pyridine substitution.

  • Ester Hydrolysis: The 8-carboxylate is "peri" to the bridgehead and electron-deficient, making it highly susceptible to acid/base hydrolysis during the cyclization workup.

  • Stalled Cyclization: The intermediate imine (Schiff base) forms but fails to dehydrate/aromatize due to water accumulation.

Critical Workflow & Pathway Analysis

The following diagram illustrates the standard industrial logic for synthesizing this scaffold and the decision nodes where failures typically occur.

NaphthyridineSynthesis Start Start: 4-Aminonicotinaldehyde (or functionalized equivalent) Step1 Step 1: Condensation (with Methyl Pyruvate/Ketoester) Start->Step1 Lewis Acid (CeCl3) Fail1 FAILURE: Polymerization (Aldehyde instability) Start->Fail1 Air/Light Exposure Intermed Intermediate: Schiff Base / Enamine Step1->Intermed Step2 Step 2: Cyclodehydration (Ring Closure) Intermed->Step2 -H2O (Dean-Stark) Fail3 FAILURE: Incomplete Closure (Water inhibition) Intermed->Fail3 Wet Solvent Crude Crude Product (Methyl 1,6-naphthyridine-8-carboxylate) Step2->Crude Purify Purification (Crystallization vs. Column) Crude->Purify Final Final API Intermediate Purify->Final Fail2 FAILURE: Hydrolysis (Acid/Base Workup) Purify->Fail2 pH > 10 or < 3

Caption: Logical workflow for 1,6-naphthyridine synthesis highlighting critical failure points (Red) vs. optimal path (Green/Blue).

Troubleshooting Guide: Problem-Cause-Solution

This section addresses specific observations from the plant/lab floor.

Category A: Reaction Stalling & Low Conversion
ObservationRoot Cause AnalysisTechnical Solution
TLC/HPLC shows "Spot-to-Spot" stalling (Intermediate persists).Water Inhibition. The dehydration step (Schiff base

Aromatic ring) is reversible. Accumulation of water shifts equilibrium back to the open chain.
Implement Azeotropic Removal. Switch solvent to Toluene or Xylene and use a Dean-Stark trap. Alternatively, add 4Å Molecular Sieves (powdered) directly to the reactor (50 wt% of substrate).
Starting Material (Aldehyde) Disappears but no Product. Self-Condensation/Polymerization. 4-aminonicotinaldehyde derivatives are unstable (can form azomethine ylides or self-polymerize).In-Situ Generation. Do not isolate the aldehyde. Generate it from the corresponding nitrile (using DIBAL-H) or alcohol (using MnO

) immediately before the condensation step in the same pot.
Reaction turns black/tarry. Oxidative Degradation. The electron-rich amino-pyridine core oxidizes rapidly in air at high temps.Strict Inert Atmosphere. Sparge solvents with Nitrogen/Argon for 30 mins prior to heating. Add an antioxidant like BHT (0.1 mol%) if downstream purification allows.
Category B: Impurity Profile & Yield Loss
ObservationRoot Cause AnalysisTechnical Solution
Product contains "Acid" impurity (M-14). Ester Hydrolysis. The 8-carboxylate is activated by the adjacent ring nitrogen (N1), making it hyper-sensitive to base hydrolysis.Avoid Aqueous Base Workups. Do not wash with NaOH/NaHCO

. Quench with pH 7 buffer or perform a non-aqueous workup (filter off catalyst, concentrate, crystallize from iPrOH/Heptane).
Regioisomer contamination (1,5 or 1,7 isomers). Starting Material Purity. Commercial "4-aminonicotinaldehyde" often contains 2-amino or 3-amino isomers.Pre-Screening. Require >98% isomeric purity for the starting material. Use 1H-NMR to check for the specific coupling constants of the pyridine protons before starting.
Low Yield after Column Chromatography. Silica Interaction. Naphthyridines are basic and "stick" to acidic silica gel, leading to band tailing and mass loss.Switch to Alumina or Treat Silica. Use Neutral Alumina. If using Silica, pretreat the column with 1% Triethylamine in the eluent to deactivate acidic sites. Better: Develop a crystallization method (see Section 4).

Optimized Protocols for Scale-Up

Protocol 1: The "Green" Friedländer Condensation (Water-Tolerant)

Recommended for batches >100g where Dean-Stark is difficult.

Context: Recent process chemistry advances utilize ionic liquids or specific Lewis acids to drive this condensation in aqueous media, avoiding hazardous solvents.

  • Charge: Reactor with 4-aminonicotinaldehyde (1.0 equiv) and Methyl Pyruvate (1.2 equiv).

  • Catalyst: Add Choline Hydroxide (ChOH) (10 mol%) or Cerium(III) Chloride (CeCl

    
    ·7H
    
    
    
    O)
    (5 mol%).
  • Solvent: Water (2 vol) or Ethanol (5 vol). Note: Water accelerates the hydrophobic collapse of reactants.

  • Reaction: Stir at 50–60°C. Monitor by HPLC.

  • Workup (Critical):

    • Cool to 5°C. The product often precipitates.

    • Filter the solid.[1][2][3]

    • Wash with cold water (removes catalyst) and then cold heptane .

    • Dry: Vacuum oven at 40°C. Do not exceed 50°C to prevent ester degradation.

Protocol 2: The "Anhydrous" Acid-Catalyzed Route

Recommended for maximum yield and difficult substrates.

  • Charge: Reactor with Toluene (10 vol).

  • Add: Starting Amino-Aldehyde (1.0 equiv) and Keto-Ester (1.1 equiv).

  • Catalyst: p-Toluenesulfonic acid (PTSA) (5 mol%).

  • Setup: Attach Dean-Stark trap filled with Toluene.

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Ensure water is collecting in the trap.

  • Isolation:

    • Cool to RT.

    • Add Triethylamine (6 mol%) to neutralize PTSA.

    • Concentrate to dryness.

    • Recrystallize: Dissolve in minimal hot Isopropanol, add Heptane until turbid, cool slowly.

Frequently Asked Questions (FAQs)

Q1: Can I use the hydrochloride salt of the starting amine? A: Yes, but you must neutralize it in situ. If you use the HCl salt, the amine is protonated and cannot attack the ketone carbonyl. Add exactly 1.0 equivalent of Triethylamine or Sodium Acetate to free the base before adding the pyruvate.

Q2: My product is oiling out during crystallization. What do I do? A: This is common for methyl esters.

  • Seed it: Keep a small amount of pure solid from a previous batch to use as seeds.

  • Solvent Switch: Methyl esters often oil out of Ethanol. Try MTBE (Methyl tert-butyl ether) or Toluene/Heptane .

  • Purity Check: Oiling often indicates residual solvent or starting material. Run a quick NMR; if dirty, perform a short silica plug filtration before crystallizing.

Q3: Why is the 8-carboxylate position so unstable compared to the 3-carboxylate? A: The 8-position is "peri" (physically close) to the nitrogen of the other ring (N1). This proximity can assist hydrolysis through intramolecular catalysis or simply by inductive electron withdrawal, making the carbonyl carbon more electrophilic and prone to attack by water/hydroxide.

Visualization of the "Peri" Effect & Hydrolysis Risk

The following diagram explains why the 8-carboxylate is liable to hydrolysis (The "Fail2" scenario).

HydrolysisRisk cluster_prevention Prevention Strategy Structure Methyl 1,6-naphthyridine-8-carboxylate (Target) Attack Hydroxide (OH-) Attack at C8-Carbonyl Structure->Attack High Electrophilicity Transition Tetrahedral Intermediate (Stabilized by N1) Attack->Transition Fast Step Product Hydrolysis Product (Carboxylic Acid - Impurity) Transition->Product Loss of MeOH Strategy Use Anhydrous Conditions Avoid Strong Base Store Desiccated

Caption: Mechanism of ester hydrolysis driven by the electronic environment of the 1,6-naphthyridine core.

References

  • Friedländer Synthesis of 1,8-Naphthyridines (Applicable to 1,6-isomers)

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in W
    • Source: ACS Omega / NIH
    • URL:[Link]

  • Scale-Up of Naphthyridine Scaffolds (TAK-828F)

    • Title: Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F
    • Source: Journal of Organic Chemistry / NIH
    • URL:[Link]

  • General Naphthyridine Chemistry & Substitution P

    • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications[2]

    • Source: Molecules / MDPI
    • URL:[Link]

  • Rapid Synthesis via Ditriflates (Altern

    • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditrifl
    • Source: Journal of Organic Chemistry
    • URL:[Link]

For further assistance, please contact the Process Development Group with your specific batch records and HPLC traces.

Sources

Optimization

Technical Support Center: Purification of Methyl 1,6-naphthyridine-8-carboxylate

Prepared by: Your Senior Application Scientist Welcome to the technical support center for Methyl 1,6-naphthyridine-8-carboxylate. As a pivotal scaffold in medicinal chemistry, achieving high purity of this compound is c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Methyl 1,6-naphthyridine-8-carboxylate. As a pivotal scaffold in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream applications, from screening to drug development.[1][2][3] This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the lab. We will move beyond simple protocols to explain the chemical principles behind each technique, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 1,6-naphthyridine-8-carboxylate?

A: In our experience, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your synthetic route, these could be precursors like substituted aminopyridines or various cyclization partners.[4][5]

  • Reaction Byproducts: The most common byproduct is the hydrolyzed carboxylic acid (1,6-naphthyridine-8-carboxylic acid). This occurs if any moisture is present during the reaction or workup, especially under acidic or basic conditions.[6][7]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can persist in the crude product.

Q2: I have a crude solid. What is the best general-purpose technique to start with for purification?

A: For most heterocyclic compounds like this, flash column chromatography on silica gel is the most versatile and effective initial purification method.[1][8][9] It allows for the separation of compounds based on polarity and is highly adaptable. For highly polar derivatives, reversed-phase chromatography can also be an excellent option.[10]

Q3: My compound has very poor solubility in common organic solvents. Why is this, and how can I handle it?

A: This is a known characteristic of many naphthyridine derivatives.[10][11] The planar, rigid structure of the fused rings leads to strong intermolecular π-stacking and potentially hydrogen bonding in the crystal lattice. This high lattice energy makes it difficult for solvents to break the solid apart, resulting in low solubility.[5] For purification, this means you may need to screen a wider range of solvents or use techniques like adsorbing your crude material onto silica for dry loading onto a column.

Q4: How do I choose the right mobile phase for column chromatography?

A: The best practice is to first develop a separation method using Thin Layer Chromatography (TLC). A good starting point for naphthyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][9] You are looking for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4, with good separation from impurities. If the compound is very polar, a system like dichloromethane/methanol may be necessary.[8][12]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem: My compound streaks badly on the TLC plate and gives broad peaks during column chromatography.

Cause: This phenomenon, known as tailing, is a classic sign of strong interaction between a basic compound and the acidic surface of the silica gel. The nitrogen atoms in the 1,6-naphthyridine ring are basic and can protonate on the acidic silanol groups (Si-OH) of the stationary phase, causing them to "stick" and elute slowly and unevenly.

Solution:

  • Add a Basic Modifier: Incorporate a small amount of a competitive base into your mobile phase.

    • Add 0.5-1% triethylamine (Et₃N) to your eluent (e.g., 1 mL of Et₃N in 100 mL of 1:1 Hexane:Ethyl Acetate).

    • Alternatively, a few drops of ammonium hydroxide in a methanol-containing mobile phase can also be effective.[8]

  • Rationale: The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This prevents your target compound from binding too strongly, resulting in sharper spots on TLC and symmetrical peaks in your column chromatography.

Problem: My purified product is contaminated with the corresponding carboxylic acid, 1,6-naphthyridine-8-carboxylic acid.

Cause: This is a common hydrolysis byproduct. Because the carboxylic acid is significantly more polar than the methyl ester, it can sometimes be difficult to separate completely by chromatography, especially if it is present in large amounts.

Solution:

  • Utilize an Acid-Base Extraction: This is the most efficient method for removing an acidic impurity from a less basic or neutral product.[13][14] The basicity of the naphthyridine nitrogen atoms is generally much lower than that of the carboxylate anion that will be formed.

  • Workflow:

    • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14]

    • The basic NaHCO₃ will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer. The methyl ester, being much less acidic, remains in the organic layer.

    • Separate the layers. You can repeat the aqueous wash to ensure complete removal.

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it to recover the purified methyl ester.

Problem: My compound "oils out" or refuses to crystallize during recrystallization.

Cause: This typically happens for one of two reasons: the presence of impurities that inhibit crystal lattice formation, or the chosen solvent system is not ideal. An "ideal" recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[15][16]

Solution:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile, water).

  • Use a Solvent/Anti-Solvent System: This is a powerful technique for difficult-to-crystallize compounds.[10]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble at room temperature).

    • Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until you see persistent cloudiness (turbidity).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly and undisturbed. This gradual decrease in solubility often promotes the formation of high-quality crystals.

Section 3: Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • TLC Analysis: Determine the optimal eluent system that provides good separation and an Rf of ~0.3-0.4 for the target compound. Remember to add 0.5-1% triethylamine if tailing is observed.

  • Column Packing:

    • Select a column with an appropriate diameter (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3 times the weight of your product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.[10] This technique often results in superior separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column.

  • Elution: Begin elution with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.[8]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 1,6-naphthyridine-8-carboxylate.

Protocol 2: Acid-Base Extraction Workflow

This protocol is designed to separate the target ester from acidic and neutral impurities.

  • Dissolution: Dissolve the crude mixture (e.g., 1 gram) in 50 mL of ethyl acetate or dichloromethane.

  • Base Wash (Removes Acidic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add 25 mL of a saturated aqueous NaHCO₃ solution.

    • Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Acid Wash (Removes Highly Basic Impurities):

    • Add 25 mL of 1 M HCl to the separatory funnel. Shake and separate as before. Note: Your target compound may have some solubility in the acidic aqueous layer due to protonation of the naphthyridine nitrogens. Check both layers by TLC.

  • Neutralization and Final Wash:

    • Wash the organic layer with 25 mL of water, followed by 25 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 5-10 minutes.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Section 4: Data Tables & Visual Workflows
Table 1: Common Impurities and Recommended Removal Strategies
ImpurityPotential SourceRelative PolarityPrimary Removal Method
1,6-Naphthyridine-8-carboxylic acidHydrolysis of the esterHigherAcid-Base Extraction (wash with NaHCO₃)
Unreacted Aminopyridine PrecursorIncomplete reactionHigherColumn Chromatography, Acid-Base Extraction
Neutral, Non-polar ByproductsSide reactionsLowerColumn Chromatography
Triethylamine (from reaction)ReagentVariesEvaporation, Aqueous Acid Wash
Diagram 1: General Purification Workflow

G cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Product TLC Purity Analysis (TLC) Crude->TLC ColChrom Column Chromatography TLC->ColChrom Complex Mixture Recryst Recrystallization TLC->Recryst Mostly Pure AcidBase Acid-Base Extraction TLC->AcidBase Acidic/Basic Impurities PureFrac Combine Pure Fractions ColChrom->PureFrac Recryst->PureFrac AcidBase->PureFrac SolvRem Solvent Removal PureFrac->SolvRem FinalProd Final Purity Check SolvRem->FinalProd G Initial Crude Mixture in Organic Solvent Target Ester (R-COOCH₃) Acidic Impurity (R'-COOH) Process Wash with aq. NaHCO₃ Initial->Process Funnel Organic Layer (Ethyl Acetate) Target Ester (R-COOCH₃) Aqueous Layer (NaHCO₃ soln) Sodium Carboxylate Salt (R'-COO⁻ Na⁺) Separation Separate Layers Process->Separation Separation->Funnel:org Contains Product Separation->Funnel:aq Contains Impurity

Sources

Troubleshooting

Technical Support Center: Methyl 1,6-naphthyridine-8-carboxylate Synthesis

Topic: Alternative Synthetic Routes to Methyl 1,6-naphthyridine-8-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthetic Routes to Methyl 1,6-naphthyridine-8-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Welcome to the 1,6-Naphthyridine Synthesis Support Hub. This guide addresses the specific challenges associated with synthesizing Methyl 1,6-naphthyridine-8-carboxylate , a privileged scaffold in medicinal chemistry (often utilized in HIV integrase inhibitors and kinase research). Unlike the more common 2- or 3-substituted isomers, the 8-carboxylate requires precise regiocontrol during the annulation of the second pyridine ring.

Synthetic Pathway Overview

We have identified two primary validated routes for this target. The choice of route depends on your available starting materials and tolerance for harsh acidic conditions.

Route A: The Modified Skraup Annulation (Scalable)

Best for: Large-scale preparation, cost-efficiency. This route utilizes Methyl 4-aminonicotinate as the core scaffold. The pre-existing ester at position 3 of the pyridine ring directs the cyclization to position 5, effectively yielding the 1,6-naphthyridine-8-carboxylate system.

Route B: The Palladium-Catalyzed Cyclization (Mild)

Best for: Late-stage functionalization, acid-sensitive substrates. This modern approach employs a Heck-type coupling followed by cyclization, avoiding the "tarry" byproducts of the classical Skraup reaction.

Interactive Workflow & Mechanism

The following diagram illustrates the critical decision points and mechanistic flow for Route A, which is the industry standard for this specific ester.

G Start Start: Methyl 4-aminonicotinate Reagent Reagent: Acrolein Diethyl Acetal (or Glycerol + Oxidant) Start->Reagent Condensation Inter1 Intermediate: N-(3-methoxycarbonyl-4-pyridyl) -aminoacrolein diethyl acetal Reagent->Inter1 Schiff Base Formation Acid Cyclization: H2SO4 / Sulfo-mix (>120°C) Inter1->Acid Friedel-Crafts Type Closure Regio Regioselectivity Check: C3 blocked by Ester -> Closure at C5 Acid->Regio Ring Closure Target Target: Methyl 1,6-naphthyridine-8-carboxylate Regio->Target Oxidation/Aromatization

Caption: Mechanistic flow of the Modified Skraup synthesis, highlighting the critical regioselective step driven by the C3-ester block.

Detailed Experimental Protocols

Protocol A: Modified Skraup Reaction (Recommended)

Reference Basis: Adapted from standard naphthyridine syntheses [1, 2].

Reagents:

  • Methyl 4-aminonicotinate (1.0 eq)

  • Glycerol (3.0 eq) OR Acrolein diethyl acetal (1.5 eq)

  • Sodium 3-nitrobenzenesulfonate (Oxidant, 1.0 eq)

  • Sulfuric acid (70% or "Sulfo-mix")

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), dissolve Methyl 4-aminonicotinate in sulfuric acid.

  • Addition: Add the oxidant (Sodium 3-nitrobenzenesulfonate) and glycerol simultaneously.

    • Tech Tip: If using Acrolein diethyl acetal , pre-mix with a small amount of acetic acid to generate acrolein in situ, reducing polymerization.

  • Heating: Heat the mixture to 135–140°C .

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature strictly. A spike >150°C often leads to decarboxylation or tar formation.

  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with solid NaHCO3 or NH4OH to pH 8.

  • Extraction: Extract with DCM (Dichloromethane). The product is moderately polar; multiple extractions are necessary.

Protocol B: Pd-Catalyzed Oxidative Cyclization

Reference Basis: Modern heteroannulation techniques [3].

Reagents:

  • Methyl 4-amino-3-iodopyridine (Precursor)

  • Ethyl acrylate or Acrolein equivalents

  • Pd(OAc)2 (5 mol%)

  • Ligand (e.g., PPh3)

Step-by-Step:

  • Perform a Heck reaction between the 3-iodo precursor and the acrylate.

  • The resulting amino-acrylate intermediate often cyclizes spontaneously or upon treatment with a mild base (e.g., K2CO3) in DMF at 100°C.

  • This route avoids the harsh sulfuric acid but requires the synthesis of the iodinated precursor.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into an insoluble black tar."

Diagnosis: This is the classic "Skraup Polymerization" issue. Acrolein (generated from glycerol) polymerized faster than it reacted with the amine.

  • Solution A: Switch from glycerol to Acrolein Diethyl Acetal . The acetal releases acrolein slowly, matching the reaction rate of the amine.

  • Solution B: Add Boric Acid (0.5 eq) to the reaction mixture. It acts as a moderator for the Skraup reaction, reducing tar formation.

Issue 2: "I isolated the carboxylic acid instead of the methyl ester."

Diagnosis: The harsh acidic conditions (H2SO4, heat) hydrolyzed your ester.

  • Solution: Do not attempt to prevent this during the Skraup reaction. It is often inevitable.

    • Fix: Isolate the 1,6-naphthyridine-8-carboxylic acid (precipitates at pH 3-4).

    • Post-Process: Re-esterify using SOCl2/MeOH or H2SO4/MeOH (reflux, 4h). This is often cleaner than trying to save the ester during cyclization.

Issue 3: "I am seeing a regioisomer or uncyclized material."

Diagnosis: Regioselectivity failure is rare with Methyl 4-aminonicotinate because the C3 position is blocked. However, uncyclized material suggests the amine nucleophilicity is too low due to the electron-withdrawing ester.

  • Solution: Increase the temperature to 150°C for a short burst (30 mins) or add a Lewis Acid catalyst like ZnCl2 or FeCl3 to activate the acrolein component.

Comparative Data: Route Selection

FeatureRoute A (Skraup/Glycerol)Route A (Modified/Acetal)Route B (Pd-Catalyzed)
Yield 30–45%50–65%60–80%
Purity (Crude) Low (Tarry)ModerateHigh
Scalability High (kg scale)HighLow (Catalyst cost)
Key Risk Exotherm/TarCost of acetalSynthesis of Iodo-precursor
Time 4–6 Hours3–4 Hours12–24 Hours

References

  • Vertex Pharmaceuticals Inc. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Synthesis of 1,5-Naphthyridine-4-carboxylic acid (Analogous Skraup Protocols).

  • National Institutes of Health (PMC). (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.

  • Organic Chemistry Portal. (2003). Highly Regioselective Friedländer Annulations.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Naphthyridines and Other Key Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural architectures provide a versatile scaffold for interacting with a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Their unique structural architectures provide a versatile scaffold for interacting with a wide array of biological targets. This guide offers an in-depth comparison of the biological activities of derivatives based on the 1,6-naphthyridine scaffold, with a focus on esters like Methyl 1,6-naphthyridine-8-carboxylate, against other prominent heterocyclic systems including quinolines, benzimidazoles, and triazoles. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based analysis to inform strategic decisions in scaffold selection and drug design.

The 1,6-Naphthyridine Scaffold: A Privileged Core

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds consisting of two fused pyridine rings.[1][2] They exist as six distinct isomers, with the 1,6-naphthyridine core being of significant interest due to its prevalence in pharmacologically active molecules.[3][4] This scaffold is a multivalent framework, and when appropriately substituted, its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The specific compound, Methyl 1,6-naphthyridine-8-carboxylate, and its close analogues serve as crucial intermediates and pharmacophores. The ester functional group, in particular, can be readily modified, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The core activity of 1,6-naphthyridine derivatives often stems from their ability to act as potent inhibitors of key cellular enzymes, particularly kinases.

Mechanism of Action: Kinase Inhibition

A significant body of research highlights the role of 1,6-naphthyridine derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.

  • c-Met Kinase Inhibition: The 1,6-naphthyridine framework has been successfully utilized to develop potent inhibitors of c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[6][7] By designing molecules that conformationally constrain the 7,8-positions of the naphthyridine ring, researchers have created novel chemotypes with significant inhibitory effects.[6]

  • RET Kinase Inhibition: Certain 7-substituted-1,6-naphthyridine derivatives have emerged as powerful inhibitors of the Rearranged during Transfection (RET) kinase.[8] These compounds show efficacy against wild-type RET and, importantly, against solvent-front mutations that confer resistance to second-generation inhibitors like selpercatinib.[8]

  • CDK5 Inhibition: The versatility of the scaffold is further demonstrated by its application in targeting Cyclin-Dependent Kinase 5 (CDK5).[9] Aberrant CDK5 activity is linked to neurodegenerative diseases and cancer, making its inhibition a valuable therapeutic strategy.[9]

Structural and Functional Comparison with Other Heterocycles

The decision to use a particular heterocyclic core in a drug discovery program is a critical one. Below, we compare the 1,6-naphthyridine scaffold to other "privileged" heterocycles, highlighting their relative strengths and applications based on experimental data.

G cluster_0 Core Heterocyclic Scaffolds cluster_1 Key Biological Activities 1,6-Naphthyridine 1,6-Naphthyridine Anticancer Anticancer 1,6-Naphthyridine->Anticancer Antimicrobial Antimicrobial 1,6-Naphthyridine->Antimicrobial Kinase Inhibition Kinase Inhibition 1,6-Naphthyridine->Kinase Inhibition Antiviral Antiviral 1,6-Naphthyridine->Antiviral Quinoline Quinoline Quinoline->Anticancer Quinoline->Antimicrobial Benzimidazole Benzimidazole Benzimidazole->Anticancer Benzimidazole->Antiviral Anti-inflammatory Anti-inflammatory Benzimidazole->Anti-inflammatory Triazole Triazole Triazole->Anticancer Triazole->Antimicrobial Triazole->Antiviral

Caption: Comparative biological activities of key heterocyclic scaffolds.

Quinoline Derivatives

Quinolines are structurally very similar to naphthyridines, containing a benzene ring fused to a pyridine ring.[10] This subtle difference—one nitrogen atom versus two—profoundly impacts the molecule's electronic properties and hydrogen bonding capacity.[10]

  • Antimicrobial Activity: Both scaffolds are famous for their antibacterial properties, forming the core of quinolone and fluoroquinolone antibiotics.[10] These drugs typically feature a carboxylic acid at the 4-position and inhibit bacterial DNA gyrase and topoisomerase IV.[10] While quinolines are the basis for many established antibiotics, derivatives of the 1,8-naphthyridine isomer, such as Nalidixic acid, were foundational to this class.[11][12] The additional nitrogen in the naphthyridine ring offers new interaction points, which can be exploited to overcome resistance to existing quinoline-based drugs.[10]

  • Anticancer Activity: Both scaffolds are used to develop anticancer agents. Quinolines are well-established as topoisomerase II inhibitors, while naphthyridines show promise as inhibitors of both topoisomerase I and II.[10][13]

Benzimidazole Derivatives

Benzimidazole, formed by the fusion of benzene and imidazole rings, is another cornerstone of medicinal chemistry.[14][15] Its structure is an isostere of naturally occurring nucleotides, allowing it to interact with a multitude of biological targets.[16]

  • Anticancer Activity: Benzimidazoles exhibit a remarkably broad range of anticancer mechanisms.[17][18] They can inhibit tubulin polymerization (similar to vinca alkaloids), intercalate with DNA, suppress topoisomerases, and modulate key signaling pathways.[16][17] This mechanistic diversity contrasts with the more targeted kinase inhibition often seen with 1,6-naphthyridines. Several benzimidazole-based drugs, such as bendamustine, are clinically approved for cancer therapy.[15]

  • Other Activities: Benzimidazoles also possess potent antiviral, antifungal, and anti-inflammatory properties, making them exceptionally versatile scaffolds.[14][18]

Triazole Derivatives

Triazoles are five-membered heterocycles with three nitrogen atoms.[19] The 1,2,3- and 1,2,4-triazole isomers are particularly significant in pharmacology.[20]

  • Broad Pharmacological Profile: Triazole derivatives are integral to numerous approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer agent carboxyamidotriazole.[19][21] Their utility spans antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[20][22]

  • Synthetic Accessibility: A key advantage of the 1,2,3-triazole scaffold is its straightforward synthesis via 1,3-dipolar cycloaddition, famously known as "click chemistry."[21] This efficient reaction allows for the rapid generation of diverse compound libraries for screening. In contrast, the synthesis of substituted naphthyridines often requires more complex, multi-step procedures.

Comparative Data on Anticancer Activity

To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds from each heterocyclic class against various human cancer cell lines.

Compound/Derivative ClassHeterocycle CoreCancer Cell LineIC₅₀ (µM)Reference
16f 1,6-NaphthyridineU87MG (Glioblastoma)3.28[23][24]
17a 1,7-NaphthyridineHL-60 (Leukemia)8.9[25]
47 1,8-NaphthyridineK-562 (Leukemia)0.77[13]
29 1,8-NaphthyridinePA-1 (Ovarian)0.41[13]
Compound 25 BenzimidazoleA498 (Kidney)6.97[16]
BCH Hybrid 28/29 Benzimidazole-ChalconeVarious< 5[16]
Sorafenib Hybrid 95 BenzimidazoleHepG-2 (Liver)1.98[15]
Various 1,2,3-TriazoleVariousBroad Range[19][21]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies. However, the data illustrates the high potency that can be achieved with each scaffold.

Experimental Protocols: A Self-Validating System

The trustworthiness of comparative data hinges on robust and well-defined experimental methodologies. Below are step-by-step protocols for key assays used to evaluate these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol is used to determine the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀).

G start 1. Cell Seeding step2 2. Compound Treatment (24h Incubation) start->step2 step3 3. Add CCK-8 Reagent (1-4h Incubation) step2->step3 step4 4. Measure Absorbance (450 nm) step3->step4 end 5. Calculate IC50 step4->end

Caption: Workflow for a typical CCK-8 cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., U87MG, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a 1,6-naphthyridine derivative) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., 5-Fluorouracil) as a positive control. Incubate for 48-72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance (optical density) at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Example: c-Met)

This protocol measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (containing ATP and a specific peptide substrate for c-Met) with the recombinant human c-Met enzyme.

  • Inhibitor Addition: Add the test compound (e.g., a 1,6-naphthyridine inhibitor) at various concentrations to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detect Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is quantified. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Outlook

The 1,6-naphthyridine scaffold, and by extension Methyl 1,6-naphthyridine-8-carboxylate, represents a highly valuable core in modern drug discovery. Its proven success in generating potent and specific kinase inhibitors provides a clear rationale for its continued exploration, particularly in oncology.[3][4]

  • 1,6-Naphthyridines excel as targeted agents, especially as kinase inhibitors, offering a path to high potency and selectivity.[6][8]

  • Quinolines remain a dominant scaffold in the antimicrobial space, with a rich history and extensive SAR knowledge. The structural similarity makes them a direct competitor and benchmark for naphthyridine-based antibiotics.[10]

  • Benzimidazoles offer unparalleled versatility, with multiple mechanisms of action against cancer and other diseases.[16][17] This makes them a powerful tool, though achieving selectivity can be a challenge.

  • Triazoles provide a balance of broad biological activity and synthetic accessibility, making them ideal for high-throughput screening and lead generation.[20][21]

The choice of a heterocyclic scaffold is ultimately guided by the specific therapeutic target and the desired pharmacological profile. While benzimidazoles and triazoles offer broad applicability, the 1,6-naphthyridine core provides a structurally rigid and tunable platform for developing highly specific and potent agents, making it an indispensable tool for precision medicine.

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Comparative

A Researcher's Guide to the Spectroscopic Comparison of 1,6-Naphthyridine Derivatives

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure, forming the core of many compounds in medicinal chemistry and materials science due to its diverse pharmacological activities and unique photophysica...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure, forming the core of many compounds in medicinal chemistry and materials science due to its diverse pharmacological activities and unique photophysical properties.[1][2][3] A thorough spectroscopic characterization is fundamental to confirming molecular structure, elucidating structure-property relationships, and ensuring the quality of these high-value derivatives. This guide provides an in-depth comparison of various 1,6-naphthyridine derivatives using key spectroscopic techniques, supported by experimental protocols and data interpretation.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy is an essential first-pass technique for characterizing the conjugated π-system of 1,6-naphthyridine derivatives. The technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π-π* and n-π* transitions). The resulting spectrum, a plot of absorbance versus wavelength, is highly sensitive to the molecular structure and its environment.

The choice of solvent is a critical experimental parameter. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to obtain a baseline spectrum of the molecule itself. In contrast, protic or polar solvents can be intentionally used to probe solvatochromic effects, where the solvent polarity influences the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax).[4] This phenomenon is particularly useful for studying derivatives with significant charge-transfer character.[5]

Experimental Workflow: UV-Vis Spectroscopy

The process for acquiring a UV-Vis spectrum is straightforward, focusing on careful sample preparation to ensure accuracy and reproducibility.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Compound (1-5 mg) C Prepare Stock Solution (~1 mM) A->C B Select Spectroscopic Grade Solvent B->C D Dilute to Working Concentration (~10-50 µM) C->D E Calibrate Spectrometer with Blank (Solvent) D->E F Acquire Spectrum in Quartz Cuvette E->F G Process Data (Identify λmax) F->G

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε) of a 1,6-naphthyridine sample.

Materials:

  • 1,6-Naphthyridine derivative sample

  • Spectroscopic grade solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to create a stock solution of known concentration (typically ~0.1-1 mM).

  • Working Solution Preparation: Dilute the stock solution to a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically 10-50 µM). This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference holders. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 250-600 nm).

  • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the diluted sample solution.

  • Data Acquisition: Scan the sample across the same wavelength range. The resulting spectrum will show absorbance peaks corresponding to the electronic transitions of the molecule.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Comparative Analysis of 1,6-Naphthyridine Derivatives

The electronic properties of substituents on the 1,6-naphthyridine core dramatically influence the UV-Vis absorption spectra. Electron-donating groups (EDGs) like amino (-NH2) or methoxy (-OCH3) groups tend to cause a bathochromic (red) shift in λmax, while electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can cause a hypsochromic (blue) shift or a red shift depending on the resulting charge-transfer character.

DerivativeSubstituent(s)Solventλmax (nm)Reference
1,6-Naphthyridin-7(6H)-one coreLactam/Lactim formsVarious320-386[6]
8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester-OH, -COOCH3VariousVaries[4]
Donor-Acceptor 1,6-NaphthyridinesEDG & EWGVariousVaries[5]
3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][2][5]naphthyridineFused chromenone, -NH2, -NO2Not specifiedNot specifiedThis complex structure would exhibit multiple absorption bands due to its extended conjugation and various functional groups. The nitro group, a strong EWG, would likely lead to a significant charge-transfer band at a longer wavelength compared to an unsubstituted analogue.[1]

Fluorescence Spectroscopy: Exploring Emission Properties

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's excited state properties. After a molecule absorbs light and reaches an excited state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence. The technique is valuable for developing fluorescent probes and luminescent materials.[6][7]

Key parameters measured include the excitation and emission wavelengths (λex and λem), the Stokes shift (the difference between λem and λex), and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[5]

Experimental Workflow: Fluorescence Spectroscopy

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare Dilute Solution (Absorbance < 0.1) B Select Quantum Yield Standard C Prepare Standard (Absorbance matched to sample) B->C D Measure UV-Vis Absorbance of Sample & Standard C->D E Acquire Emission Spectrum (Excite at λmax) D->E F Integrate Emission Intensity E->F G Calculate Quantum Yield F->G

Caption: Workflow for fluorescence spectroscopy and quantum yield determination.

Detailed Experimental Protocol: Fluorescence Quantum Yield (Relative Method)

Objective: To characterize the fluorescence properties of a 1,6-naphthyridine sample and determine its relative fluorescence quantum yield (ΦF).

Materials:

  • 1,6-Naphthyridine sample and a known fluorescence standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Spectroscopic grade solvent

  • Fluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes (4-sided polished for fluorescence)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 1,6-naphthyridine derivative in the chosen solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.

  • Standard Preparation: Prepare a solution of the fluorescence standard in its appropriate solvent, with its absorbance matched to the sample at the sample's excitation wavelength.

  • Absorbance Measurement: Accurately measure the UV-Vis absorbance of both the sample and the standard at the excitation wavelength.

  • Excitation & Emission Spectra:

    • Place the sample cuvette in the fluorometer. Set the excitation wavelength to the sample's λmax (determined from UV-Vis).

    • Scan the emission wavelengths to obtain the fluorescence emission spectrum and identify the emission maximum (λem).

  • Quantum Yield Measurement:

    • Record the integrated fluorescence intensity of the sample.

    • Without changing the instrument settings, replace the sample with the standard solution and record its integrated fluorescence intensity.

  • Calculation: Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Comparative Analysis of Fluorescent Properties

The fluorescence of 1,6-naphthyridines is highly dependent on their structure and environment. Derivatives with rigid, planar structures and extended π-systems often exhibit higher quantum yields. The presence of donor-acceptor pairs can lead to intramolecular charge transfer (ICT) excited states, often resulting in large Stokes shifts and solvatochromic emission.[8][9][10][11]

Derivative ClassKey FeaturesTypical Quantum Yield (ΦF)Stokes ShiftReference
General 1,6-NaphthyridinesModerate fluorescence~0.05 - 0.1Moderate[5]
1,6-Naphthyridin-7(6H)-onesPowerful fluorescence, solvatochromism, large Stokes shiftsHighLarge[7]
1H-1,2,3-triazolyl-1,6-naphthyridinonesExhibit dual fluorescence related to lactam-lactim forms, sensitive to solventVaries with solventLarge[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) by probing their magnetic properties in a strong magnetic field.

For 1,6-naphthyridine derivatives, ¹H NMR provides information on the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. ¹³C NMR reveals the number of unique carbon atoms in the molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of substituents.[1][12]

Experimental Workflow: NMR Sample Preparation

NMR_Workflow A Weigh Sample (5-10 mg for ¹H) (20+ mg for ¹³C) B Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Dissolve Sample in ~0.6 mL Solvent B->C D Filter if Necessary C->D E Transfer to NMR Tube D->E F Acquire Data E->F

Caption: Standard workflow for preparing an NMR sample.

Detailed Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 1,6-Naphthyridine sample (5-10 mg for ¹H, 20-100 mg for ¹³C)

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

  • NMR tube and cap

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution. If any particulate matter is present, filter the solution through a small cotton or glass wool plug into the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to homogenize the magnetic field, and tune the probe to the correct frequencies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical experiments require 8 to 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time (hundreds to thousands of scans).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the structure. Assign the signals in the ¹³C NMR spectrum.

Comparative Analysis of NMR Data

The chemical shifts of the protons and carbons on the 1,6-naphthyridine ring are diagnostic. Protons on the pyridine rings typically appear in the aromatic region (δ 7.0-9.5 ppm). Substituents cause predictable shifts: EWGs deshield nearby protons (shift downfield to higher ppm), while EDGs shield them (shift upfield to lower ppm).

DerivativeSolventKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
Unsubstituted 1,6-NaphthyridineCDCl₃H2: 9.10 (d), H3: 7.52 (d), H4: 8.28 (d), H5: 9.28 (d), H7: 8.76 (d), H8: 7.93 (d)C2: 152.1, C3: 121.7, C4: 136.5, C4a: 142.1, C5: 155.1, C7: 140.9, C8: 118.9, C8a: 125.0[13]
3,12-diamino-1-(4-chlorophenyl)-5-oxo... derivativeCDCl₃4.96 (s, 2H, NH₂), 6.69 (s, 2H, NH₂), 7.32-8.30 (m, 8H, Ar-H)88.45, 104.45, 104.46, 115.56, 117.30, 119.31, 122.92, 126.19, 129.27, 130.46, 130.97, 133.52, 135.63, 149.98, 153.17, 153.57, 154.26, 159.60, 160.24, 160.39[1]
Methyl 2-(4-bromophenyl)-3-methoxy-1,6-naphthyridine-4-carboxylateCDCl₃9.22 (d, 1H), 8.76 (d, 1H), 7.98 (d, 2H), 7.96 (d, 1H), 7.68 (d, 2H), 4.14 (s, 3H, OCH₃), 3.66 (s, 3H, OCH₃)Not fully reported, but would show signals for the methoxy carbons (~50-60 ppm) and the ester carbonyl (~160-170 ppm).[2]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized 1,6-naphthyridine derivative and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for straightforward confirmation of the molecular formula.

Experimental Workflow: Mass Spectrometry

MS_Workflow A Prepare Dilute Solution (~1 mg/mL in volatile solvent) B Calibrate Mass Spectrometer A->B C Infuse Sample into Ion Source (e.g., ESI) B->C D Acquire Mass Spectrum C->D E Identify Molecular Ion Peak ([M+H]⁺ or [M]⁺) D->E F Compare Observed m/z with Calculated Mass E->F

Caption: General workflow for mass spectrometry analysis.

Detailed Experimental Protocol: ESI-MS

Objective: To determine the accurate mass of a 1,6-naphthyridine sample.

Materials:

  • 1,6-Naphthyridine sample

  • HPLC-grade volatile solvent (e.g., Methanol, Acetonitrile)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL. The solution may need to be further diluted depending on the instrument's sensitivity.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: The sample can be introduced via direct infusion with a syringe pump or through an LC system.

  • Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Data Analysis: Identify the base peak and the molecular ion peak. For ESI in positive mode, this will typically be the [M+H]⁺ ion. Compare the observed m/z value with the theoretically calculated mass for the expected molecular formula.

Comparative Analysis of Mass Spectrometry Data

The primary use of MS in this context is the confirmation of identity by matching the observed mass to the calculated mass.

DerivativeFormulaCalculated Mass (for [M+H]⁺)Observed m/z ([M]⁺ or [M+H]⁺)Reference
3,12-diamino-1-(4-chlorophenyl)-5-oxo... derivativeC₂₂H₁₂ClN₅O₂414.0758413 (M⁺)[1]
3,12-diamino-1-(4-cyanophenyl)-5-oxo... derivativeC₂₃H₁₂N₆O₂405.1099404 (M⁺)[1]
3,12-diamino-1-(4-bromophenyl)-5-oxo... derivativeC₂₂H₁₂BrN₅O₂458.0252458 (M⁺)[1]

Conclusion

The comprehensive spectroscopic analysis of 1,6-naphthyridine derivatives requires a multi-faceted approach. UV-Vis and Fluorescence spectroscopy provide critical insights into their electronic and photophysical properties, guiding their application in materials science. Simultaneously, NMR and Mass Spectrometry serve as the definitive tools for structural confirmation and purity assessment, which are non-negotiable requirements in drug discovery and development. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently characterize novel 1,6-naphthyridine derivatives and unlock their full scientific potential.

References

  • S. S. K. Ra, et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]

  • M. R. S. A. Santos, et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link]

  • A. M. Jouybari, et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemistry Review Letters, 8, 1069-1079. [Link]

  • G. Y. Sarkis. (1968). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. McGill University. [Link]

  • A. T. Le, et al. (2021). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry, 19(3), 633-640. [Link]

  • P. Venkata Ramana, et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

  • S. T. M. S. T. Mohamed. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3735-3754. [Link]

  • G. L. F. D. Salles, et al. (1987). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 25(8), 676-678. [Link]

  • A. T. Le, et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 702. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. [Link]

  • Y. Takeda. (2024). Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology. Accounts of Chemical Research, 57(3), 365-378. [Link]

  • E. D. L. Rios, et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(21), 7436. [Link]

  • L. Jones. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]

  • M. M. K. Al-Kaabi, et al. (2020). Photophysical Properties of Donor-Acceptor Stenhouse Adducts and Their Inclusion Complexes with Cyclodextrins and Cucurbit[14]uril. Molecules, 25(21), 4928. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 1,6-Naphthyridine-8-Carboxylate Analogs

Introduction: The 1,6-Naphthyridine Scaffold as a Versatile Pharmacophore The 1,6-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Versatile Pharmacophore

The 1,6-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" for designing a wide array of biologically active molecules.[1][2] Derivatives of this core have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

This guide provides a comparative analysis of the preclinical efficacy of analogs derived from the methyl 1,6-naphthyridine-8-carboxylate core. We will dissect the journey of these compounds from initial in vitro screening, which identifies biological activity at the molecular and cellular level, to the more complex challenge of demonstrating efficacy in in vivo models. By examining representative analogs from different therapeutic areas, we will explore the critical structure-activity relationships (SAR) and the experimental methodologies that underpin the translation of promising laboratory findings into potential therapeutic agents.

Part 1: In Vitro Efficacy – The Foundation of Drug Discovery

In vitro studies are the first crucial step in evaluating the therapeutic potential of new chemical entities. These assays, performed in a controlled laboratory environment outside of a living organism, allow for the rapid screening of compounds to determine their biological activity and mechanism of action at the cellular and molecular level.

Focus Area: Anticancer Activity

A significant body of research has focused on functionalizing the 1,6-naphthyridine scaffold to develop potent anticancer agents.[1] These compounds often exert their effects by interfering with fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and cell division.[3][4]

One promising analog, (R)-N-(1-(3-(difluoromethyl)-2-fluorophenyl)ethyl)-8-(3-ethylphenyl)-7-methoxy-1,6-naphthyridin-4-amine (referred to as 16f ), has shown potent activity against glioblastoma (U87MG) cells.[5] Preliminary mechanistic studies indicate that compound 16f induces apoptosis (programmed cell death) in a dose-dependent manner by elevating levels of reactive oxygen species (ROS) within the cancer cells.[5] At a concentration of 4 µM, it increased the apoptotic cell population over six-fold compared to the control.[5]

The structure-activity relationship (SAR) studies reveal that substitutions at various positions on the naphthyridine ring are critical for cytotoxic activity. For instance, methyl substitutions at the C-7 position and the addition of a naphthyl ring at the C-2 position can significantly enhance potency against cancer cell lines like HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer).[3]

CompoundTarget Cell LineIC50 (µM)Mechanism of ActionReference
Analog 16 HeLa (Cervical)0.7Not Specified[3]
HL-60 (Leukemia)0.1Not Specified[3]
PC-3 (Prostate)5.1Not Specified[3]
Analog 16f U87MG (Glioblastoma)3.28 ± 0.15ROS-mediated Apoptosis[5]
5-Fluorouracil U87MG (Glioblastoma)>10Thymidylate Synthase Inhibitor[5]

This protocol outlines the Cell Counting Kit-8 (CCK-8) assay used to evaluate the antiproliferative activity of 1,6-naphthyridine analogs.

  • Cell Seeding: Plate human cancer cells (e.g., U87MG) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Analog 16f ) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the color in the control wells changes to orange.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_0 In Vitro Screening Cascade Compound Compound Library (1,6-Naphthyridine Analogs) Primary Primary Screening (e.g., CCK-8 Assay on U87MG cells) Compound->Primary Hit_ID Hit Identification (Compounds with IC50 < 10 µM) Primary->Hit_ID Dose_Resp Dose-Response & IC50 Determination Hit_ID->Dose_Resp Mech_Action Mechanism of Action (e.g., Apoptosis, ROS Assay) Dose_Resp->Mech_Action Lead_Select Lead Candidate Selection Mech_Action->Lead_Select

Caption: A typical workflow for identifying lead anticancer compounds in vitro.

Focus Area: Antiviral Activity

The 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold, a close relative of the topic core, has proven to be a fertile ground for developing potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[6][7] These compounds function by inhibiting essential viral enzymes.

For instance, a series of 5-substituted 8-hydroxy-1,6-naphthyridine-7-carboxamides were shown to inhibit the pUL89 endonuclease of HCMV, an enzyme critical for viral DNA processing and packaging.[6] In the context of HIV, the analog L-870,810 was identified as a potent inhibitor of the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[7] This mechanism of action is distinct from many other antiretroviral drugs, making it a valuable therapeutic candidate.[7]

Compound SubtypeBiochemical IC50 (µM)Cell-based EC50 (µM)Reference
5-chloro (15) 1.8 - 6.11.5 - >10[6]
5-aryl (16) 3.3 - >102.5 - >10[6]
5-amino (17) 2.3 - 4.50.9 - 1.5[6]

Part 2: Bridging the Gap – The In Vitro to In Vivo Translation

A potent in vitro profile is a necessary, but not sufficient, condition for a drug's success. The transition from a controlled cellular environment to a complex living organism introduces a host of variables that can determine a compound's ultimate efficacy. This "in vitro-in vivo gap" is a major hurdle in drug development. Key factors include:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion dictate the compound's bioavailability and exposure at the target site.

  • Pharmacokinetics (PK): The concentration of the drug in the body over time. A compound must reach and maintain a therapeutic concentration at the target tissue without causing systemic toxicity.

  • Toxicity: A compound may be safe for cells in a dish but cause unforeseen toxicity in an animal model.

medicinal chemists employ Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to systematically modify a lead compound.[3][4] This process aims to enhance potency while simultaneously optimizing ADME properties. For example, in the development of antileishmanial 1,6-naphthyridines, introducing substituents at the 5-position was a successful strategy for improving metabolic stability.[8] Similarly, the development of the HIV integrase inhibitor L-870,810 involved rational structural modifications to achieve good pharmacokinetic properties suitable for clinical progression.[7]

G node_invitro In Vitro Screening (High-Throughput Assays) Identifies 'Hits' node_lead_opt Lead Optimization (SAR, ADME Profiling) node_invitro->node_lead_opt ~1000s of compounds node_invivo In Vivo Preclinical (Animal Efficacy Models) node_lead_opt->node_invivo ~10s of compounds node_clinical Clinical Trials node_invivo->node_clinical 1-5 compounds

Caption: The progression from in vitro screening to in vivo testing.

Part 3: In Vivo Efficacy – Validation in Preclinical Models

In vivo studies in animal models are the definitive preclinical test of a drug candidate's therapeutic potential. These experiments evaluate not only the drug's ability to treat the disease but also its safety profile within a complex biological system. While specific in vivo data for methyl 1,6-naphthyridine-8-carboxylate analogs is not extensively detailed in the reviewed literature, we can outline the standard methodology based on their potent in vitro anticancer activity.

Hypothetical In Vivo Study: Xenograft Mouse Model

To test an anticancer agent like analog 16f [5], a tumor xenograft model is commonly used. This involves implanting human cancer cells into immunocompromised mice.

  • Cell Culture: Culture human glioblastoma U87MG cells under standard conditions.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ U87MG cells suspended in a solution like Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO) via the chosen route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., daily for 21 days).

    • Treatment Group: Administer the test compound (e.g., Analog 16f ) at one or more dose levels (e.g., 10 mg/kg) following the same route and schedule.

    • Positive Control Group: Administer a standard-of-care chemotherapy agent if applicable.

  • Monitoring & Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight as a measure of general toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

  • Data Analysis: Calculate the percent TGI for the treatment groups compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

The success of a compound in such a model provides strong evidence to support its advancement toward clinical trials. The reported favorable pharmacokinetic profile of the related analog L-870,810 is an example of a successful outcome from such preclinical evaluations, paving the way for further development.[7]

Conclusion and Future Directions

The methyl 1,6-naphthyridine-8-carboxylate scaffold and its analogs represent a highly versatile class of compounds with demonstrated therapeutic potential across multiple disease areas, most notably in oncology and virology. The available data clearly shows that targeted substitutions on the naphthyridine core can yield compounds with potent and specific in vitro activity.

The primary challenge, as with all drug discovery programs, lies in the successful translation of this in vitro promise into in vivo efficacy. The journey from a cellular IC50 value to a tangible therapeutic effect in an animal model is complex, requiring a deep understanding of pharmacokinetics and metabolism. Future research must focus on comprehensive studies that report both detailed in vitro mechanistic data and corresponding in vivo efficacy and safety data for the same series of analogs. By systematically exploring the structure-activity and structure-property relationships, researchers can continue to optimize this privileged scaffold to develop novel, effective, and safe medicines.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013, December 16). National Center for Biotechnology Information. [Link]

  • 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC. National Center for Biotechnology Information. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. (2026, February 17). Sciety. [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Scirp.org. [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021, February). ResearchGate. [Link]

  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H). ResearchGate. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024, July 20). ACS Publications. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][3][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (2020, July 14). ACS Publications. [Link]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC. (2004, August 3). National Center for Biotechnology Information. [Link]

Sources

Comparative

confirming the structure of Methyl 1,6-naphthyridine-8-carboxylate using X-ray crystallography

This guide serves as a definitive technical resource for the structural confirmation of Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0). It is designed for medicinal chemists and structural biologists who requ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural confirmation of Methyl 1,6-naphthyridine-8-carboxylate (CAS: 2106791-54-0). It is designed for medicinal chemists and structural biologists who require absolute stereochemical and regioisomeric certainty—a requirement often unmet by standard NMR techniques for fused nitrogen heterocycles.

Executive Summary: The Isomer Challenge

The 1,6-naphthyridine scaffold presents a classic structural elucidation challenge. Due to the symmetry-breaking nature of the fused pyridine rings and the potential for long-range coupling, distinguishing the 1,6-isomer from its 1,5-, 1,7-, or 1,8-analogues using 1D


H-NMR is frequently ambiguous. The nitrogen atoms’ quadrupole moments often broaden adjacent proton signals, and the chemical shift differences between isomers can be subtle (<0.1 ppm).

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for this confirmation.[1] Unlike NMR, which infers connectivity through magnetic environments, SC-XRD provides a direct electron-density map of the molecule, offering:

  • Absolute Regiochemistry: Unambiguous assignment of nitrogen positions (N1 vs N6).

  • Conformational Insight: Precise orientation of the C8-methyl ester group (syn/anti-periplanar relative to the ring).

  • Intermolecular Interactions: Identification of hydrogen bonding networks critical for solid-state stability.

Comparative Analysis: X-Ray vs. Analytical Alternatives

To objectively evaluate the performance of X-ray crystallography for this specific molecule, we compare it against high-field NMR and Density Functional Theory (DFT) prediction.

Performance Matrix
FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: 2D NMR (NOESY/HMBC) Method C: DFT-GIAO NMR Prediction
Certainty Level Absolute (100%) High (85-90%)Moderate (Dependent on Basis Set)
Isomer Differentiation Definitive (Direct Imaging)Inferential (Through-space coupling)Probabilistic (RMSD matching)
Sample Requirement Single Crystal (~0.1–0.3 mm)~5-10 mg in SolutionComputational Resources
Time to Result 2–24 Hours (post-crystal growth)1–4 Hours12–48 Hours (Calculation time)
Key Limitation Requires crystalline solidNitrogen broadening; Signal overlapAccuracy varies for fused heterocycles
Cost Efficiency High (Instrument access required)ModerateLow (Software license)
Why Alternatives Fail for Naphthyridines
  • NMR Limitations: In Methyl 1,6-naphthyridine-8-carboxylate, the protons at C2, C3, C4, C5, and C7 are all aromatic. The lack of distinct aliphatic markers (other than the methyl ester) makes assigning the specific ring fusion difficult. The

    
     coupling constants are often similar across isomers.
    
  • MS Limitations: Mass spectrometry confirms the formula (

    
    , MW ~188.18) but cannot distinguish the position of the nitrogen atoms or the carboxylate group.
    

Experimental Protocol: Crystallization & Structure Determination

This protocol validates the structure through a self-consistent workflow, moving from crude synthesis to refined crystallographic model.

Phase 1: Crystal Growth (The Critical Step)

Naphthyridine esters are often moderately polar. A dual-solvent diffusion method is recommended to grow diffraction-quality prisms.

Protocol:

  • Solubility Test: Dissolve 10 mg of Methyl 1,6-naphthyridine-8-carboxylate in minimal Dichloromethane (DCM) or Chloroform . Ensure the solution is clear.

  • Vapor Diffusion Setup:

    • Place the DCM solution in a small inner vial (GC vial).

    • Place the inner vial (uncapped) inside a larger jar containing n-Pentane or Diethyl Ether (the anti-solvent).

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

    • Mechanism:[2] The volatile anti-solvent diffuses into the DCM, slowly increasing polarity and forcing the ester to crystallize in an ordered lattice.

  • Harvesting: Check after 24-72 hours. Look for block-like or prismatic crystals (avoid needles if possible, as they often twin).

Phase 2: X-Ray Data Collection
  • Mounting: Select a crystal approx.[1]

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream) to minimize thermal motion of the methyl ester group and enhance high-angle diffraction.

  • Source:

    
     radiation (
    
    
    
    Å) is preferred for small organic molecules to maximize resolution (
    
    
    Å).
Phase 3: Refinement Strategy (SHELXL)
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic esters.
  • Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (O, N, C).

  • Differentiation:

    • N vs C: Nitrogen atoms will have lower peak heights than Oxygen but higher than Carbon in the electron density map.

    • Validation: Check the thermal ellipsoids. If a Carbon is assigned as Nitrogen, the ellipsoid will shrink (become too small); if Nitrogen is assigned as Carbon, it will blow up.

  • Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl).

Structural Validation & Data Presentation

When publishing, the following data points are mandatory to prove the structure is the 1,6-isomer and not an artifact.

Key Structural Parameters (Expected)
ParameterTarget Value (Validation Range)Significance
R-Factor (

)

Indicates high-quality agreement between model and data.
Goodness of Fit (S)

Values far from 1.0 suggest incorrect weighting or missed twinning.
Bond Length


Å
Typical for

single bond between ring and ester.
Bond Length


Å
Confirms carbonyl character.
Torsion Angle


or

The ester group should be coplanar with the naphthyridine ring due to conjugation.
Visualizing the Confirmation Workflow

The following diagram illustrates the decision logic for confirming the structure, highlighting the "Fail States" where NMR falls short and X-ray succeeds.

StructuralConfirmation Start Crude Methyl 1,6-naphthyridine-8-carboxylate NMR_Analysis 1H-NMR Analysis (DMSO-d6) Start->NMR_Analysis Ambiguity Isomer Ambiguity? (Overlapping Aromatic Region) NMR_Analysis->Ambiguity NMR_Fail Inconclusive: Cannot distinguish 1,6 vs 1,5 Ambiguity->NMR_Fail Yes Crystallization Vapor Diffusion (DCM / Pentane) Ambiguity->Crystallization Yes (Proceed to X-ray) XRD_Collect SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->XRD_Collect Structure_Solve Structure Solution (Direct Methods) XRD_Collect->Structure_Solve N_Assign Nitrogen Assignment (Electron Density Map) Structure_Solve->N_Assign Final_Model Confirmed Structure: Methyl 1,6-naphthyridine-8-carboxylate N_Assign->Final_Model N1/N6 Distinct

Caption: Workflow demonstrating the necessity of X-ray diffraction when NMR analysis yields ambiguous isomer assignment for naphthyridine derivatives.

References

  • Appretech Scientific Limited. (n.d.). Methyl 1,6-naphthyridine-8-carboxylate (CAS 2106791-54-0).[3] Retrieved from [Link]

  • Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E. Retrieved from [Link]

  • Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to Catalytic Efficiency in Methyl 1,6-naphthyridine-8-carboxylate Synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 1,6-naphthyridine core, a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 1,6-naphthyridine core, a privileged structure in numerous biologically active compounds, presents a significant synthetic challenge. This guide provides an in-depth, objective comparison of different catalytic methodologies for the synthesis of a key derivative, Methyl 1,6-naphthyridine-8-carboxylate. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, ensuring a robust and reproducible understanding of each approach.

The following sections will explore two distinct and powerful catalytic strategies: a modern, environmentally conscious approach utilizing a heterogeneous magnetic nanocatalyst, and a classic, versatile method employing a homogeneous palladium catalyst. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide will empower you to select the optimal catalytic system for your specific research needs.

Introduction to the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine motif is a recurring feature in a wide array of pharmacologically active molecules, exhibiting activities ranging from kinase inhibition to antiviral efficacy. The specific target of this guide, Methyl 1,6-naphthyridine-8-carboxylate, serves as a crucial intermediate for further functionalization, making its efficient and scalable synthesis a topic of paramount importance. The choice of catalyst not only dictates the reaction's efficiency, yield, and purity but also has significant implications for downstream processing, cost, and environmental impact.

Catalytic System 1: Heterogeneous SiO2/Fe3O4@MWCNT Nanocatalyst in a One-Pot Multicomponent Reaction

This approach embodies the principles of green chemistry, utilizing a magnetically separable and recyclable catalyst in an aqueous medium at ambient temperature. The one-pot nature of this multicomponent reaction (MCR) offers significant advantages in terms of step economy and operational simplicity.

Mechanistic Rationale

The SiO2/Fe3O4@MWCNT (silica-coated magnetite nanoparticles supported on multi-walled carbon nanotubes) catalyst is a multifunctional system. The high surface area of the MWCNTs provides ample active sites, while the magnetite (Fe3O4) core allows for easy separation from the reaction mixture using an external magnet. The silica shell enhances the stability of the catalyst. The reaction proceeds through a cascade of reactions, likely initiated by the catalyst's Lewis acidic sites activating the carbonyl group of the aldehyde, facilitating a Knoevenagel condensation with malononitrile. This is followed by a Michael addition and subsequent cyclization and aromatization steps to form the 1,6-naphthyridine core.

Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridine Derivative

The following protocol is adapted from a reported procedure for the synthesis of substituted 1,6-naphthyridine derivatives using a SiO2/Fe3O4@MWCNT catalyst.[1][2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (2 mmol)

  • 1-Naphthylamine (1 mmol)

  • SiO2/Fe3O4@MWCNTs catalyst (0.02 g)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and SiO2/Fe3O4@MWCNTs catalyst (0.02 g) in water (5 mL).

  • Stir the mixture vigorously at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a small bar magnet to the outside of the flask to attract the catalyst to the side.

  • Decant the supernatant.

  • Wash the catalyst with ethanol (2 x 5 mL), decanting the ethanol washings and combining them with the supernatant.

  • The catalyst can be dried and reused for subsequent reactions.

  • The combined supernatant and washings are concentrated under reduced pressure.

  • The resulting solid is recrystallized from hot ethanol to yield the pure 1,6-naphthyridine derivative.

Performance Data
EntryAromatic AldehydeProductTime (min)Yield (%)
14-Nitrobenzaldehyde3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][1][3]naphthyridine-2-carbonitrile2575
24-Chlorobenzaldehyde3,12-diamino-1-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-h][1][3]naphthyridine-2-carbonitrile3080
34-Methoxybenzaldehyde3,12-diamino-1-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-h][1][3]naphthyridine-2-carbonitrile2090

Data adapted from Zareyee et al. (2025).[1]

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: Aromatic Aldehyde, Malononitrile, 1-Naphthylamine B Add SiO2/Fe3O4@MWCNT catalyst in Water A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Magnetic Separation of Catalyst D->E Upon Completion F Decant Supernatant E->F G Wash Catalyst with Ethanol E->G Reuse H Concentrate Supernatant F->H G->H I Recrystallize from Ethanol H->I J Pure 1,6-Naphthyridine Product I->J G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product A Methyl 8-bromo-1,6-naphthyridine-carboxylate D Oxidative Addition A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst [Pd(PPh3)4] C->D D->E F Reductive Elimination E->F F->C Regeneration G Methyl 1,6-naphthyridine-8-carboxylate Derivative F->G

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 1,6-naphthyridine-8-carboxylate

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of methyl 1,6-naphthyridine-8-carboxylate (CAS No: 2106791-54-0). As a nitrogen-containing heterocyclic compound, this substance...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of methyl 1,6-naphthyridine-8-carboxylate (CAS No: 2106791-54-0). As a nitrogen-containing heterocyclic compound, this substance belongs to a class of molecules known for significant biological activity.[1][2][3][4] The structural similarity to compounds with known toxic or carcinogenic properties necessitates a cautious and systematic approach to its disposal to ensure the safety of laboratory personnel and protect the environment.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple checklists to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and compliance within the laboratory.

Section 1: Hazard Assessment and Characterization

Given this information, methyl 1,6-naphthyridine-8-carboxylate must be handled as a hazardous substance. All disposal procedures should assume the compound is toxic, irritant, and environmentally harmful.

Table 1: Potential Hazard Profile and Recommended Precautions
Potential HazardBasis of AssessmentRecommended Precaution
Skin Irritation Data from analogous compounds (e.g., 1,6-Naphthyridine-2-carboxylic acid)[9]Wear chemically resistant gloves (e.g., nitrile) and a full-coverage lab coat.
Serious Eye Irritation Data from analogous compounds[9]Wear safety goggles or a face shield at all times.
Respiratory Irritation Data from analogous compounds[9]Handle exclusively within a certified chemical fume hood.
Aquatic Toxicity Data from similar heterocyclic compoundsPrevent any release to the environment; do not dispose of down the drain.[10]
Unknown Biological Activity Naphthyridine scaffolds are known to be biologically active.[1][2]Treat as a potentially potent compound; minimize all routes of exposure.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for any purpose, including disposal, the following minimum PPE and engineering controls are mandatory:

  • Engineering Control: All handling of methyl 1,6-naphthyridine-8-carboxylate, whether solid or in solution, must be performed inside a chemical fume hood to prevent inhalation of dust or vapors.[9][11]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[9]

  • Skin Protection: Wear a laboratory coat and chemically resistant gloves (nitrile is a suitable choice for incidental contact).[9] Change gloves immediately if they become contaminated.

  • Hygiene: Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[11]

Section 3: Disposal Pathways - A Mandated Workflow

The only acceptable disposal route for a research chemical with this potential hazard profile is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health & Safety (EHS) office.[12][13][14]

Under no circumstances should this chemical be:

  • Poured down the sink or into any sewer drain.[10][12]

  • Disposed of in the regular trash.[10]

  • Allowed to evaporate in a fume hood as a method of disposal.[14]

The following workflow diagram illustrates the required decision-making and operational process.

G Figure 1: Disposal Decision Workflow for Methyl 1,6-naphthyridine-8-carboxylate start Waste Generated: Methyl 1,6-naphthyridine-8-carboxylate (Solid, Solution, or Contaminated Material) assess Is the waste hazardous? YES - Treat as hazardous due to unknown toxicity and biological activity. start->assess contain Contain Waste in a Labeled, Compatible, and Sealed Container assess->contain no_drain DO NOT Dispose Via Sink/Drain assess->no_drain no_trash DO NOT Dispose in Regular Trash assess->no_trash segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) contain->segregate store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end_disposal Proper Disposal via Licensed Hazardous Waste Facility contact_ehs->end_disposal

Figure 1: Disposal Decision Workflow for Methyl 1,6-naphthyridine-8-carboxylate.

Section 4: Step-by-Step Disposal Protocols

Protocol 4.1: Collection and Containment of Waste

This protocol applies to the pure solid compound, solutions containing it, and any materials (e.g., weighing paper, contaminated gloves) that have come into contact with it.

  • Select a Waste Container:

    • Choose a container made of a material compatible with the chemical and any solvents used (e.g., a high-density polyethylene (HDPE) bottle for solids or organic solutions).

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[12]

    • The container must be kept closed except when actively adding waste.[12][13]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label provided by your EHS office.[12]

    • Clearly write the full chemical name: "Waste Methyl 1,6-naphthyridine-8-carboxylate". Do not use abbreviations.[12]

    • If it is a solution, list all components and their approximate percentages (e.g., "Methanol 95%, Methyl 1,6-naphthyridine-8-carboxylate 5%").

  • Transfer the Waste:

    • Solids: Carefully transfer the solid waste into the labeled container using a powder funnel.

    • Solutions: Use a funnel to pour liquid waste into the appropriate labeled container.

    • Contaminated Labware: Place items like contaminated gloves, weighing paper, or absorbent pads used for minor spills into a designated solid waste container or a sealed, labeled bag.

Protocol 4.2: Storage and Segregation
  • Segregate from Incompatibles: Store the waste container away from incompatible chemicals. Based on general principles for related compounds, this includes strong oxidizing agents.[15] Mixing incompatible wastes can lead to violent reactions.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[12][13]

  • Designate a Storage Area: Store the waste in a designated Satellite Accumulation Area (SAA) within your lab, such as a marked cabinet or a section of a fume hood.[13] This area should be away from sinks and floor drains.[13]

Protocol 4.3: Disposal of Empty Containers

An "empty" container that once held methyl 1,6-naphthyridine-8-carboxylate is still considered hazardous waste.

  • Triple Rinse the Container: Rinse the container three times with a suitable solvent (one that readily dissolves the compound, such as acetone or methanol).

  • Collect the Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[14] Add the rinsate to your designated liquid waste container for this chemical.

  • Deface the Label: Completely obscure or remove the original chemical label on the now-rinsed container.[14]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or glass recycling, pending your institution's specific policies.[14]

Protocol 4.4: Spill Management
  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate. Contact your EHS office immediately.

  • Manage Small Spills: For minor spills (<50 mL) within a fume hood:

    • Ensure your PPE is intact.

    • Cover the spill with an inert absorbent material like vermiculite, perlite, or cat litter.[16]

    • Carefully scoop the absorbed material into your designated solid hazardous waste container.

    • Wipe the area with a solvent-dampened cloth, and dispose of the cloth as solid hazardous waste.

Section 5: Arranging for Final Disposal

Once your waste container is full (typically 75-80% capacity to allow for expansion), or if you are finished with the project, you must arrange for its removal.

  • Complete the Waste Label: Ensure the "date full" or accumulation start/end dates are filled out on the hazardous waste label as required by your institution.[12]

  • Request a Pickup: Follow your institution's procedure to request a waste pickup from the EHS department. This is often done through an online portal.[12]

  • Do Not Transport: Never transport hazardous waste containers yourself between buildings or on public roads. This must be done by trained EHS professionals.[14]

By adhering to these scientifically grounded procedures, you contribute to a safe and compliant research environment, demonstrating a commitment to safety that extends beyond the discovery process itself.

References

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Handling

A Senior Application Scientist's Guide to Handling Methyl 1,6-naphthyridine-8-carboxylate: Essential Safety and Handling Protocols

Welcome to your essential guide for the safe handling, use, and disposal of Methyl 1,6-naphthyridine-8-carboxylate. As a key building block in the synthesis of novel therapeutics and functional materials, understanding i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling, use, and disposal of Methyl 1,6-naphthyridine-8-carboxylate. As a key building block in the synthesis of novel therapeutics and functional materials, understanding its chemical nature is paramount to ensuring a safe and productive research environment. This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to empower you, my fellow researchers, to make informed decisions in the laboratory. Our primary goal is to build a culture of safety that validates every experimental step.

Hazard Assessment: Understanding the Compound

Based on data from analogous compounds, we can anticipate the primary hazards. The parent compound, 1,6-naphthyridine, and its carboxylic acid derivatives are consistently classified with specific health risks.[1][2] This data forms the bedrock of our safety protocols.

Hazard ClassificationAnticipated Risk for Methyl 1,6-naphthyridine-8-carboxylateRationale and Authoritative Source
Acute Oral Toxicity Harmful if swallowed. The parent 1,6-naphthyridine is classified as "Harmful if swallowed".[2][3]
Skin Corrosion/Irritation Causes skin irritation. Naphthyridine derivatives are known skin irritants.[1][2][4]
Eye Damage/Irritation Causes serious eye irritation. This is a consistent warning for the 1,6-naphthyridine class.[1][2][4]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[1][2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the scale of the experiment and the potential for exposure. The foundation of safety begins with engineering controls.

Primary Engineering Control: The Chemical Fume Hood All manipulations of Methyl 1,6-naphthyridine-8-carboxylate, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is your most critical line of defense, minimizing respiratory exposure to powders or solvent vapors.[5]

Tier 1: Standard Protocol for Routine Handling (e.g., small-scale weighing, solution preparation)

This tier represents the minimum required PPE for any work with the compound.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. This protects your clothing and skin from minor splashes and spills.[6]

  • Hand Protection: Nitrile gloves are the standard choice for handling many laboratory chemicals.[6] For handling the neat (undiluted) solid, double-gloving is required. This provides an extra layer of protection against potential tears or rapid permeation. Always inspect gloves for any signs of degradation or puncture before use.[7]

  • Eye Protection: Chemical splash goggles are mandatory.[8] Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, which is a significant risk when handling liquids.[6]

Tier 2: Enhanced Protocol for Elevated Risk Scenarios (e.g., large-scale reactions, potential for splashing or aerosolization)

For procedures with a higher risk of exposure, the standard PPE must be augmented.

  • Face Protection: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during quenching of a reaction or large-volume liquid transfers.[6][9]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 respirator is necessary. For operations with volatile solvents where fume hood efficiency is a concern, an air-purifying respirator with organic vapor cartridges should be used.[8]

  • Enhanced Body Protection: For large-scale work, supplement your lab coat with a chemical-resistant apron. In the case of significant spill cleanup, disposable coveralls may be necessary to prevent widespread contamination of clothing.[10]

Operational Workflow: From Bottle to Reaction

This step-by-step protocol integrates safety measures into a common laboratory task: weighing the solid compound and preparing a stock solution.

Objective: To safely weigh 100 mg of Methyl 1,6-naphthyridine-8-carboxylate and prepare a 10 mg/mL solution in DMSO.

Methodology:

  • Preparation: Before bringing the chemical into the fume hood, don all required Tier 1 PPE (lab coat, single pair of nitrile gloves, chemical splash goggles).

  • Staging: Place a spill pad on the surface of the fume hood. Assemble all necessary equipment: spatula, weigh boat, vial for the final solution, and a container for solid waste.

  • Handling Neat Compound: Don a second pair of nitrile gloves (double-gloving). Carefully open the container of Methyl 1,6-naphthyridine-8-carboxylate.

  • Weighing: Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on a tared analytical balance located within the fume hood. Avoid any actions that could generate dust.

  • Solution Preparation: Transfer the weighed solid into the labeled vial. Add the calculated volume of DMSO using a calibrated pipette. Cap the vial and mix gently until the solid is fully dissolved.

  • Post-Handling: Seal the primary container of the solid compound.

  • Decontamination: Dispose of the outer pair of gloves and the used weigh boat into the designated solid hazardous waste container within the fume hood.

  • Final Steps: With your inner pair of gloves still on, transport the prepared solution to its designated storage area. Remove the final pair of gloves and wash your hands thoroughly with soap and water.[11]

Safety and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Spill Response
  • Small Spill (Solid or Liquid): Ensure all personnel are wearing appropriate PPE (minimum Tier 1, Tier 2 if necessary). For solids, gently sweep the material into a container for disposal. For liquids, cover the spill with an absorbent material from a chemical spill kit, such as vermiculite or cat litter.[8][13] Collect the absorbed material into a labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert nearby personnel and your laboratory supervisor. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan

All waste generated from handling Methyl 1,6-naphthyridine-8-carboxylate is considered hazardous waste.[14]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, and spill cleanup materials.

    • Liquid Waste: Unused solutions and solvent rinses. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution.[15]

    • Sharps: Contaminated needles or other sharp objects must go into a designated sharps container.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's licensed hazardous waste contractor.[13] Never discharge chemical waste down the drain.[14]

Visualizing the Workflow

The following diagram outlines the critical decision-making and operational flow for safely handling Methyl 1,6-naphthyridine-8-carboxylate.

G Safe Handling Workflow: Methyl 1,6-naphthyridine-8-carboxylate cluster_prep 1. Preparation & Assessment cluster_handling 2. Experimental Procedure cluster_disposal 3. Waste Management & Cleanup Risk_Assessment Assess Hazards: - Skin/Eye Irritant - Oral Toxicity - Respiratory Irritant Select_PPE Select Appropriate PPE (Tier 1 or Tier 2) Risk_Assessment->Select_PPE Defines requirements Prep_Workspace Prepare Fume Hood & Spill Kit Select_PPE->Prep_Workspace Handling Perform Experiment (Weighing, Dissolving, etc.) Prep_Workspace->Handling Begin work Spill Spill Occurs? Handling->Spill Segregate_Waste Segregate Waste: - Solid - Liquid - Sharps Handling->Segregate_Waste Generates waste Handle_Spill Follow Spill Protocol (Small vs. Large) Spill->Handle_Spill Yes Spill->Segregate_Waste No Handle_Spill->Segregate_Waste Label_Waste Label Waste Containers Clearly Segregate_Waste->Label_Waste Cleanup Decontaminate Workspace Label_Waste->Cleanup Final_Disposal Arrange for EHS Pickup Cleanup->Final_Disposal

Caption: Decision workflow for handling Methyl 1,6-naphthyridine-8-carboxylate.

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  • MDPI. (2023, February 09). Synthesis of Novel Benzo[b][9][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

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